Product packaging for 3,5-Diphenyl-4H-1,2,4-triazol-4-amine(Cat. No.:CAS No. 3049-45-4)

3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Cat. No.: B1296815
CAS No.: 3049-45-4
M. Wt: 236.27 g/mol
InChI Key: DAZAXBYJPXKJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Diphenyl-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C14H12N4 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23819. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N4 B1296815 3,5-Diphenyl-4H-1,2,4-triazol-4-amine CAS No. 3049-45-4

Properties

IUPAC Name

3,5-diphenyl-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-18-13(11-7-3-1-4-8-11)16-17-14(18)12-9-5-2-6-10-12/h1-10H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZAXBYJPXKJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282011
Record name 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3049-45-4
Record name 3049-45-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, targeting researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a central 1,2,4-triazole ring substituted with two phenyl groups at positions 3 and 5, and an amine group at position 4. The structural formula and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 3,5-diphenyl-1,2,4-triazol-4-amine[1]
CAS Number 3049-45-4[1][2]
Molecular Formula C₁₄H₁₂N₄[1]
Molecular Weight 236.27 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)C2=NN=C(N2N)C3=CC=CC=C3[1]

| InChI Key | DAZAXBYJPXKJJL-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Weight 236.27 g/mol PubChem[1]
XLogP3 2.5 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor Count 3 PubChem[1]
Rotatable Bond Count 2 PubChem[1]
Exact Mass 236.106196400 Da PubChem[1]
Topological Polar Surface Area 56.7 Ų PubChem[1]

| Heavy Atom Count | 18 | PubChem[1] |

Spectroscopic Data

Detailed experimental spectra for this compound are available on spectral databases such as SpectraBase. The expected spectral characteristics, based on data from its derivatives, are summarized below.

Table 3: Expected Spectroscopic Characteristics of this compound

Spectroscopic Technique Expected Features
¹H NMR Signals corresponding to the aromatic protons of the two phenyl rings and a signal for the amine (NH₂) protons.
¹³C NMR Signals for the carbon atoms of the phenyl rings and the triazole ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amine group, C=N stretching of the triazole ring, and C=C stretching of the aromatic rings.[3]

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 236.27). |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for synthesizing the 4-amino-1,2,4-triazole core and its derivatives. A common approach involves the cyclization of hydrazides.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product benzohydrazide Benzohydrazide intermediate Intermediate Formation benzohydrazide->intermediate 2 equivalents reagent Coupling & Cyclization Reagent reagent->intermediate cyclization Cyclization to form Diphenyl-triazole Ring intermediate->cyclization amination Introduction of Amine Group cyclization->amination product This compound amination->product cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Cul3->Proteasome Targets Nrf2 for Triazole 1,2,4-Triazole Derivative Triazole->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h to allow cell attachment seed_cells->incubate1 treat_cells Treat cells with varying concentrations of the test compound incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4h for formazan crystal formation add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at 570 nm using a microplate reader add_dmso->read_absorbance analyze Calculate cell viability and IC₅₀ values read_absorbance->analyze end End analyze->end

References

3,5-Diphenyl-4H-1,2,4-triazol-4-amine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (CAS No: 3049-45-4). The document details its structural and computed properties, spectroscopic data, and experimental protocols for its synthesis and characterization. Furthermore, it touches upon the biological activities of its derivatives, offering a valuable resource for professionals in the fields of medicinal chemistry and drug development.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound featuring a triazole ring substituted with two phenyl groups and an amine group. Its core properties are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₄[1]
Molecular Weight 236.27 g/mol [1]
CAS Number 3049-45-4[2][3]
IUPAC Name This compound[1]
Melting Point Varies with derivative, e.g., 216-217°C for the 2,4-dichlorobenzylamino derivative.[4]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[3]

Computed and Spectroscopic Data

Computational analysis and spectroscopic methods are essential for the characterization of this compound and its derivatives.

Computed Properties
DescriptorValue
Exact Mass 236.106196400 Da
Topological Polar Surface Area 56.7 Ų
Heavy Atom Count 18
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Source: PubChem CID 229821[1]

Spectroscopic Data Summary

Spectroscopic data is critical for structural elucidation. The following table summarizes typical spectral characteristics for derivatives of this compound, as data for the parent compound is not explicitly detailed in the provided results.

TechniqueKey Observations (for derivatives)
FT-IR (KBr, cm⁻¹) ~3317 (N-H stretch), ~3034 (aromatic C-H stretch), ~1600 (C=N stretch), ~1587 (C=C stretch).[4]
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons typically appear in the range of 6.5-8.0 ppm. The NH proton of an amino derivative appears as a triplet around 5.9-7.25 ppm. Methylene protons (CH₂) adjacent to the amine group appear as a doublet around 3.9 ppm.[4]
¹³C NMR (DMSO-d₆, δ ppm) Triazole carbons (C3 and C5) resonate around 153 ppm. Aromatic carbons show signals between 113-135 ppm.[4]
Mass Spectrometry (LC-MS/MS) The molecular ion peak (M⁺) is typically observed. For example, the 2,4-dichlorobenzylamino derivative shows a molecular ion at m/z 395.[4]
UV-Vis (nm) Absorption maxima are generally observed around 258-259 nm.[4]

Experimental Protocols

General Synthesis of 3,5-Diphenyl-4H-1,2,4-triazole Derivatives

The synthesis of derivatives often starts from 4-amino-3,5-diphenyl-4H-1,2,4-triazole, which is then reacted with various aldehydes or ketones.

Methodology:

  • Starting Material Preparation: 4-amino-3,5-diphenyl-4H-1,2,4-triazole is synthesized using established literature methods.

  • Condensation Reaction: The starting triazole (1 equivalent) is dissolved in a suitable solvent such as ethanol.

  • Addition of Carbonyl Compound: A selected aldehyde or ketone (1 equivalent) is added to the solution.

  • Catalysis: A few drops of a catalyst, such as glacial acetic acid, may be added to facilitate the reaction.

  • Reaction and Monitoring: The mixture is typically refluxed for several hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled. The precipitated solid is filtered, washed with a cold solvent, and then purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product.[4][5]

G General Synthesis Workflow A 4-Amino-3,5-diphenyl- 4H-1,2,4-triazole D Reflux A->D B Aldehyde or Ketone B->D C Solvent (e.g., Ethanol) + Catalyst (optional) C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Recrystallization F->G H Pure 3,5-Diphenyl-4H-1,2,4-triazole Derivative G->H

Caption: General workflow for the synthesis of 3,5-Diphenyl-4H-1,2,4-triazole derivatives.

Standard Characterization Workflow

The synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity.

Methodology:

  • Melting Point: Determined using a standard melting point apparatus.

  • FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets. Samples are scanned over a range of 4000-400 cm⁻¹.[6]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃ with Tetramethylsilane (TMS) as the internal standard.[6]

  • Mass Spectrometry: Mass spectra are recorded to determine the molecular weight and fragmentation pattern of the compound.[6]

  • Elemental Analysis: Performed to determine the percentage composition of C, H, and N, which is then compared with calculated values.[6]

Biological Activity

Derivatives of 1,2,4-triazoles are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[5][7][8]

Antitumor Screening

Certain derivatives of 3,5-diphenyl-4H-1,2,4-triazole have been evaluated for their potential as anticancer agents. For instance, various N-substituted derivatives were screened by the National Cancer Institute (NIH) against a panel of human tumor cell lines.

Experimental Workflow: The compounds were tested for their ability to inhibit the growth of three human tumor cell lines:

  • MCF7: Breast cancer

  • NCI-H460: Non-small cell lung cancer

  • SF-268: Central Nervous System (CNS) cancer

While the screened compounds in one study showed low antiproliferative activity, the triazole scaffold remains a point of interest for developing new therapeutic agents.[4]

G Antitumor Screening Workflow cluster_0 Compound Preparation cluster_1 Cell Culture & Treatment A Synthesized Triazole Derivative B Dissolve in DMSO (Stock Solution) A->B D Incubate with varying concentrations of compound B->D C1 MCF7 (Breast) C1->D C2 NCI-H460 (Lung) C2->D C3 SF-268 (CNS) C3->D E Measure Cell Proliferation (e.g., Sulforhodamine B assay) D->E F Data Analysis: Determine Growth Inhibition E->F

Caption: Workflow for in-vitro screening of compounds against human cancer cell lines.

References

An In-Depth Technical Guide to 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diphenyl-4H-1,2,4-triazol-4-amine is a heterocyclic organic compound belonging to the 1,2,4-triazole family. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticonvulsant, and antitumor properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of this compound and its derivatives, with a focus on experimental protocols and quantitative data to support further research and development.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid. Its chemical structure consists of a central 1,2,4-triazole ring substituted with two phenyl groups at positions 3 and 5, and an amino group at position 4.

PropertyValueReference
IUPAC NameThis compound[1]
Molecular FormulaC₁₄H₁₂N₄[1]
Molecular Weight236.27 g/mol [1]
CAS Number3049-45-4[1]
Melting PointNot available
SolubilitySoluble in DMSO and DMF
Experimental Protocol: Synthesis of this compound

The synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles has been described in the literature, with a common method involving the reaction of nitriles with hydrazine salts. The following protocol is based on established methods for the synthesis of related compounds.

Materials:

  • Benzonitrile

  • Hydrazine hydrate

  • Hydrazine dihydrochloride or sulfate

  • Diethylene glycol

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine benzonitrile and an equimolar amount of hydrazine dihydrochloride or sulfate.

  • Add an excess of hydrazine hydrate to the mixture.

  • Add diethylene glycol as a high-boiling solvent.

  • Flush the reaction vessel with nitrogen gas to create an inert atmosphere.

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity should be assessed by elemental analysis.

Biological Activities and Quantitative Data

While extensive biological data for this compound is limited, studies on its derivatives have revealed a range of biological activities. It is important to note that the activity of the parent compound may differ from its derivatives.

Antitumor Activity

Derivatives of this compound have been investigated for their antitumor properties. In a study by Bekircan et al. (2005), a series of 4-arylidenamino and 4-arylmethylamino derivatives were synthesized and screened against three human tumor cell lines: breast cancer (MCF7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The study reported that the tested derivatives exhibited low antiproliferative activity.

Cell LineCompound TypeReported ActivityReference
MCF74-Arylidenamino & 4-Arylmethylamino derivativesLow antiproliferative activity[1]
NCI-H4604-Arylidenamino & 4-Arylmethylamino derivativesLow antiproliferative activity[1]
SF-2684-Arylidenamino & 4-Arylmethylamino derivativesLow antiproliferative activity[1]
Antimicrobial Activity
Enzyme Inhibition

Derivatives of 3,5-diphenyl-1,2,4-triazole have been explored as enzyme inhibitors. One study focused on the design and synthesis of[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivatives bearing a 3,5-diphenyl-1,2,4-triazole moiety as inhibitors of human monoamine oxidase B (hMAO-B). Several of these derivatives displayed potent and selective hMAO-B inhibitory activity with IC₅₀ values in the low micromolar range.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, based on the activities of related 1,2,4-triazole derivatives, several potential mechanisms can be hypothesized.

Apoptosis Induction

Some 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives have been shown to induce apoptosis in lung cancer cells. This process is often mediated by the upregulation of pro-apoptotic proteins such as BAX and the activation of caspases and PARP.

Apoptosis_Pathway Triazole Derivative Triazole Derivative BAX BAX Triazole Derivative->BAX Upregulates Caspase-3 Caspase-3 BAX->Caspase-3 Activates PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Putative apoptosis induction pathway by triazole derivatives.
Enzyme Inhibition

As mentioned, derivatives of this compound have shown inhibitory activity against hMAO-B. MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases.

General Experimental Workflow for Biological Evaluation

The following diagram illustrates a general workflow for the biological evaluation of this compound and its derivatives.

Biological_Evaluation_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Anticancer_Screening Anticancer Screening (e.g., MTT assay on cancer cell lines) Apoptosis_Assay Apoptosis Assays (e.g., Flow cytometry, Western blot) Anticancer_Screening->Apoptosis_Assay If active Antimicrobial_Screening Antimicrobial Screening (e.g., MIC determination) Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., MAO-B activity) Signaling_Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Signaling_Pathway_Analysis Compound_Synthesis Synthesis and Purification of This compound Compound_Synthesis->Anticancer_Screening Compound_Synthesis->Antimicrobial_Screening Compound_Synthesis->Enzyme_Inhibition_Assay

References

Section 1: 3,5-Diphenyl-4H-1,2,4-triazol-4-amine (CAS No. 3049-45-4)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals a notable discrepancy regarding the compound associated with CAS number 3049-45-4. While several chemical suppliers link this number to 3,5-Diphenyl-4H-1,2,4-triazol-4-amine , numerous metabolic and biochemical resources associate similar structural queries with 3-Methyl-2-oxovaleric acid , a critical metabolite in branched-chain amino acid metabolism. To ensure a comprehensive and accurate technical guide for researchers, scientists, and drug development professionals, this document provides a detailed overview of both compounds in separate, dedicated sections.

This compound is a heterocyclic compound belonging to the triazole family. Triazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.

Core Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₂N₄
Molecular Weight 236.27 g/mol
IUPAC Name This compound
Physical Description Solid
Canonical SMILES C1=CC=C(C=C1)C2=NN=C(N2N)C3=CC=CC=C3
Experimental Protocols

1.2.1 Synthesis of this compound

The synthesis of 4-amino-1,2,4-triazole derivatives can be achieved through various methods. A representative protocol for a related compound involves the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate. The synthesis of the title compound can be adapted from established procedures for similar 1,2,4-triazoles.

Experimental Workflow: Synthesis of 4-Amino-1,2,4-triazole Derivatives

G cluster_0 Preparation of Benzoic Acid Hydrazide cluster_1 Formation of Potassium Dithiocarbazinate Salt cluster_2 Cyclization to 4-Amino-1,2,4-triazole A Methyl Benzoate C Reflux in Ethanol A->C B Hydrazine Hydrate B->C D Benzoic Acid Hydrazide C->D Formation of Benzoic Acid Hydrazide F Stirring D->F E CS₂ in KOH/Ethanol E->F G Potassium Salt F->G Formation of Potassium Salt I Reflux G->I H Hydrazine Hydrate in Water H->I J J I->J Formation of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol K This compound J->K Further modification to obtain 3,5-diphenyl derivative

Caption: Synthetic pathway for 4-amino-1,2,4-triazole derivatives.

1.2.2 Biological Activity Screening

Derivatives of 1,2,4-triazoles have been evaluated for a variety of biological activities, including antimicrobial and anticancer properties. A general protocol for in vitro screening is described below.

Experimental Protocol: In Vitro Anticancer Activity Screening

  • Cell Culture: Human tumor cell lines (e.g., MCF7 for breast cancer, NCI-H460 for non-small cell lung cancer, and SF-268 for CNS cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: The synthesized triazole compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Cell Viability Assay:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds.

    • After a specified incubation period (e.g., 48-72 hours), a cell viability reagent (such as MTT or resazurin) is added.

    • The absorbance or fluorescence is measured using a microplate reader to determine the percentage of viable cells relative to untreated controls.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the cytotoxic potential of the compounds.

Signaling Pathways and Logical Relationships

The biological activity of 1,2,4-triazole derivatives can stem from their interaction with various cellular pathways. For instance, some triazoles are known to inhibit specific enzymes.

Logical Relationship: Enzyme Inhibition by Triazole Derivatives

G Triazole This compound Derivative Enzyme Target Enzyme (e.g., Monoamine Oxidase) Triazole->Enzyme Inhibits Product Product Enzyme->Product Catalyzes conversion to Substrate Substrate Substrate->Enzyme Binds to BiologicalEffect Biological Effect (e.g., Neuroprotection, Anticancer) Product->BiologicalEffect Leads to

Caption: Inhibition of a target enzyme by a triazole derivative.

Section 2: 3-Methyl-2-oxovaleric Acid

3-Methyl-2-oxovaleric acid is a branched-chain alpha-keto acid that is an intermediate in the metabolic pathway of the essential amino acid isoleucine. Elevated levels of this compound are a key diagnostic marker for the inborn error of metabolism known as Maple Syrup Urine Disease (MSUD).

Core Properties

The key chemical and physical properties of 3-Methyl-2-oxovaleric acid are detailed below.

PropertyValue
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
IUPAC Name 3-methyl-2-oxopentanoic acid
Synonyms α-Keto-β-methylvaleric acid, KMV
Physical Description White crystalline powder[1]
Solubility Soluble in water and ethanol[1]
Experimental Protocols

2.2.1 Quantification of 3-Methyl-2-oxovaleric Acid in Urine by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of organic acids in urine.

Experimental Protocol: GC-MS Analysis of Urinary 3-Methyl-2-oxovaleric Acid [2]

  • Sample Preparation:

    • A urine sample is thawed and an internal standard is added.

    • The sample is acidified, and the organic acids are extracted using an organic solvent like ethyl acetate.

  • Derivatization:

    • The extracted sample is dried under a stream of nitrogen.

    • The keto groups are protected by methoximation.

    • The carboxyl and hydroxyl groups are derivatized to their trimethylsilyl (TMS) esters to increase volatility.

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • Separation is achieved on a capillary column.

    • The mass spectrometer is operated in scan or selected ion monitoring (SIM) mode for detection and quantification.

Experimental Workflow: GC-MS Analysis

G Urine Urine Sample Extraction Liquid-Liquid Extraction Urine->Extraction Derivatization Methoximation & Silylation Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of urinary organic acids.

2.2.2 Quantification of 3-Methyl-2-oxovaleric Acid in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of 3-Methyl-2-oxovaleric acid in plasma.[3]

Experimental Protocol: LC-MS/MS Analysis of Plasma 3-Methyl-2-oxovaleric Acid [3]

  • Sample Preparation:

    • Plasma samples are thawed on ice.

    • A stable isotope-labeled internal standard is added.

    • Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile).

    • The mixture is vortexed and centrifuged, and the supernatant is collected.

  • LC-MS/MS Analysis:

    • The supernatant is injected into the LC-MS/MS system.

    • Chromatographic separation is performed on a C18 column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the analyte and the internal standard.

Signaling Pathways

3-Methyl-2-oxovaleric acid is an integral part of the branched-chain amino acid (BCAA) metabolic pathway.

Signaling Pathway: Branched-Chain Amino Acid Metabolism

G Isoleucine Isoleucine BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine->BCAT KMV 3-Methyl-2-oxovaleric Acid (KMV) BCAT->KMV Transamination BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) KMV->BCKDH Metabolites Further Metabolites BCKDH->Metabolites Oxidative Decarboxylation MSUD Maple Syrup Urine Disease (MSUD) BCKDH->MSUD Deficiency leads to MSUD->KMV Accumulation of

Caption: The role of 3-Methyl-2-oxovaleric acid in isoleucine metabolism.

References

An In-depth Technical Guide to the Synthesis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic pathway for 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the core synthetic route, including experimental protocols and characterization data, to facilitate its preparation in a laboratory setting.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The specific derivative, this compound, serves as a crucial building block for the synthesis of more complex molecules, including Schiff bases and other derivatives with potential therapeutic applications. This guide focuses on a reliable and well-documented synthetic route commencing from readily available starting materials.

Core Synthesis Pathway

The most common and efficient synthesis of this compound involves a two-step process. The first step is the preparation of the key intermediate, ethyl benzimidate, from benzonitrile. The second step involves the condensation and subsequent cyclization of ethyl benzimidate with benzoylhydrazine.

Synthesis_Pathway cluster_0 Step 1: Preparation of Ethyl Benzimidate cluster_1 Step 2: Synthesis of this compound Benzonitrile Benzonitrile Pinner Pinner Reaction Benzonitrile->Pinner Ethanol Ethanol Ethanol->Pinner HCl HCl (gas) HCl->Pinner EthylBenzimidate Ethyl Benzimidate Pinner->EthylBenzimidate EthylBenzimidate_ref Ethyl Benzimidate Condensation Condensation EthylBenzimidate_ref->Condensation Benzoylhydrazine Benzoylhydrazine Benzoylhydrazine->Condensation Intermediate N'-(1-iminoalkyl)hydrazide (Intermediate) Cyclization Thermal Cyclization Intermediate->Cyclization FinalProduct This compound Condensation->Intermediate Cyclization->FinalProduct

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Synthesis of Ethyl Benzimidate

Ethyl benzimidate is typically prepared via the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst, usually hydrogen chloride gas.

Materials:

  • Benzonitrile

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride Gas

  • Anhydrous Diethyl Ether

Procedure:

  • A solution of benzonitrile in anhydrous ethanol is cooled in an ice bath.

  • Dry hydrogen chloride gas is bubbled through the solution until saturation.

  • The reaction mixture is allowed to stand at a low temperature (typically 0-5 °C) for an extended period (e.g., 24-48 hours) until the formation of a crystalline precipitate of ethyl benzimidate hydrochloride is complete.

  • The precipitate is collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

  • The free base, ethyl benzimidate, can be obtained by treating the hydrochloride salt with a base, followed by extraction.

Synthesis of this compound

The final product is synthesized through the condensation of ethyl benzimidate with benzoylhydrazine, followed by thermal cyclization of the resulting intermediate.

Materials:

  • Ethyl Benzimidate (or its hydrochloride salt)

  • Benzoylhydrazine

  • A suitable high-boiling solvent (e.g., pyridine, N,N-dimethylformamide)

Procedure:

  • Equimolar amounts of ethyl benzimidate (or its hydrochloride salt) and benzoylhydrazine are dissolved in a suitable high-boiling solvent.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The cooled solution is poured into ice-water to precipitate the crude product.

  • The solid product is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to afford pure this compound.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound and its key intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Ethyl Benzimidate HydrochlorideC₉H₁₂ClNO185.6585-95~125 (dec.)
BenzoylhydrazineC₇H₈N₂O136.15-112-114
This compoundC₁₄H₁₂N₄236.2770-85298-300

Spectroscopic Data for this compound:

  • ¹H NMR (DMSO-d₆, δ ppm): 5.95 (s, 2H, NH₂), 7.40-7.60 (m, 6H, Ar-H), 7.90-8.10 (m, 4H, Ar-H).

  • ¹³C NMR (DMSO-d₆, δ ppm): 155.0 (C3 & C5 of triazole), 127.5, 128.8, 129.5, 131.0 (aromatic carbons).

  • IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1610 (C=N stretching), 1580, 1500 (aromatic C=C stretching).

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Workflow Start Start Step1 Synthesize Ethyl Benzimidate (Pinner Reaction) Start->Step1 Step2 Synthesize this compound (Condensation & Cyclization) Step1->Step2 Purification Purification (Recrystallization) Step2->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization End End Product Characterization->End

Caption: Logical workflow of the synthesis and characterization process.

Conclusion

This technical guide outlines a clear and reproducible synthetic pathway for this compound. The provided experimental protocols and data are intended to assist researchers and professionals in the efficient laboratory-scale production of this valuable chemical intermediate. Adherence to standard laboratory safety procedures is paramount during the execution of these synthetic steps.

The Pharmacological Potential of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to the molecules that contain it. Among the myriad of triazole-based compounds, derivatives of 3,5-diphenyl-4H-1,2,4-triazol-4-amine have emerged as a particularly promising class of therapeutic agents. These compounds have demonstrated a diverse range of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant experimental workflows.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various this compound derivatives and related compounds.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives

CompoundCancer Cell LineActivity MetricValueReference
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7d)HeLaIC50< 12 µM[1]
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7e)HeLaIC50< 12 µM[1]
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a)MCF-7IC506.43 µM[1]
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a)HeLaIC505.6 µM[1]
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a)A549IC5021.1 µM[1]
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10d)MCF-7IC5010.2 µM[1]
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10d)HeLaIC509.8 µM[1]
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10d)A549IC5016.5 µM[1]
5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i)SNB-75 (CNS)% Growth Inhibition38.94%[2]
5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i)UO-31 (Renal)% Growth Inhibition30.14%[2]
4-Arylidenamino-3,5-diphenyl-4H-1,2,4-triazole derivativesMCF7, NCI-H460, SF-268Antiproliferative ActivityLow[3]

Table 2: Antimicrobial Activity of 1,2,4-Triazole Derivatives

CompoundMicroorganismActivity MetricValue (µg/mL)Reference
4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethylphenyl)E. coli, B. subtilis, P. aeruginosa, P. fluorescensMIC5[4]
4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4c)S. aureusMIC16[5]
4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4c)B. subtilisMIC20[5]
4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e)E. coliMIC25[5]
4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e)S. typhiMIC31[5]
4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e)C. albicansMIC24[5]
4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e)A. nigerMIC32[5]
5-amino-1,2,4-triazole derivative (9)C. albicansMIC4-32[6]
1,2,4-triazolo[1,5-a]pyrimidine analogue (13a)C. albicansMIC4-32[6]
1,2,4-triazolo[1,5-a]pyrimidine analogue (13b)C. albicansMIC4-32[6]

Table 3: Anticonvulsant Activity of 1,2,4-Triazole Derivatives

CompoundAnimal ModelTestActivity MetricValue (mg/kg)Reference
4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one (4n)MiceMESED5025.5[7]
4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16)MiceMESED50Varies with time (e.g., peak effect at 15 min)[8]
5-[(3-fluorophenyl)ethyl]-4-(n-hexyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPF-34)MiceMESED50Varies with time[9]
4-amino-4H-1,2,4-triazole derivative (3b)RatsMES% ProtectionHigh[10]
4-amino-4H-1,2,4-triazole derivative (5d)RatsMES% ProtectionHigh[10]

Table 4: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives

CompoundAnimal ModelTestActivity MetricValue (% inhibition)Reference
1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrid (13f)Wistar RatsCarrageenan-induced paw edemaHighNot specified[11]
1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrid (13g)Wistar RatsCarrageenan-induced paw edemaHighNot specified[11]
5′-Amino-3,3-dimethyl-5-oxo-N-(4-sulfamoylphenyl)-1′H-spiro[cyclo-pentane-1,7′-[5][12]triazolo[1,5-a][1][3]triazine]-2′-carboxamide (1)Wistar RatsCarrageenan-induced paw edemaMax. Inhibition at 4h (200 mg/kg)96.31%[13]
5′-Amino-N-(4-sulfamoylphenyl)-1′H-spiro[cyclohexane-1,7′-[5][12]triazolo[1,5-a][1][3]triazine]-2′-carboxamide (2)Wistar RatsCarrageenan-induced paw edemaMax. Inhibition at 4h (200 mg/kg)72.08%[13]
5′-Amino-N-(4-sulfamoylphenyl)-1′H-spiro[cycloheptane-1,7′-[5][12]triazolo[1,5-a][1][3]triazine]-2′-carboxamide (3)Wistar RatsCarrageenan-induced paw edemaMax. Inhibition at 4h (200 mg/kg)99.69%[13]
Novel 1,3,4-Oxadiazole Derivative of Pyrrolo[3,4-d]Pyridazinone (10b)RatsCarrageenan-induced paw edemaMax. Inhibition at 3h (20 mg/kg)57.5%[14]
Novel 1,3,4-Oxadiazole Derivative of Pyrrolo[3,4-d]Pyridazinone (13b)RatsCarrageenan-induced paw edemaMax. Inhibition at 3h (20 mg/kg)62.3%[14]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours at 37°C.[15]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, 100 µM) and incubated for a further 24-48 hours.[15]

  • MTT Addition: After the incubation period, 5 mg/mL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.[15]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum (e.g., 10^5 CFU/mL).[5]

  • Serial Dilution: The test compounds are serially diluted in the growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 72 hours for fungi).[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Protocol:

  • Animal Preparation: Adult male mice or rats are used for the experiment.[8][16]

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) at various doses and at specific pretreatment times (e.g., 15, 30, 60, 120 min) before the electroshock.[8][9]

  • Electroshock Induction: A high-frequency electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 s) is applied through ear-clip electrodes.[16]

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension (HLTE) phase of the seizure.

  • Data Analysis: The percentage of animals protected from HLTE is recorded for each dose group. The median effective dose (ED50), the dose that protects 50% of the animals from seizures, is calculated using statistical methods like the log-probit method.[8]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Preparation: Wistar rats are typically used for this assay.[11][13]

  • Compound Administration: The test compounds are administered orally or intraperitoneally at specified doses.

  • Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[14]

  • Data Analysis: The percentage inhibition of paw edema is calculated for each group compared to the control group (which receives only carrageenan) using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.

Synthesis_Workflow Start Starting Materials (e.g., Benzoic Acid Hydrazide) Step1 Reaction with Carbon Disulfide (Formation of Dithiocarbazinate) Start->Step1 Step2 Cyclization with Hydrazine Hydrate (Formation of 4-amino-3,5-diphenyl-4H-1,2,4-triazole-3-thiol) Step1->Step2 Step3 Condensation with Aldehydes/Ketones (Formation of Schiff Bases) Step2->Step3 Step4 Further Modifications (e.g., Reduction, Cyclization) Step3->Step4 End Final this compound Derivatives Step4->End

Caption: General synthetic workflow for this compound derivatives.

Biological_Evaluation_Workflow cluster_assays Biological Assays Compound Synthesized this compound Derivative Anticancer Anticancer Screening (e.g., MTT Assay) Compound->Anticancer Antimicrobial Antimicrobial Testing (e.g., MIC Determination) Compound->Antimicrobial Anticonvulsant Anticonvulsant Evaluation (e.g., MES Test) Compound->Anticonvulsant Antiinflammatory Anti-inflammatory Assay (e.g., Carrageenan-induced Paw Edema) Compound->Antiinflammatory Data Data Analysis (IC50, MIC, ED50, % Inhibition) Anticancer->Data Antimicrobial->Data Anticonvulsant->Data Antiinflammatory->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the biological evaluation of novel triazole derivatives.

References

The Therapeutic Promise of 1,2,4-Triazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Applications of 1,2,4-Triazole Compounds for Researchers and Drug Development Professionals.

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features, including the ability to engage in hydrogen bonding and its dipole character, have made it a cornerstone in the development of a wide array of therapeutic agents.[1] This technical guide provides a comprehensive overview of the potential therapeutic applications of 1,2,4-triazole compounds, with a focus on their synthesis, mechanisms of action, and quantitative biological data. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this promising area.

Diverse Therapeutic Applications of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as valuable leads for drug discovery in various disease areas.[1][2][3]

Antifungal Activity

The most prominent and clinically successful application of 1,2,4-triazoles is in the treatment of fungal infections.[1] Marketed antifungal drugs such as fluconazole, itraconazole, and voriconazole all feature the 1,2,4-triazole core.[1] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[5]

Anticancer Activity

A growing body of evidence supports the potential of 1,2,4-triazole derivatives as anticancer agents.[2][6][7] Their multifaceted mechanisms of action include:

  • Kinase Inhibition: Targeting key kinases involved in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

  • Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.

  • Topoisomerase Inhibition: Interfering with DNA replication and repair in rapidly dividing cancer cells.[4]

  • Aromatase Inhibition: Blocking the synthesis of estrogen, a key driver in certain types of breast cancer.[4]

Other Therapeutic Areas

Beyond their antifungal and anticancer properties, 1,2,4-triazole compounds have shown promise in a variety of other therapeutic areas, including:

  • Antibacterial [1][8][9]

  • Antiviral [1][2]

  • Anticonvulsant [1][2]

  • Anti-inflammatory [1][2]

  • Antioxidant [1][2]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of various 1,2,4-triazole derivatives from cited literature.

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Bis-1,2,4-triazole with 3,4-dichlorobenzyl groupB. proteus0.5[1]
1,2,4-Triazolo[3,4-b][1][3][10]thiadiazine 39cE. coli3.125[1]
1,2,4-Triazolo[3,4-b][1][3][10]thiadiazine 39hP. aeruginosa3.125[1]
Schiff bases 46-47S. aureus3.125[1]
Schiff bases 46a, 47dC. albicans3.125[1]
Various Thiosemicarbazide-derived triazolesVarious bacteria3.12-25[10]

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Compound T2HCT1163.84[2]
Compound T7HCT1163.25[2]
Schiff base [II]MCF-7206.1
VH02 (VEGFR-2 inhibitor)VEGFR-20.56[11]
Bis([1][2]triazolo)[4,3-a:3',4'-c]quinoxaline 23jVEGFR-20.0037[9]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of 1,2,4-triazole compounds are mediated through their interaction with various cellular signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several 1,2,4-triazole derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Triazole 1,2,4-Triazole Inhibitor Triazole->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by 1,2,4-Triazoles.

Tubulin Polymerization and Depolymerization Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. 1,2,4-triazole derivatives can interfere with tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.

Tubulin_Dynamics Tubulin αβ-Tubulin Dimers (GTP-bound) Protofilament Protofilament Tubulin->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Microtubule->Tubulin Depolymerization Depolymerization Depolymerization Triazole 1,2,4-Triazole Inhibitor Triazole->Tubulin Inhibits Polymerization

Caption: Inhibition of Tubulin Polymerization by 1,2,4-Triazole Compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key 1,2,4-triazole intermediate and for a fundamental biological assay.

Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol describes a common method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are versatile precursors for a wide range of biologically active compounds.

Materials:

  • Substituted benzoic acid

  • Thiocarbohydrazide

  • Phosphorus oxychloride (POCl₃) or an alternative dehydrating agent

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of the Acid Hydrazide: Reflux a mixture of the substituted benzoic acid and an excess of hydrazine hydrate in ethanol for 4-6 hours. After cooling, the precipitated acid hydrazide is filtered, washed with cold ethanol, and dried.

  • Synthesis of Potassium Dithiocarbazinate: To a stirred solution of the acid hydrazide in absolute ethanol, add carbon disulfide. Then, add a solution of potassium hydroxide in absolute ethanol dropwise while maintaining the temperature below 30°C. Continue stirring for 12-16 hours. The precipitated potassium dithiocarbazinate is filtered, washed with ether, and dried.

  • Cyclization to 4-Amino-1,2,4-triazole-3-thiol: Reflux a mixture of the potassium dithiocarbazinate and an excess of hydrazine hydrate in water for 4-6 hours. The evolution of hydrogen sulfide gas indicates the progress of the reaction. After cooling, the reaction mixture is diluted with cold water and acidified with concentrated HCl to a pH of 5-6. The precipitated 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol is filtered, washed thoroughly with water, and recrystallized from ethanol.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 1,2,4-triazole test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Experimental Workflow:

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate1 Incubate for 24 hours (37°C, 5% CO₂) Seed_Cells->Incubate1 Add_Compound Add serial dilutions of 1,2,4-triazole compounds Incubate1->Add_Compound Incubate2 Incubate for 48-72 hours Add_Compound->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Add DMSO or solubilization buffer to dissolve formazan crystals Incubate3->Solubilize Measure Measure absorbance at 570 nm using a microplate reader Solubilize->Measure Analyze Calculate cell viability and determine IC50 values Measure->Analyze End End Analyze->End

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Conclusion

The 1,2,4-triazole scaffold continues to be a highly fruitful source of new therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with well-established synthetic methodologies, make it an attractive starting point for drug discovery programs. This technical guide has provided a comprehensive overview of the therapeutic potential of 1,2,4-triazole compounds, with a focus on their applications in antifungal and anticancer therapy. The detailed experimental protocols and visualizations of key signaling pathways are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of 1,2,4-triazole-based drugs. Further exploration of structure-activity relationships and the investigation of novel molecular targets will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.

References

The Discovery and History of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, history, synthesis, and potential mechanisms of action of the heterocyclic compound 3,5-Diphenyl-4H-1,2,4-triazol-4-amine. This document is intended for an audience with a technical background in chemistry and pharmacology.

Discovery and Historical Context

The journey of this compound is rooted in the foundational work on the synthesis of 1,2,4-triazole rings. The key historical milestone is the Pellizzari reaction , first reported by Italian chemist Guido Pellizzari in 1911.[1] This reaction involves the condensation of an amide with an acylhydrazide to form a 1,2,4-triazole. While Pellizzari's original publication in Gazzetta Chimica Italiana laid the groundwork for the synthesis of this class of compounds, the specific first synthesis of the 4-amino-3,5-diphenyl variant is not explicitly detailed in readily available literature, though its synthesis is a direct application of this classic reaction.

Over the decades, the 1,2,4-triazole scaffold has garnered significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[2] Research has demonstrated that derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. This has led to the synthesis and evaluation of a vast library of 1,2,4-triazole derivatives, including those based on the this compound core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 3049-45-4PubChem
Molecular Formula C₁₄H₁₂N₄PubChem
Molecular Weight 236.27 g/mol PubChem
Appearance White to off-white crystalline powderCommercial Suppliers
Melting Point 289 °C (for a derivative)[3]

Synthesis and Experimental Protocols

The primary method for the synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles is based on the reaction of hydrazine hydrate with two equivalents of a carboxylic acid or its derivative, or by the cyclization of N,N'-diacylhydrazines. A general experimental protocol for the synthesis of a 4-amino-1,2,4-triazole derivative is provided below, adapted from procedures for related compounds.

General Synthesis of 4-Amino-1,2,4-triazole Derivatives

This protocol describes the synthesis of a Schiff base derivative from 4-amino-1,2,4-triazole, which is a common precursor.

Materials:

  • 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine

  • 4-Amino-1,2,4-triazole

  • Glacial acetic acid

  • Ethanol

  • Chloroform

  • Silica gel for column chromatography

Procedure: [3]

  • Dissolve 0.22 g of 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine and 0.47 g of 4-amino-1,2,4-triazole in 10 mL of glacial acetic acid in a four-necked flask.

  • Heat the reaction mixture to 118°C and reflux for 4 hours.

  • After the reaction is complete, filter the light yellow solution and precipitate the product on ice.

  • Dry the crude product in a vacuum to obtain a white powder.

  • Wash the crude product with ethanol and then chloroform.

  • Purify the product by silica gel column chromatography.

  • Dry the purified white powder to obtain the final product.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product A 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine D Dissolve in Acetic Acid A->D B 4-Amino-1,2,4-triazole B->D C Glacial Acetic Acid C->D E Reflux at 118°C for 4h D->E F Filter and Precipitate on Ice E->F G Vacuum Dry F->G H Wash with Ethanol & Chloroform G->H I Silica Gel Chromatography H->I J Pure 4-Amino-1,2,4-triazole Schiff Base Derivative I->J

A generalized workflow for the synthesis of a 4-amino-1,2,4-triazole derivative.

Spectroscopic and Analytical Data

The following table summarizes typical spectroscopic data for 4-amino-1,2,4-triazole derivatives. Note that specific peak values will vary depending on the exact substitution pattern.

Data TypeTypical Values and ObservationsReference
¹H NMR Aromatic protons typically appear in the range of 7.0-8.5 ppm. The NH₂ protons often appear as a broad singlet.[4][5]
¹³C NMR Aromatic carbons appear in the range of 110-150 ppm. The triazole ring carbons are typically found between 140-160 ppm.[4][5]
IR (cm⁻¹) N-H stretching vibrations are observed around 3100-3300 cm⁻¹. C=N stretching of the triazole ring is typically seen around 1600-1650 cm⁻¹. Aromatic C-H stretching is usually found around 3000-3100 cm⁻¹.[5][6]
Mass Spec. The molecular ion peak (M+) is expected, along with characteristic fragmentation patterns of the phenyl and triazole rings.[6]

Biological Activity and Potential Mechanisms of Action

While specific biological data for the parent this compound is limited in the public domain, numerous studies on its derivatives point towards potential therapeutic applications, particularly in oncology and neuroprotection. Two promising signaling pathways have been identified for 1,2,4-triazole derivatives.

Nrf2 Signaling Pathway Activation

Several studies have shown that 1,2,4-triazole derivatives can act as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Certain 1,2,4-triazole compounds are believed to interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression and thereby protecting cells from oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Triazole This compound Triazole->Keap1 Inhibition ARE ARE Nrf2_n->ARE Binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription Response Cellular Protection Genes->Response

Proposed activation of the Nrf2 signaling pathway by this compound.
Tyrosine Kinase Inhibition

Another area of investigation for 1,2,4-triazole derivatives is their potential as tyrosine kinase inhibitors.[2][10] Specifically, some derivatives have been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels.[11][12] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many cancers, as tumors require a blood supply to grow and metastasize. By inhibiting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, 1,2,4-triazole compounds can block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds TKD Tyrosine Kinase Domain VEGFR2->TKD Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) TKD->Downstream Phosphorylation ATP ATP ATP->TKD Triazole This compound Triazole->TKD Inhibits ATP Binding Response Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Response

Proposed inhibition of the VEGFR-2 signaling pathway by this compound.

Conclusion and Future Directions

This compound belongs to a class of compounds with a rich history and significant therapeutic potential. While the initial discovery is rooted in early 20th-century synthetic chemistry, modern research continues to uncover the diverse biological activities of its derivatives. The potential for this core structure to modulate key signaling pathways, such as the Nrf2 and tyrosine kinase pathways, makes it a compelling scaffold for the development of novel therapeutics, particularly in the areas of oncology and diseases associated with oxidative stress. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of the parent compound and to optimize its structure for enhanced potency and selectivity.

References

The Medicinal Chemistry of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. This technical guide focuses on the 3,5-diphenyl-4H-1,2,4-triazol-4-amine core, a scaffold that has garnered significant attention for its potential in developing novel therapeutic agents. This document provides an in-depth overview of its synthesis, chemical properties, and its role in the design and discovery of compounds with a range of biological activities, including antitumor, anticonvulsant, and antimicrobial effects. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and mechanisms of action are presented to facilitate further research and development in this promising area.

Introduction

The 1,2,4-triazole ring is a privileged heterocyclic scaffold due to its unique structural features, including its ability to participate in hydrogen bonding and its resistance to metabolic degradation. Derivatives of 1,2,4-triazole have demonstrated a wide spectrum of biological activities, leading to their use as antifungal, antibacterial, antiviral, anti-inflammatory, and antitumor agents. The this compound core combines the robust triazole ring with two phenyl substituents, which can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties. The 4-amino group serves as a key handle for the synthesis of a diverse library of derivatives, making this scaffold a versatile platform for drug discovery.

Synthesis of the Core Scaffold

The synthesis of this compound (1) is a critical first step in the development of its derivatives. A common and effective method involves the reaction of ethylbenzoate benzoylhydrazone with hydrazine.

Experimental Protocol: Synthesis of this compound (1)

Materials:

  • Ethylbenzoate benzoylhydrazone

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of ethylbenzoate benzoylhydrazone (1 mole equivalent) and hydrazine hydrate (a molar excess) is refluxed in ethanol for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

The 4-amino group of the synthesized triazole can then be readily derivatized, for instance, by condensation with various aldehydes and ketones to form Schiff bases, which can be further reduced to their corresponding amino derivatives.

Medicinal Chemistry Applications and Biological Activities

Derivatives of this compound have been explored for a variety of medicinal applications. The following sections detail the key findings in major therapeutic areas.

Antitumor Activity

Several derivatives of this compound have been synthesized and screened for their antiproliferative activity against various human tumor cell lines. While some studies have reported low antiproliferative activity for certain derivatives, the data provides a foundation for further structural modifications to enhance potency.[1]

Table 1: Antitumor Screening Data of Selected 3,5-Diphenyl-4H-1,2,4-triazole Derivatives [1]

CompoundNSC CodeCell Line: MCF7 (% Growth)Cell Line: NCI-H460 (% Growth)Cell Line: SF-268 (% Growth)
12 731077677397
17 731082969898
18 7310819010195
19 734086927086
20 731078846658
21 731080889897
22 734087909097
24 734088876779
29 734084789578
32 734085869192

Data represents the percentage growth of tumor cells after exposure to the compounds at a concentration of 10⁻⁵ M.

Experimental Protocol: In Vitro Antitumor Screening (NCI-60 Human Tumor Cell Line Screen)

Cell Lines:

  • MCF7 (Breast Cancer)

  • NCI-H460 (Non-Small Cell Lung Cancer)

  • SF-268 (CNS Cancer)

Procedure:

  • Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

  • For the assay, cells are seeded into 96-well microtiter plates and incubated for 24 hours.

  • Test compounds are dissolved in DMSO and added to the wells at a single concentration (e.g., 10⁻⁵ M).

  • The plates are incubated for an additional 48 hours.

  • Cell viability is determined using a suitable assay, such as the Sulforhodamine B (SRB) assay.

  • The percentage growth is calculated relative to untreated control cells.

Anticonvulsant Activity

The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of anticonvulsant agents. While specific data for 3,5-diphenyl-4-amino derivatives is limited, structurally related 3-amino-5-aryl-4H-1,2,4-triazoles have shown potent activity.

Table 2: Anticonvulsant Activity of a Structurally Related 1,2,4-Triazole Derivative

CompoundAnimal ModelED₅₀ (mg/kg)Reference Drug (ED₅₀ mg/kg)
3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazolePTZ-induced seizures in mice1.4Diazepam (1.2)

This data suggests that the 4-amino-triazole scaffold is a promising starting point for developing new anticonvulsant drugs.[2][3]

Mechanism of Anticonvulsant Action

The anticonvulsant effects of many 1,2,4-triazole derivatives are believed to be mediated through the modulation of inhibitory and excitatory neurotransmission. Key proposed mechanisms include:

  • Enhancement of GABAergic Neurotransmission: Some triazoles may act as positive allosteric modulators of GABA-A receptors, increasing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane, thus reducing excitability.[4]

  • Inhibition of Voltage-Gated Sodium Channels: By blocking these channels, the compounds can reduce the propagation of action potentials and limit the spread of seizure activity.[4]

Anticonvulsant_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel GlutamateVesicle Glutamate Vesicle VGSC->GlutamateVesicle Depolarization ActionPotential Action Potential Propagation ActionPotential->VGSC GlutamateRelease Glutamate Release GlutamateVesicle->GlutamateRelease NMDA NMDA Receptor GlutamateRelease->NMDA Binds GABA_A GABA-A Receptor (Chloride Channel) Hyperpolarization Hyperpolarization (Inhibition) GABA_A->Hyperpolarization Depolarization Depolarization (Excitation) NMDA->Depolarization Triazole 3,5-Diphenyl-4-amino- 1,2,4-triazole Derivative Triazole->VGSC Blocks Triazole->GABA_A Enhances GABA Binding

Proposed anticonvulsant mechanisms of 1,2,4-triazole derivatives.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

Animals:

  • Male albino mice (20-25 g)

Procedure:

  • Animals are divided into control and test groups.

  • The test compounds are administered intraperitoneally (i.p.) at various doses.

  • After a specified time (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The percentage of animals protected from the tonic extension is recorded for each dose group.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Antimicrobial Activity

Derivatives of 4-amino-1,2,4-triazole have been investigated for their antibacterial and antifungal properties. The presence of different substituents on the phenyl rings and the 4-amino group can significantly influence the antimicrobial spectrum and potency.

Table 3: Antimicrobial Activity of a Representative 4-Amino-1,2,4-triazole Derivative

CompoundMicroorganismMIC (µg/mL)
4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazoleE. coli5
B. subtilis5
P. aeruginosa5

MIC: Minimum Inhibitory Concentration.[5][6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Bacterial or fungal inoculums

  • Test compounds

  • 96-well microtiter plates

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in the appropriate broth in a 96-well plate.

  • Each well is inoculated with a standardized suspension of the microorganism.

  • Positive (broth with inoculum) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. Key SAR observations include:

  • Anticonvulsant Activity: The presence of halogen atoms or other electron-withdrawing groups on the phenyl rings can enhance anticonvulsant activity. The nature of the substituent on the 4-amino group is also critical for potency and can influence the pharmacokinetic properties of the compounds.

  • Antimicrobial Activity: Lipophilicity and the electronic properties of the substituents on the phenyl rings play a crucial role in determining the antimicrobial spectrum. Electron-withdrawing groups have been shown to be favorable for antibacterial activity in some cases.[5]

Workflow for Synthesis and Screening

The general workflow for the development of new therapeutic agents based on the this compound scaffold is outlined below.

workflow start Design of Novel 3,5-Diphenyl-4-amino-1,2,4-triazole Derivatives synthesis Synthesis of Core Scaffold (3,5-Diphenyl-4-amino-1,2,4-triazole) start->synthesis derivatization Chemical Derivatization (e.g., Schiff Base Formation, Reduction) synthesis->derivatization purification Purification and Characterization (Chromatography, NMR, MS) derivatization->purification screening In Vitro Biological Screening (Antitumor, Antimicrobial, etc.) purification->screening active_compounds Identification of Active Compounds screening->active_compounds Active sar_analysis Structure-Activity Relationship (SAR) Analysis screening->sar_analysis Inactive active_compounds->sar_analysis in_vivo In Vivo Testing (e.g., Anticonvulsant Models) active_compounds->in_vivo optimization Lead Optimization sar_analysis->optimization optimization->synthesis preclinical Preclinical Development in_vivo->preclinical Efficacious and Safe

General workflow for the development of this compound derivatives.

Conclusion

The this compound scaffold represents a versatile and valuable platform in medicinal chemistry. Its synthetic accessibility and the ease of derivatization at the 4-amino position allow for the creation of large and diverse chemical libraries. While the currently reported biological activities for direct derivatives are in some cases modest, the potent anticonvulsant activity of structurally related compounds highlights the significant potential of this chemical class. Further optimization of the substitution patterns on the phenyl rings and the 4-amino group, guided by robust structure-activity relationship studies, is warranted to unlock the full therapeutic potential of these compounds. This guide provides a solid foundation of data and methodologies to aid researchers in this endeavor.

References

Spectroscopic and Synthetic Profile of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for derivatives of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, a molecule of interest in medicinal chemistry. While direct spectroscopic data for the parent compound was not explicitly found in the reviewed literature, this document compiles and presents data for closely related analogues. Furthermore, a detailed experimental protocol for the synthesis of the parent amine is provided, based on established synthetic routes for similar 1,2,4-triazole systems.

Spectroscopic Data of 3,5-Diphenyl-4H-1,2,4-triazole Derivatives

The following tables summarize the spectroscopic data for various derivatives of this compound. This information is crucial for the characterization and identification of these compounds in a research and development setting.

Table 1: Infrared (IR) Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)Reference
3,5-Diphenyl-4-(3-chlorobenzylamino)-4H-1,2,4-triazole3291 (N-H), 1599 (C=N)[1]
3,5-Diphenyl-4-(1-(4-chlorophenyl)ethylamino)-4H-1,2,4-triazole3294 (N-H), 1535 (C=N)[1]
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol3250, 3213 (NH₂), 2736 (S-H), 1645 (C=N), 673 (C-S)[2]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)Reference
3,5-Diphenyl-4-(3-chlorobenzylamino)-4H-1,2,4-triazoleDMSO-d₆3.72 (d, 2H, CH₂), 7.29 (t, 1H, NH), 6.78-8.00 (m, Ar-H)[1]
3,5-Diphenyl-4-(1-(4-chlorophenyl)ethylamino)-4H-1,2,4-triazoleDMSO-d₆0.99 (d, 3H, CH₃), 3.75 (m, 1H, CH), 7.27 (d, 1H, NH), 6.70-8.15 (m, Ar-H)[1]
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiolDMSO-d₆5.83 (s, 2H, NH₂), 7.51-8.05 (m, 6H, Ar-H), 13.97 (s, 1H, SH)[2]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)Reference
3,5-Diphenyl-4-(3-chlorobenzylamino)-4H-1,2,4-triazoleDMSO-d₆53.11 (CH₂), 127.01-134.28 (Ar-C), 153.81 (Triazole C₃ and C₅)[1]
3,5-Diphenyl-4-(1-(4-chlorophenyl)ethylamino)-4H-1,2,4-triazoleDMSO-d₆20.00 (CH₃), 58.05 (CH), 126.72-140.10 (Ar-C), 154.00 (Triazole C₃ and C₅)[1]

Table 4: Mass Spectrometry (MS) Data

CompoundIonization Modem/z ValuesReference
3,5-Diphenyl-4-(2,4-dichlorobenzylamino)-4H-1,2,4-triazoleLC-MS/MS395 (M⁺), 221, 173[1]
3,5-Diphenyl-4-(1-(4-methoxyphenyl)ethylideneamino)-4H-1,2,4-triazoleLC-MS/MS369 ([M+1]⁺), 147[1]

Experimental Protocols

The following section details the synthetic procedures for the preparation of 4-amino-1,2,4-triazole derivatives.

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This synthesis is a multi-step process starting from ethyl benzoate.[2]

  • Synthesis of Benzohydrazide: A mixture of ethyl benzoate (100 mmol) and 99% hydrazine hydrate (300 mmol) is refluxed for 15 minutes. Sufficient ethanol is added to obtain a clear solution, and the mixture is refluxed for an additional two hours. The product is obtained upon cooling and recrystallization.

  • Synthesis of Potassium 2-benzoylhydrazinecarbodithioate: To a solution of potassium hydroxide in absolute ethanol, benzohydrazide is added, followed by the dropwise addition of carbon disulfide with constant stirring. The mixture is stirred for several hours, and the precipitated potassium salt is filtered, washed with ether, and dried.

  • Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A suspension of the potassium dithiocarbazinate (20 mmol) and 99% hydrazine hydrate (40 mmol) in water (20 mL) is refluxed for 3 hours. During the reaction, the color of the mixture changes to green with the evolution of hydrogen sulfide. The reaction mixture is then cooled, diluted with cold water, and acidified with HCl to precipitate the product. The crude product is filtered, washed with cold water, and recrystallized from ethanol.[2]

General Procedure for the Synthesis of 4-Arylidenamino-3,5-diphenyl-4H-1,2,4-triazoles

A solution of 4-amino-3,5-diphenyl-4H-1,2,4-triazole (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in glacial acetic acid is refluxed for several hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold water, dried, and recrystallized from a suitable solvent like ethanol.[1]

General Procedure for the Reduction of 4-Arylidenamino-3,5-diphenyl-4H-1,2,4-triazoles

The corresponding 4-arylidenamino-3,5-diphenyl-4H-1,2,4-triazole (0.005 mol) is dissolved in dried methanol (50 mL). Sodium borohydride (NaBH₄) (0.005 mol) is added in small portions to this solution. The mixture is stirred for a period, after which the solvent is evaporated. The residue is washed with cold water, dried, and recrystallized from an appropriate solvent to yield the 4-arylmethylamino derivative.[1]

Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of 3,5-Diphenyl-4H-1,2,4-triazole derivatives and a conceptual representation of their investigation as potential therapeutic agents.

Synthesis_Workflow cluster_0 Synthesis of 4-Amino-3,5-diphenyl-4H-1,2,4-triazole cluster_1 Derivatization Benzohydrazide Benzohydrazide Dithiocarbazinate Potassium Dithiocarbazinate Benzohydrazide:e->Dithiocarbazinate:w CS2_KOH CS2 / KOH CS2_KOH:s->Dithiocarbazinate:n Target 4-Amino-3,5-diphenyl -4H-1,2,4-triazole Dithiocarbazinate:e->Target:w Hydrazine Hydrazine Hydrate Hydrazine:n->Target:s SchiffBase Schiff Base Derivative Target:e->SchiffBase:w Aldehyde Aromatic Aldehyde Aldehyde:n->SchiffBase:s ReducedProduct Reduced Amine Derivative SchiffBase:e->ReducedProduct:w NaBH4 NaBH4 NaBH4:n->ReducedProduct:s

Caption: Synthetic pathway for 3,5-Diphenyl-4H-1,2,4-triazole derivatives.

Antitumor_Investigation_Workflow Compound 3,5-Diphenyl-4H-1,2,4-triazole Derivatives Screening In vitro Screening (e.g., Human Tumor Cell Lines) Compound->Screening Activity Antiproliferative Activity Assessment Screening->Activity Lead Lead Compound Identification Activity->Lead

Caption: Workflow for investigating the antitumor potential of triazole derivatives.

References

Solubility Profile of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of the heterocyclic compound 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, a molecule of interest in medicinal chemistry and materials science. A thorough investigation of publicly available scientific literature reveals a notable absence of specific quantitative solubility data for this compound across a range of solvents. While numerous studies detail its synthesis and the preparation of its derivatives, they do not provide the numerical solubility values (e.g., in grams per liter or moles per liter) essential for a comprehensive understanding of its physicochemical properties.

Summary of Available Data

Qualitative descriptions of solubility are occasionally mentioned in the context of synthesis and purification. For instance, procedural notes in various publications indicate that derivatives of this compound are often recrystallized from solvents such as ethanol or ethyl acetate. This implies that the compound possesses at least moderate solubility in these solvents at elevated temperatures and lower solubility at cooler temperatures, a property that is exploited for purification.

Furthermore, a related compound, 4-amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol, has been described as having "excellent solubility in DMSO"[1]. While this provides a potential starting point for solvent selection, it is important to note that the structural differences between this thiol-substituted triazole and this compound will significantly influence their respective solubility profiles.

Due to the lack of quantitative data, a detailed data table comparing the solubility of this compound in different solvents cannot be constructed at this time.

Recommended Experimental Protocol for Solubility Determination

To address this knowledge gap, a standardized experimental protocol for determining the solubility of this compound is proposed. The equilibrium solubility method is a widely accepted and robust technique for this purpose.

Objective: To determine the saturation solubility of this compound in a selection of relevant solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each selected solvent in separate sealed vials. The excess solid should be clearly visible.

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any suspended solid particles, either centrifuge the supernatant at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the standard solutions and the saturated sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated samples by interpolating their analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the proposed experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling & Separation cluster_analysis Analysis & Quantification cluster_end Conclusion start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate sample Withdraw Supernatant equilibrate->sample separate Centrifuge or Filter sample->separate analyze Analyze via HPLC or UV-Vis separate->analyze prepare_standards Prepare Standard Solutions prepare_standards->analyze calculate Calculate Concentration analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of a compound.

Future Outlook

The generation of robust, quantitative solubility data for this compound is crucial for its future development and application. Such data would enable researchers to:

  • Select appropriate solvents for synthesis, purification, and formulation.

  • Develop predictive models for its behavior in different solvent systems.

  • Gain insights into its potential for use in drug delivery systems where solubility is a critical parameter.

It is hoped that this guide will encourage and facilitate the experimental determination of the solubility of this compound, thereby enriching the scientific understanding of this important compound.

References

Methodological & Application

Detailed Synthesis Protocol for 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the synthesis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, a valuable building block in medicinal chemistry and materials science. The outlined methodology is based on established chemical principles for the formation of 4-amino-1,2,4-triazole systems.

Reaction Scheme

The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of 1,2-dibenzoylhydrazine from the reaction of benzoyl chloride with hydrazine hydrate. The subsequent step is the cyclization of 1,2-dibenzoylhydrazine with hydrazine hydrate to yield the final product.

Step 1: Synthesis of 1,2-Dibenzoylhydrazine

Step 2: Synthesis of this compound

Experimental Protocols

Materials and Methods
Reagent/MaterialFormulaMolar Mass ( g/mol )
Benzoyl ChlorideC₇H₅ClO140.57
Hydrazine HydrateH₆N₂O50.06
Sodium HydroxideNaOH40.00
EthanolC₂H₅OH46.07
WaterH₂O18.02
Step 1: Synthesis of 1,2-Dibenzoylhydrazine
  • In a well-ventilated fume hood, dissolve sodium hydroxide (1.1 mol) in water (120 mL) in a flask equipped with a magnetic stirrer and an ice bath.

  • To this cooled solution, add hydrazine sulfate (0.5 mol) with continuous stirring.

  • From separate dropping funnels, slowly and simultaneously add freshly distilled benzoyl chloride (1.03 mol) and the previously prepared sodium hydroxide solution. The addition of benzoyl chloride should be completed over approximately 1.5 hours, with the sodium hydroxide solution being added at a slightly faster rate.

  • After the additions are complete, continue to stir the reaction mixture for an additional 2 hours. A white precipitate of 1,2-dibenzoylhydrazine will form.

  • Filter the crude product using suction filtration and wash it thoroughly with water to remove any inorganic salts.

  • The crude 1,2-dibenzoylhydrazine can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to obtain a crystalline solid.

Step 2: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser, place the purified 1,2-dibenzoylhydrazine (1.0 eq).

  • Add an excess of hydrazine hydrate (approximately 5-10 eq).

  • The mixture is heated to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, which should induce the precipitation of the product.

  • The solid product is collected by vacuum filtration and washed with cold water.

  • The crude this compound can be purified by recrystallization from ethanol to yield a pure crystalline product.

Quantitative Data Summary

Reactant (Step 1)Molar Ratio
Hydrazine Sulfate1.0
Benzoyl Chloride2.06
Sodium Hydroxide2.2
Reactant (Step 2)Molar Ratio
1,2-Dibenzoylhydrazine1.0
Hydrazine Hydrate5.0 - 10.0

Characterization Data

PropertyValue
Molecular FormulaC₁₄H₁₂N₄
Molecular Weight236.27 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point233 °C[1]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of 1,2-Dibenzoylhydrazine cluster_1 Step 2: Synthesis of this compound A Dissolve NaOH in Water B Add Hydrazine Sulfate A->B C Simultaneously Add Benzoyl Chloride and NaOH Solution B->C D Stir for 2 hours C->D E Filter and Wash D->E F Recrystallize E->F G Combine 1,2-Dibenzoylhydrazine and Hydrazine Hydrate F->G Intermediate H Reflux for 4-6 hours G->H I Cool to Room Temperature H->I J Filter and Wash I->J K Recrystallize from Ethanol J->K

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis

G Benzoyl Chloride Benzoyl Chloride 1,2-Dibenzoylhydrazine 1,2-Dibenzoylhydrazine Benzoyl Chloride->1,2-Dibenzoylhydrazine Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->1,2-Dibenzoylhydrazine This compound This compound Hydrazine Hydrate->this compound 1,2-Dibenzoylhydrazine->this compound

References

Application Note: 1H NMR Characterization of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Diphenyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound featuring a central 1,2,4-triazole ring substituted with two phenyl groups and an amino group. As a key intermediate and a structural motif in various pharmacologically active compounds, its unambiguous structural confirmation is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation of organic molecules.[1] This document provides a detailed protocol for the characterization of this compound using 1H NMR spectroscopy, including predicted chemical shifts and a standard experimental workflow.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl rings and the amine group. The chemical environment of each proton determines its resonance frequency (chemical shift, δ). Protons on aromatic rings typically resonate in the downfield region of the spectrum (around 7-8 ppm) due to the deshielding effect of the ring current.[2][3] The protons of the amine group (NH2) can appear over a broad chemical shift range and often present as a broad signal due to factors like hydrogen bonding and rapid exchange with the solvent.[4][5]

Based on data from structurally similar 3,5-diphenyl-4H-1,2,4-triazole derivatives, the following spectral characteristics are anticipated, particularly when using DMSO-d6 as the solvent.[6]

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Phenyl Protons (Ar-H)7.40 - 7.80Multiplet (m)6HCorresponds to the meta and para protons of the two phenyl rings.
Phenyl Protons (Ar-H)7.90 - 8.20Multiplet (m)4HCorresponds to the ortho protons of the two phenyl rings, which are deshielded by the proximity to the triazole ring.
Amine Protons (NH2)~5.8 - 6.2Broad Singlet (br s)2HThe chemical shift can be variable and concentration-dependent. The signal may disappear upon D2O exchange.[4][7]

Experimental Protocol

This section outlines the standard procedure for preparing a sample of this compound for 1H NMR analysis.

Materials and Equipment

  • This compound sample

  • High-quality 5 mm NMR tubes[8]

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)[1]

  • Tetramethylsilane (TMS) as an internal standard (often pre-added to the solvent)[9]

  • Volumetric flask and analytical balance

  • Pasteur pipette with glass wool plug

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.[8][10]

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to dissolve the sample.[8] The choice of solvent depends on the sample's solubility.[8]

    • Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary.

  • Filtration and Transfer:

    • To remove any particulate matter which can degrade spectral quality, filter the solution directly into a clean NMR tube.[11]

    • This is achieved by passing the solution through a small plug of glass wool placed inside a Pasteur pipette.

  • NMR Tube Filling:

    • The final volume of the solution in the NMR tube should be sufficient to cover the detection coils, typically a height of about 4-5 cm.[8][11]

  • Spectrum Acquisition:

    • Cap the NMR tube securely and label it appropriately.

    • Insert the sample into the NMR spectrometer.

    • Acquire the 1H NMR spectrum according to the instrument's standard operating procedures. The spectrum should be referenced to the residual solvent peak or an internal standard like TMS (δ = 0.00 ppm).[9]

  • Data Processing:

    • Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the structure of the compound.

Visualized Workflow

The following diagram illustrates the key stages in the 1H NMR characterization workflow.

G Workflow for 1H NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire Spectrum on NMR Spectrometer filter->acquire Insert Sample process Process Raw Data (FID) acquire->process Generate FID analyze Analyze Spectrum (Shifts, Integration, Splitting) process->analyze confirm Structure Confirmation analyze->confirm

Caption: Experimental workflow from sample preparation to structural confirmation.

References

Application Notes and Protocols for FT-IR Analysis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3,5-diphenyl-4H-1,2,4-triazol-4-amine are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer agents. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique used for the qualitative and quantitative analysis of these compounds. It provides valuable information about the molecular structure and functional groups present in the synthesized derivatives. This document provides detailed application notes on the FT-IR analysis of this compound derivatives, a comprehensive experimental protocol for sample analysis, and a summary of characteristic vibrational frequencies.

Data Presentation: FT-IR Spectral Data of this compound Derivatives

The following table summarizes the characteristic FT-IR absorption bands for a series of 4-substituted-3,5-diphenyl-4H-1,2,4-triazole derivatives. The data is compiled from studies where the compounds were analyzed as KBr pellets.[1]

Compound/Substituentν(N-H) (cm⁻¹)ν(C-H) aromatic (cm⁻¹)ν(C=N) (cm⁻¹)ν(C=C) aromatic (cm⁻¹)Other Characteristic Bands (cm⁻¹)
4-Amino-3,5-diphenyl-4H-1,2,4-triazole 3275, 32103034-1603, 1587-
4-(Benzylidenamino)-3,5-diphenyl-4H-1,2,4-triazole --1593, 1567--
4-(4-Methylbenzylidenamino)-3,5-diphenyl-4H-1,2,4-triazole --1598, 1560--
4-(4-Methoxybenzylidenamino)-3,5-diphenyl-4H-1,2,4-triazole --1592, 1561--
4-(4-Chlorobenzylidenamino)-3,5-diphenyl-4H-1,2,4-triazole --1604, 1569--
4-(2,4-Dichlorobenzylamino)-3,5-diphenyl-4H-1,2,4-triazole 3317--1596-
4-(1-Phenylethylidenamino)-3,5-diphenyl-4H-1,2,4-triazole --1606, 1597--
4-(1-(4-Methoxyphenyl)ethylidenamino)-3,5-diphenyl-4H-1,2,4-triazole --1603, 1581--

Experimental Protocols

Protocol 1: Sample Preparation for FT-IR Analysis using the KBr Pellet Method

This protocol describes the preparation of a solid sample of a this compound derivative for FT-IR analysis using the potassium bromide (KBr) pellet technique.

Materials:

  • This compound derivative (1-2 mg)

  • Spectroscopic grade potassium bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared lamp (optional, for drying)

  • Desiccator

Procedure:

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at 110°C for at least 2 hours. Cool and store in a desiccator until use. The sample should also be free of moisture.

  • Grinding: Place approximately 1-2 mg of the triazole derivative into a clean, dry agate mortar. Grind the sample to a fine powder.

  • Mixing: Add 100-200 mg of the dried KBr powder to the mortar. Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

  • Loading the Die: Carefully transfer the powdered mixture into the collar of a clean and dry pellet die. Distribute the powder evenly over the bottom anvil of the die.

  • Pressing the Pellet: Place the plunger into the die body and transfer the assembled die to a hydraulic press. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for 1-2 minutes. This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.

  • Pellet Removal: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent.

  • Analysis: Mount the KBr pellet in the sample holder of the FT-IR spectrometer and proceed with the spectral acquisition.

Protocol 2: FT-IR Spectral Acquisition

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

Procedure:

  • Background Scan: With the sample compartment empty, run a background scan to obtain a spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Place the KBr pellet containing the sample in the spectrometer's sample holder.

  • Acquisition Parameters: Set the desired spectral range (e.g., 4000-400 cm⁻¹) and the number of scans to be averaged (typically 16 or 32 for good signal-to-noise ratio).

  • Data Collection: Initiate the scan to acquire the FT-IR spectrum of the sample.

  • Data Processing: After the scan is complete, the software will automatically process the data, perform the background subtraction, and display the final absorbance or transmittance spectrum. Label the significant peaks with their corresponding wavenumbers.

Mandatory Visualization

The anticancer activity of many 1,2,4-triazole derivatives is attributed to their ability to inhibit receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of the EGFR signaling pathway can block downstream cellular processes that are crucial for tumor growth and proliferation.

EGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P_Site Autophosphorylation EGFR->P_Site Triazole_Derivative This compound Derivative Triazole_Derivative->P_Site Inhibition ATP ATP ATP->P_Site ADP ADP P_Site->ADP RAS_RAF RAS/RAF/MEK/ERK Pathway P_Site->RAS_RAF Activation PI3K_AKT PI3K/AKT/mTOR Pathway P_Site->PI3K_AKT Activation Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a triazole derivative.

References

Application Note: Mass Spectrometric Analysis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine using Liquid Chromatography-Mass Spectrometry (LC-MS). It includes sample preparation, instrument parameters, and a discussion of the proposed fragmentation pattern based on the analysis of related structures. This guide is intended to assist in the identification and structural elucidation of this and similar 1,2,4-triazole derivatives.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole core substituted with two phenyl groups and an amino group. The 1,2,4-triazole moiety is a key component in a variety of pharmacologically active compounds. Mass spectrometry is a critical analytical technique for the structural confirmation and quantification of such molecules in various matrices. This application note outlines a general procedure for the analysis of this compound by LC-MS/MS and proposes a likely fragmentation pathway.

Molecular and Mass Information

The fundamental properties of this compound are essential for mass spectrometric analysis.

  • Molecular Formula: C₁₄H₁₂N₄

  • Molecular Weight: 236.27 g/mol

  • Exact Mass: 236.1062 Da

Proposed Mass Spectrometry Fragmentation

Collision-induced dissociation (CID) of the precursor ion is likely to proceed through several pathways:

  • Loss of the Amino Group: A primary fragmentation could be the loss of the amino group (NH₂) or ammonia (NH₃), leading to a significant fragment.

  • Cleavage of the Triazole Ring: The triazole ring may undergo cleavage, potentially losing nitrogen gas (N₂) or other small neutral molecules.

  • Formation of Phenyl-containing Fragments: The phenyl groups can give rise to characteristic ions, such as the phenyl cation (m/z 77) or the benzonitrile cation (m/z 103).

  • Stable Core Ion: A fragment corresponding to the 3,5-diphenyl-1,2,4-triazole core (m/z 221) is a plausible and stable product ion, as seen in the fragmentation of similar derivatives.

Quantitative Data Summary

The following table summarizes the expected key ions for this compound in a positive ion ESI-MS/MS experiment.

m/z (Da) Proposed Ion Identity Proposed Fragmentation Pathway
237.1[M+H]⁺Protonated parent molecule
221.1[C₁₄H₁₁N₂]⁺Loss of NH₂ and subsequent rearrangement
118.1[C₇H₅N₂]⁺Cleavage of the triazole ring
104.1[C₇H₅N]⁺Phenylnitrile cation
91.1[C₇H₇]⁺Tropylium ion
77.1[C₆H₅]⁺Phenyl cation

Experimental Protocols

This section details the methodology for the LC-MS/MS analysis of this compound.

5.1. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve the desired concentrations for analysis (e.g., 1-1000 ng/mL).

5.2. Liquid Chromatography Method

  • Instrument: Agilent 1260 Infinity HPLC system or equivalent.

  • Column: Zorbax SB-C18, 4.6 x 30 mm, 1.8 µm particle size, or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

5.3. Mass Spectrometry Method

  • Instrument: Triple quadrupole mass spectrometer (e.g., API 3500) or equivalent.

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Ionization Parameters:

    • Capillary Voltage: 4000 V.

    • Drying Gas (Nitrogen) Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Nebulizer Pressure: 40 psi.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

  • MRM Transitions (Hypothetical):

    • Primary: 237.1 → 221.1

    • Secondary: 237.1 → 118.1

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_output Output stock Stock Solution (1 mg/mL) working Working Solutions (1-1000 ng/mL) stock->working Dilution lc HPLC Separation working->lc Injection ms Mass Spectrometry Detection (ESI+) lc->ms qualitative Qualitative Analysis (Full Scan) ms->qualitative quantitative Quantitative Analysis (MRM) ms->quantitative report Application Report qualitative->report quantitative->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway Diagram

fragmentation_pathway parent [M+H]⁺ m/z = 237.1 (C₁₄H₁₃N₄)⁺ frag1 [C₁₄H₁₁N₂]⁺ m/z = 221.1 parent->frag1 - NH₃ frag2 [C₇H₅N₂]⁺ m/z = 118.1 parent->frag2 - C₇H₅N₂ frag3 [C₇H₅N]⁺ m/z = 104.1 frag1->frag3 - C₇H₆N frag4 [C₆H₅]⁺ m/z = 77.1 frag3->frag4 - HCN

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

The Versatility of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3,5-Diphenyl-4H-1,2,4-triazol-4-amine is a versatile and highly reactive building block in the field of heterocyclic chemistry. Its unique structural features, including the presence of a reactive amino group and a stable triazole core, make it an ideal precursor for the synthesis of a wide array of novel heterocyclic compounds. These synthesized molecules often exhibit a broad spectrum of biological activities, positioning them as promising candidates for drug discovery and development. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of various heterocyclic systems, along with an overview of their potential therapeutic applications.

I. Synthesis of Schiff Bases and their Derivatives: A Gateway to Diverse Functionalities

One of the most common and straightforward applications of this compound is its condensation with various aldehydes and ketones to form Schiff bases (imines). This reaction provides a simple yet powerful method for introducing molecular diversity. The resulting Schiff bases can be further modified, for instance, through reduction, to yield secondary amines, thereby expanding the chemical space for biological screening.

dot

Caption: Synthetic pathway for Schiff bases and their reduced derivatives.

Anticancer Activity of Schiff Base Derivatives

A study by Bekircan & Gümrükçüoğlu explored the synthesis of a series of Schiff bases and their reduced derivatives starting from 4-amino-3,5-diphenyl-4H-1,2,4-triazole.[1] Several of these compounds were screened for their in vitro anticancer activity against a panel of three human tumor cell lines: breast cancer (MCF7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). While the compounds exhibited low antiproliferative activity in these particular assays, the study provides a valuable synthetic framework and highlights the potential for further optimization.[1]

Table 1: Synthesis and Anticancer Screening Data for Selected Derivatives of this compound [1]

Compound IDR Group (from Ar-CHO)Yield (%)Melting Point (°C)% Growth Inhibition (MCF7 at 10⁻⁵ M)% Growth Inhibition (NCI-H460 at 10⁻⁵ M)% Growth Inhibition (SF-268 at 10⁻⁵ M)
Schiff Base 1 4-OCH₃-C₆H₄89218-21912815
Schiff Base 2 3,4,5-(OCH₃)₃-C₆H₂92194-1951059
Reduced Derivative 3 4-Cl-C₆H₄CH₂95205-206181320
Reduced Derivative 4 2,4-Cl₂-C₆H₃CH₂94216-217221725
Reduced Derivative 5 4-CH₃-C₆H₄CH₂93198-199151118
Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Arylidenamino-3,5-diphenyl-4H-1,2,4-triazoles (Schiff Bases) [1]

  • Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • Add the appropriate aromatic aldehyde (1.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol 2: General Procedure for the Reduction of Schiff Bases [1]

  • Suspend the synthesized Schiff base (1.0 mmol) in methanol (30 mL).

  • Cool the suspension in an ice bath.

  • Add sodium borohydride (NaBH₄) (2.0 mmol) portion-wise with stirring.

  • Continue stirring at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the product from an appropriate solvent.

II. Synthesis of Fused Heterocyclic Systems

The 4-amino group of this compound serves as a key nucleophilic center for the construction of various fused heterocyclic systems, such as triazolo[3,4-b][1][2][3]thiadiazines and triazolo[1,5-a]pyrimidines. These fused systems are of significant interest in medicinal chemistry due to their rigid structures which can lead to enhanced binding with biological targets.

A. Synthesis of Triazolo[3,4-b][1][2][3]thiadiazines

dot

Anticancer_Mechanism cluster_0 1,2,4-Triazole Derivative cluster_1 Cellular Targets cluster_2 Downstream Effects Triazole 3,5-Diphenyl-1,2,4-triazole Derivative EGFR EGFR Triazole->EGFR Inhibition BRAF BRAF Triazole->BRAF Inhibition Tubulin Tubulin Triazole->Tubulin Disruption of Polymerization Proliferation Decreased Cell Proliferation EGFR->Proliferation BRAF->Proliferation CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Induction of Apoptosis Proliferation->Apoptosis CellCycleArrest->Apoptosis

References

Application Notes and Protocols for the Functionalization of the Amino Group in 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical modification of the primary amino group of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine. The functionalization of this moiety is a key step in the synthesis of novel compounds with potential applications in medicinal chemistry and drug development. The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2][3]

The protocols outlined below cover several key transformations of the 4-amino group, including Schiff base formation, subsequent reduction to secondary amines, acylation, sulfonylation, and the formation of urea and thiourea derivatives. These reactions provide a versatile platform for the generation of diverse chemical libraries for biological screening.

Synthesis of Schiff Bases via Condensation with Carbonyl Compounds

The reaction of this compound with various aldehydes and ketones is a common and efficient method to introduce a wide range of substituents. This condensation reaction results in the formation of an imine or azomethine group (-N=CH-).[4][5][6]

Experimental Protocol:

An equimolar mixture of this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction. The reaction mixture is then refluxed for a period of 2 to 5 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[4][5] Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure Schiff base.[5]

Schiff_Base_Formation Triazolamine This compound Reflux Reflux (2-5h) Triazolamine->Reflux Aldehyde Aldehyde / Ketone Aldehyde->Reflux Solvent Ethanol / Methanol (cat. Acetic Acid) Solvent->Reflux SchiffBase Schiff Base Derivative Reflux->SchiffBase

Caption: Workflow for the synthesis of Schiff bases.

Data Summary:
ProductReagentYield (%)Melting Point (°C)
4-(Benzylideneamino)-3,5-diphenyl-4H-1,2,4-triazoleBenzaldehyde95244-245[5]
4-(4-Chlorobenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole4-Chlorobenzaldehyde89218-219[5]
4-(4-Methoxybenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole4-Methoxybenzaldehyde86163-164[5]
4-(4-Nitrobenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole4-Nitrobenzaldehyde82230-231[5]

Reduction of Schiff Bases to Secondary Amines

The imine bond of the synthesized Schiff bases can be selectively reduced to form the corresponding N-substituted amino derivatives. This transformation is a valuable tool for increasing the structural diversity and conformational flexibility of the molecules.[5]

Experimental Protocol:

The Schiff base derivative (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol. Sodium borohydride (NaBH4) (1.5-2.0 eq) is then added portion-wise to the solution at room temperature with stirring. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is treated with cold water, and the resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[5]

Schiff_Base_Reduction SchiffBase Schiff Base Derivative Stir Stir (2-4h) SchiffBase->Stir NaBH4 Sodium Borohydride (NaBH4) NaBH4->Stir Solvent Methanol / Ethanol Solvent->Stir SecondaryAmine N-Substituted Amino Derivative Stir->SecondaryAmine

Caption: Workflow for the reduction of Schiff bases.

Data Summary:
ProductStarting MaterialYield (%)Melting Point (°C)
4-(Benzylamino)-3,5-diphenyl-4H-1,2,4-triazole4-(Benzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole92208-209[5]
4-(4-Chlorobenzylamino)-3,5-diphenyl-4H-1,2,4-triazole4-(4-Chlorobenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole90188-189[5]
4-(4-Methoxybenzylamino)-3,5-diphenyl-4H-1,2,4-triazole4-(4-Methoxybenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole94165-166[5]
4-(2,4-Dichlorobenzylamino)-3,5-diphenyl-4H-1,2,4-triazole4-(2,4-Dichlorobenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole94216-217[5]

Acylation of the Amino Group

The primary amino group of this compound can be acylated using acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

Experimental Protocol:

This compound (1.0 eq) is dissolved in a suitable aprotic solvent like pyridine or dichloromethane. The solution is cooled in an ice bath, and the acyl chloride or acid anhydride (1.1-1.5 eq) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The mixture is then poured into ice-cold water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from an appropriate solvent.

Acylation Triazolamine This compound Reaction Stir (rt) Triazolamine->Reaction AcylatingAgent Acyl Chloride / Anhydride AcylatingAgent->Reaction Solvent Pyridine / DCM Solvent->Reaction Amide N-Acyl Derivative Reaction->Amide

Caption: Workflow for the N-acylation reaction.

Sulfonylation of the Amino Group

Sulfonamides can be synthesized by the reaction of this compound with sulfonyl chlorides in the presence of a base. This functional group is a key feature in many marketed drugs.

Experimental Protocol:

To a solution of this compound (1.0 eq) in pyridine, the appropriate sulfonyl chloride (1.0-1.2 eq) is added portion-wise at room temperature. The reaction mixture is stirred overnight. Subsequently, the mixture is diluted with water and kept in a refrigerator for 6-24 hours. The precipitate that forms is collected by filtration and purified by recrystallization.[7]

Sulfonylation Triazolamine This compound Reaction Stir (rt, 12h) Triazolamine->Reaction SulfonylChloride Sulfonyl Chloride SulfonylChloride->Reaction Solvent Pyridine Solvent->Reaction Sulfonamide N-Sulfonyl Derivative Reaction->Sulfonamide Urea_Thiourea_Formation Triazolamine This compound Reflux Reflux (2-4h) Triazolamine->Reflux Isocyanate Isocyanate / Isothiocyanate Isocyanate->Reflux Solvent Acetone / THF Solvent->Reflux UreaThiourea Urea / Thiourea Derivative Reflux->UreaThiourea

References

Application Notes and Protocols for Antimicrobial Screening of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting antimicrobial screening assays on 1,2,4-triazole derivatives. The methodologies outlined are based on established and widely used techniques in the field of antimicrobial research.

Introduction

1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4] The versatile synthesis of these compounds allows for the introduction of various substituents, which can significantly modulate their biological activity.[1][5] This document details the standardized assays for evaluating the in vitro antimicrobial efficacy of newly synthesized 1,2,4-triazole derivatives.

Mechanism of Action

The antimicrobial action of 1,2,4-triazole derivatives often involves the inhibition of key microbial enzymes. In fungi, a primary target is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][6] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. In bacteria, the mechanisms can be more varied and may involve interference with DNA gyrase or other essential cellular processes.[2]

antimicrobial_mechanism cluster_fungus Fungal Cell Triazole Triazole CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential Component broth_microdilution_workflow Start Start Prepare_Stock Prepare Stock Solutions (Compounds & Standards in DMSO) Start->Prepare_Stock Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plates (24-48 hours) Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

References

Application Notes and Protocols for Anticancer Activity Evaluation of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anticancer activity of novel 3,5-Diphenyl-4H-1,2,4-triazol-4-amine derivatives. This document outlines detailed protocols for key in vitro assays, data presentation guidelines, and visualizations of experimental workflows and potential signaling pathways.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer properties. The this compound core represents a promising starting point for the development of new chemotherapeutic agents. The evaluation of these derivatives involves a systematic screening process to determine their cytotoxic effects against various cancer cell lines and to elucidate their mechanism of action. This guide provides the necessary protocols to conduct such an evaluation.

Data Presentation: In Vitro Anticancer Activity

Quantitative data from anticancer screenings should be organized for clear comparison. The following tables present data for a series of this compound derivatives against various human cancer cell lines.

Table 1: Percentage Growth Inhibition of this compound Derivatives

Compound IDSubstitutionMCF-7 (Breast)NCI-H460 (Lung)SF-268 (CNS)
1a 4-H677397
1b 4-Cl846658
1c 4-OCH₃889897
1d 2,4-diCl9010195
1e 4-CH₃927086
1f 2-Cl789578
1g 3,4-diOCH₃876779

Data represents the percentage of growth inhibition at a single dose concentration (10 µM) after 48 hours of treatment. Data is illustrative and based on findings for similar compound series.[1]

Table 2: IC₅₀ Values of Selected Triazole Derivatives against Human Cancer Cell Lines

Compound IDA549 (Lung) (µM)Hela (Cervical) (µM)MCF-7 (Breast) (µM)
2a 21.15.66.43
2b 16.59.810.2
2c > 5011.210.8
Doxorubicin 0.850.520.45

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth. Data is derived from studies on structurally related 1,2,4-triazole derivatives to provide a comparative context.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, Hela)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Induce apoptosis by treating cells with the triazole derivatives at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Analysis of Apoptosis-Related Proteins: Western Blotting

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and potential mechanisms.

G cluster_0 In Vitro Anticancer Activity Evaluation Workflow cluster_1 Mechanism of Action Studies A Synthesized this compound Derivatives C MTT Assay (Cytotoxicity Screening) A->C B Cell Culture (Human Cancer Cell Lines) B->C D Determination of IC50 Values C->D E Selection of Lead Compounds D->E F Apoptosis Assay (Annexin V-FITC/PI Staining) E->F G Western Blot Analysis (Apoptosis-Related Proteins) E->G H Signaling Pathway Analysis F->H G->H

Caption: Experimental workflow for anticancer activity evaluation.

G cluster_pathway Intrinsic Apoptosis Pathway compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) compound->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway.

G cluster_sar Structure-Activity Relationship (SAR) Logic Core This compound Core SAR Structure-Activity Relationship Core->SAR Substituents Substituents at Phenyl Rings (e.g., -Cl, -OCH3, -CH3) Substituents->SAR Activity Anticancer Activity (IC50 / % Inhibition) SAR->Activity

Caption: Logical relationship for SAR studies.

References

Application Notes and Protocols for Anticonvulsant Activity Testing of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical evaluation of 1,2,4-triazole compounds for their potential anticonvulsant activity. The protocols outlined below are based on established and widely accepted models for antiseizure drug discovery.[1][2]

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] The quest for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a continuous endeavor in medicinal chemistry.[3][4][5] 1,2,4-Triazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting significant anticonvulsant properties.[3][4][5] This document details the standard experimental procedures for screening and characterizing the anticonvulsant potential of these compounds in vivo.

The primary screening of novel compounds typically involves the Maximal Electroshock (MES) seizure test and the subcutaneous Pentylenetetrazole (scPTZ) seizure test.[2] The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model is effective in identifying compounds that can prevent generalized seizures of the petit mal (absence) type.[1][2] Additionally, the 6-Hz psychomotor seizure model is employed to identify compounds potentially effective against therapy-resistant focal seizures.[1][6] Neurotoxicity is a critical aspect of drug development and is commonly assessed using the rotarod test.[2]

Experimental Protocols

A systematic approach is essential for the evaluation of 1,2,4-triazole compounds, starting from initial screening to more detailed characterization.[1]

Animal Preparation and Acclimation
  • Species: Male Swiss albino mice or Sprague-Dawley rats are commonly used.[1][7]

  • Acclimation: Animals should be acclimated to the laboratory environment for a minimum of 3-7 days prior to experimentation.[1][8] They should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have free access to food and water.[8]

Drug Administration

Test compounds are typically dissolved in a suitable vehicle, such as a 0.9% saline solution, and administered via intraperitoneal (i.p.) or oral (p.o.) routes.[1] The volume of administration is usually based on the animal's body weight (e.g., 10 ml/kg).[8] Preliminary screening is often conducted at doses of 30, 100, and 300 mg/kg.[2][9]

Maximal Electroshock (MES) Seizure Test

The MES test evaluates a compound's ability to prevent the spread of seizures.[7][10]

  • Apparatus: An electroconvulsive shock generator with corneal or ear-clip electrodes.[1][8]

  • Procedure:

    • Administer the test compound or vehicle to the animal.

    • At the time of peak drug effect (e.g., 30 minutes for i.p.), apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the animal's eyes.[1][7]

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) via corneal electrodes.[1][7]

    • Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[7][8] An animal is considered protected if it does not exhibit this response.[7]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test identifies compounds that can raise the seizure threshold.[11]

  • ** convulsant Agent:** Pentylenetetrazole (PTZ), a GABA-A receptor antagonist.[1]

  • Procedure:

    • Administer the test compound or vehicle.

    • At the predetermined time, inject PTZ subcutaneously (e.g., 85 mg/kg in mice).[1][11]

    • Observation: Place the animal in an individual observation chamber and monitor for 30 minutes.[1][11] Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.[11][12] The latency to the first seizure can also be recorded.[1]

6-Hz Psychomotor Seizure Test

This model is used to identify compounds effective against therapy-resistant focal seizures.[6][13][14]

  • Apparatus: An electroconvulsometer capable of delivering a 6 Hz stimulus.

  • Procedure:

    • Administer the test compound or vehicle.

    • At the time of peak effect, deliver a low-frequency electrical stimulus (e.g., 6 Hz, 0.2 ms pulse width, 3 seconds duration, at 22, 32, or 44 mA) via corneal electrodes.[6][13]

    • Observation: The seizure is characterized by a "stun" position, minimal clonus, and stereotyped automatic behaviors.[6][13] An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.[6][13]

Neurotoxicity Screening (Rotarod Test)

This test assesses motor impairment and potential neurological deficits caused by the test compound.[2]

  • Apparatus: A rotating rod apparatus.

  • Procedure:

    • Train the animals to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1 minute).

    • Administer the test compound or vehicle.

    • At various time points after administration, place the animal back on the rotating rod.

    • Observation: Neurotoxicity is indicated if the animal falls off the rod within the predetermined time.

Data Presentation

Quantitative data from these experiments are crucial for comparing the efficacy and safety of different 1,2,4-triazole derivatives. Key parameters include the median effective dose (ED50), the median toxic dose (TD50), and the protective index (PI).

  • ED50: The dose of a compound that protects 50% of the animals in a specific seizure model.[2]

  • TD50: The dose of a compound that causes neurotoxicity in 50% of the animals in the rotarod test.[2]

  • Protective Index (PI): Calculated as TD50 / ED50. A higher PI value indicates a wider margin of safety for the compound.[3]

Table 1: Anticonvulsant Activity and Neurotoxicity of Selected 1,2,4-Triazole Derivatives

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)6-Hz ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI) (MES)Reference
Compound 62a 23.9178.6->40018.3[3]
Compound 62b 13.481.6->40051[3]
Compound 11a 50.876.0---[3]
Compound 11b 54.852.8---[3]
Compound 68 38.5----[3]
Compound 3c Active at 30 mg/kg-->300-[2]
Compound 5b -Active at 100 mg/kg->300-[2]
Compound 4g 23.718.9Active at 100 mg/kg284.012.0[15][16]
Compound 6o 88.02 (p.o.)Active->2250 (p.o.)>25.5[17]
Compound 6q 94.6 (p.o.)Active->2460 (p.o.)>26.0[17]
Compound 6f 13.119.7---[18]
Compound 6l 9.119.0---[18]
TP-315 47.6-ActiveNo acute neurotoxicity-[19]
Compound 165a 23.4-->600>25.6[20]

Note: Data presented is a summary from various sources and experimental conditions may vary. "-" indicates data not reported in the cited source.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for screening and evaluating 1,2,4-triazole compounds for anticonvulsant activity.

G cluster_0 Phase I: Initial Screening cluster_1 Phase II: Quantitative Evaluation cluster_2 Phase III: Further Characterization start Synthesized 1,2,4-Triazole Compound mes Maximal Electroshock (MES) Test (30, 100, 300 mg/kg) start->mes scptz Subcutaneous PTZ (scPTZ) Test (30, 100, 300 mg/kg) start->scptz hz6 6-Hz Seizure Test (Optional Initial Screen) start->hz6 ed50 Determine ED50 in Active Models mes->ed50 If Active scptz->ed50 If Active hz6->ed50 If Active neurotox Neurotoxicity (Rotarod Test) Determine TD50 ed50->neurotox pi Calculate Protective Index (PI) (TD50 / ED50) neurotox->pi moa Mechanism of Action Studies (e.g., Receptor Binding, Electrophysiology) pi->moa Promising PI pk Pharmacokinetic Studies pi->pk Promising PI advanced_models Advanced Seizure Models (e.g., Kindling) pi->advanced_models Promising PI end Lead Candidate moa->end pk->end advanced_models->end

Caption: Workflow for anticonvulsant screening of 1,2,4-triazole compounds.

Potential Signaling Pathways

While the exact mechanisms of action for all 1,2,4-triazole compounds are not fully elucidated, some have been shown to interact with key targets in neurotransmission.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal vgsc Voltage-Gated Sodium Channels (VGSCs) seizure Reduced Neuronal Excitability & Seizure Protection vgsc->seizure Leads to gaba_a GABA-A Receptor cl_ion Cl- Influx gaba_a->cl_ion hyperpolarization Hyperpolarization (Inhibition) cl_ion->hyperpolarization hyperpolarization->seizure Contributes to triazole 1,2,4-Triazole Compound triazole->vgsc Blocks triazole->gaba_a Potentiates

Caption: Potential mechanisms of anticonvulsant action for 1,2,4-triazoles.

References

Synthesis of Metal Complexes with 3,5-Diphenyl-4H-1,2,4-triazol-4-amine Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing 3,5-Diphenyl-4H-1,2,4-triazol-4-amine as a key ligand. These complexes are of significant interest in medicinal chemistry and drug development due to their potential as anticancer and antimicrobial agents. The protocols outlined below are based on established synthetic methodologies for related 4-amino-1,2,4-triazole derivatives and can be adapted for the synthesis of a variety of transition metal complexes.

Introduction

1,2,4-Triazole derivatives and their corresponding metal complexes represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and antitumor properties. The coordination of metal ions to these triazole-based ligands can significantly enhance their therapeutic potential. This enhancement is often attributed to mechanisms such as increased lipophilicity, which facilitates cell membrane penetration, and the introduction of new mechanisms of action. The this compound ligand offers a robust scaffold for the synthesis of novel metal-based therapeutic agents.

Synthesis of the Ligand: this compound

The synthesis of the core ligand is a crucial first step. While a definitive, step-by-step protocol for the unsubstituted this compound is not extensively detailed in the available literature, a general and widely accepted method for the synthesis of 4-amino-3,5-disubstituted-4H-1,2,4-triazoles involves the reaction of the corresponding carboxylic acid with hydrazine hydrate. The following protocol is a generalized procedure adapted from literature methods for similar compounds.

Experimental Protocol: Ligand Synthesis

Materials:

  • Benzoic acid

  • Hydrazine hydrate (99-100%)

  • Polyphosphoric acid (PPA) or a suitable dehydrating agent

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Formation of Dibenzoylhydrazine: In a round-bottom flask, equimolar amounts of benzoic acid and hydrazine hydrate are heated together, often in the presence of a dehydrating agent like polyphosphoric acid or by distilling off the water formed during the reaction. The reaction mixture is typically heated at a high temperature (e.g., 150-200 °C) for several hours.

  • Cyclization to form 4-Amino-3,5-diphenyl-4H-1,2,4-triazole: To the dibenzoylhydrazine intermediate, an excess of hydrazine hydrate is added, and the mixture is refluxed for an extended period (e.g., 12-24 hours). This step facilitates the cyclization to form the triazole ring.

  • Work-up and Purification:

    • After cooling, the reaction mixture is carefully poured into cold water.

    • The resulting precipitate is neutralized with a saturated solution of sodium bicarbonate.

    • The solid product is collected by filtration, washed thoroughly with water, and dried.

    • Recrystallization from a suitable solvent, such as ethanol, is performed to purify the this compound ligand.

Characterization: The synthesized ligand should be characterized by standard analytical techniques, including:

  • Melting Point Determination

  • FTIR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, aromatic C-H).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

Synthesis of Metal Complexes

The this compound ligand can be coordinated with a variety of transition metal salts to form stable complexes. The following are generalized protocols for the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes. These procedures are based on common methods for complexing 4-amino-1,2,4-triazole derivatives.[1]

Experimental Protocol: Metal Complex Synthesis

Materials:

  • This compound (Ligand, L)

  • Metal(II) salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂·2H₂O)

  • Ethanol or Methanol

  • Dimethylformamide (DMF) (if required for solubility)

  • Standard laboratory glassware and reflux apparatus

General Procedure:

  • Ligand Solution: Dissolve a specific molar amount of the this compound ligand in hot ethanol or methanol. If solubility is an issue, a small amount of DMF can be added.

  • Metal Salt Solution: In a separate flask, dissolve the corresponding metal(II) salt in ethanol or methanol. The molar ratio of ligand to metal is typically 2:1.

  • Reaction: Slowly add the metal salt solution to the hot ligand solution with constant stirring.

  • Reflux: Heat the resulting mixture to reflux for a period of 2-4 hours. The formation of a precipitate often indicates the formation of the complex.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Collect the precipitated complex by filtration.

    • Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

    • Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization of Metal Complexes:

  • Elemental Analysis (CHN): To determine the empirical formula of the complex.

  • Molar Conductance: To determine the electrolytic nature of the complexes in a suitable solvent like DMF.

  • Magnetic Susceptibility: To determine the magnetic moment and infer the geometry of the paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)).

  • FTIR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the characteristic vibrational frequencies upon complexation.

  • UV-Vis Spectroscopy: To study the electronic transitions and provide information about the geometry of the complexes.

  • X-ray Crystallography: To definitively determine the solid-state structure of the complexes.

Applications in Drug Development

Metal complexes of 1,2,4-triazole derivatives have shown significant promise as anticancer and antimicrobial agents. The enhanced biological activity of the metal complexes compared to the free ligands is a well-documented phenomenon.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 1,2,4-triazole metal complexes against various cancer cell lines. While specific data for complexes of this compound is limited, related compounds have shown significant activity. For instance, triazole-based metal complexes have been evaluated against breast cancer cell lines like MDA-MB-468.[2]

Table 1: Representative Anticancer Activity of Related 1,2,4-Triazole Metal Complexes

Compound/ComplexCell LineIC₅₀ (µM)Reference
Co(II) complex of a triazole-thiol ligandMCF-7Data not explicitly provided, but cytotoxic effects noted[1]
Ni(II) complex of a triazole-thiol ligandMCF-7Data not explicitly provided, but cytotoxic effects noted[1]
Zn(II) complex of a triazole-thiol ligandMCF-7Data not explicitly provided, but cytotoxic effects noted[1]
Ru(III) complex of a dibenzyl-triazole ligandJurkatPotent activity reported[3]

Note: The data presented is for structurally related compounds and serves as an indication of the potential activity of this compound complexes.

Antimicrobial Activity

The coordination of metal ions can enhance the antimicrobial properties of triazole ligands. This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its diffusion through the lipid layer of the microbial cell membrane.

Table 2: Representative Antimicrobial Activity of Related 1,2,4-Triazole Metal Complexes

Compound/ComplexMicroorganismZone of Inhibition (mm) or MIC (µg/mL)Reference
Cu(II) complexes of triazole Schiff basesE. coli, S. aureusEnhanced activity compared to ligand[4]
Zn(II) complexes of triazole Schiff basesE. coli, S. aureusEnhanced activity compared to ligand[4]
Metal complexes of triazole-based ligandsVarious bacteria and fungiGenerally show better activity than free ligands[5]

Note: The data is for analogous compounds and highlights the general trend of enhanced antimicrobial activity upon complexation.

Visualized Workflows and Pathways

Synthesis Workflow

The general synthetic strategy for the preparation of the metal complexes is depicted below.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis Benzoic_Acid Benzoic Acid Dibenzoylhydrazine Dibenzoylhydrazine Intermediate Benzoic_Acid->Dibenzoylhydrazine Heat, Dehydration Hydrazine_Hydrate1 Hydrazine Hydrate Hydrazine_Hydrate1->Dibenzoylhydrazine Ligand 3,5-Diphenyl-4H-1,2,4- triazol-4-amine (L) Dibenzoylhydrazine->Ligand Reflux Hydrazine_Hydrate2 Hydrazine Hydrate (excess) Hydrazine_Hydrate2->Ligand Ligand_dissolved Ligand in Solvent Ligand->Ligand_dissolved Metal_Salt Metal(II) Salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) Complex Metal Complex [M(L)₂(X)₂] Metal_Salt->Complex Ligand_dissolved->Complex Reflux

Caption: General workflow for the synthesis of the ligand and its metal complexes.

Proposed Mechanism of Action (Hypothetical)

While the precise signaling pathways for these specific complexes are not yet fully elucidated, a common proposed mechanism for the anticancer activity of metal complexes involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Apoptosis_Pathway cluster_cell Cancer Cell Complex Triazole Metal Complex ROS Increased ROS (Reactive Oxygen Species) Complex->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Hypothetical pathway for apoptosis induction by triazole metal complexes.

Conclusion

The synthesis of metal complexes with this compound presents a promising avenue for the discovery of novel therapeutic agents. The protocols provided herein offer a foundation for the synthesis and characterization of these compounds. Further research is warranted to fully elucidate the biological mechanisms of action and to optimize the therapeutic properties of these metal complexes for potential clinical applications. The adaptability of the triazole scaffold and the diverse coordination chemistry of transition metals suggest that a wide range of novel and potent drug candidates can be developed through this synthetic approach.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Diphenyl-4H-1,2,4-triazol-4-amine.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues

Q1: What is the recommended solvent for recrystallization of this compound?

A1: Based on literature for similar 3,5-diphenyl-4H-1,2,4-triazole derivatives, ethanol and ethyl acetate are effective solvents for recrystallization.[1] The choice between them will depend on the specific impurities present in your crude material. It is advisable to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your sample.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" can occur if the compound comes out of solution above its melting point or if significant impurities are present. To address this:

  • Re-heat the solution to re-dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation.

  • Ensure a slow cooling process. Allow the flask to cool gradually to room temperature before placing it in an ice bath.

  • Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

Q3: The yield after recrystallization is very low. How can I improve it?

A3: Low yield is often due to using too much solvent or the compound having higher than expected solubility. To improve your yield:

  • Use the minimum amount of hot solvent necessary to just dissolve the compound.

  • Ensure the solution is fully cooled in an ice bath to maximize crystal precipitation before filtration.

  • To recover more product, you can concentrate the mother liquor (the liquid left after filtration) and perform a second recrystallization to obtain a second crop of crystals.

Q4: The recovered crystals are colored or appear impure after recrystallization. What is the cause?

A4: Colored or impure crystals can result from:

  • The presence of colored impurities that co-crystallize with your product. In this case, a pre-treatment of the crude material with activated charcoal may be necessary.

  • The cooling process being too rapid, trapping impurities within the crystal lattice. Ensure slow and gradual cooling.

  • If impurities have very similar solubility profiles to the desired compound, recrystallization may not be sufficient. In such cases, column chromatography is recommended.

Column Chromatography Issues

Q5: My compound won't move from the baseline during column chromatography. What is the problem?

A5: This indicates that the eluent (solvent system) is not polar enough to move your compound up the column. This compound is a relatively polar molecule.

  • Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

  • A solvent system containing a small percentage of methanol in dichloromethane or ethyl acetate can also be effective for polar aromatic compounds.

Q6: The separation between my desired compound and an impurity is poor. How can I improve it?

A6: Poor separation can be due to an inappropriate eluent system or overloading the column.

  • Optimize the eluent system using thin-layer chromatography (TLC) first to achieve good separation between the spots of your compound and the impurity.

  • Ensure you are not overloading the column with too much crude material. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.

  • Consider using a longer column or a stationary phase with a smaller particle size for better resolution.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for 3,5-Diphenyl-4H-1,2,4-triazole Derivatives

Solvent SystemPurity (Illustrative)Yield (Illustrative)Observations
Ethanol>98%Moderate to HighGood for removing non-polar impurities.[1]
Ethyl Acetate>99%ModerateEffective for a range of common impurities.[1]
Hexane/Ethyl AcetateVariableVariableCan be optimized for specific impurity profiles.
Dichloromethane/MethanolVariableVariableUseful for more polar impurities, often used in chromatography.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography of this compound

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Isolation of Product: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with cold solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Column_Chromatography_Workflow start Crude Product load Load sample onto silica column start->load elute Elute with solvent gradient (increasing polarity) load->elute collect Collect Fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Experimental workflow for column chromatography purification.

Caption: Troubleshooting guide for common purification issues.

References

Technical Support Center: Synthesis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most frequently cited method for the synthesis of this compound is the reaction of N,N'-dibenzoylhydrazine with hydrazine hydrate. This method is a variation of the Pellizzari reaction, which is a classical approach to forming 1,2,4-triazole rings.

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction generally requires elevated temperatures, often involving refluxing the reactants in a suitable high-boiling solvent or even under neat (solvent-free) conditions. The reaction time can be several hours.

Q3: What are the main challenges in this synthesis?

A3: The primary challenges include achieving a complete reaction, minimizing the formation of byproducts due to high reaction temperatures, and effectively purifying the final product from unreacted starting materials and side products.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Incomplete reaction due to insufficient temperature or reaction time. 2. Degradation of starting materials or product at excessively high temperatures. 3. Impure starting materials (N,N'-dibenzoylhydrazine or hydrazine hydrate).1. Ensure the reaction temperature is maintained at the optimal level (typically reflux) and consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. If decomposition is suspected, attempt the reaction at a slightly lower temperature for a longer duration. 3. Use pure, dry starting materials. N,N'-dibenzoylhydrazine can be recrystallized if necessary.
Presence of Impurities in the Final Product 1. Unreacted N,N'-dibenzoylhydrazine. 2. Formation of 1,3,4-oxadiazole byproduct. 3. Formation of benzoylhydrazine. 4. Formation of 3,5-diphenyl-1H-1,2,4-triazole.1. Improve the reaction conditions (temperature, time) to drive the reaction to completion. Recrystallization of the crude product from a suitable solvent (e.g., ethanol) is effective for removal. 2. This can arise from the cyclization of N,N'-dibenzoylhydrazine itself under thermal conditions. Purification by column chromatography may be necessary if recrystallization is ineffective. 3. This can result from the decomposition of N,N'-dibenzoylhydrazine. Washing the crude product with a solvent in which benzoylhydrazine is soluble but the desired product is not can be effective. 4. This byproduct can form if ammonia is present as an impurity or is generated during the reaction. Careful purification by fractional crystallization or chromatography may be required.
Difficulty in Product Isolation/Purification 1. The product is highly soluble in the reaction solvent. 2. The product co-precipitates with byproducts.1. After cooling the reaction mixture, if the product does not precipitate, try adding a non-polar co-solvent to induce precipitation. Alternatively, remove the reaction solvent under reduced pressure and then triturate the residue with a suitable solvent. 2. Multiple recrystallizations from different solvent systems may be necessary. Column chromatography is a reliable method for separating products with similar polarities.

Experimental Protocols

Synthesis of this compound

This protocol is based on the method originally described by Potts and has been cited in subsequent literature for the preparation of the title compound.

Materials:

  • N,N'-Dibenzoylhydrazine

  • Hydrazine hydrate (98-100%)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of N,N'-dibenzoylhydrazine and an excess of hydrazine hydrate is heated under reflux. The exact molar ratio and reaction time can be optimized, but typically a 2 to 4-fold excess of hydrazine hydrate is used, and the reaction is refluxed for several hours.

  • The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration and washed with cold water to remove excess hydrazine hydrate.

  • The crude product is then purified by recrystallization from ethanol to yield pure this compound.

Quantitative Data Summary:

ParameterValue
Typical Yield 70-85%
Melting Point ~265 °C[1]

Note: Yields can vary based on reaction scale, purity of reagents, and reaction time.

Visualizations

Logical Workflow for Synthesis and Purification

start Start reactants Mix N,N'-Dibenzoylhydrazine and Hydrazine Hydrate start->reactants reflux Heat under Reflux reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter and Wash with Water cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

start Low Yield Observed check_temp Check Reaction Temperature Was it at reflux? Was there decomposition? start->check_temp check_time Check Reaction Time Was it long enough? check_temp->check_time Temp OK increase_temp Increase Temperature/Time check_temp->increase_temp Temp too low check_purity Check Starting Material Purity Recrystallize N,N'-dibenzoylhydrazine if needed check_time->check_purity Time OK check_time->increase_temp Time too short purify_sm Purify Starting Materials check_purity->purify_sm Impure rerun Re-run Reaction check_purity->rerun Purity OK increase_temp->rerun purify_sm->rerun

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing 1,2,4-triazoles?

A1: Classical methods for synthesizing the 1,2,4-triazole ring include the Pellizzari and Einhorn-Brunner reactions.[1] The Pellizzari reaction involves the condensation of an amide with an acylhydrazide.[1] The Einhorn-Brunner reaction utilizes the condensation of diacylamines (imides) with hydrazines.[2][3] Modern approaches often employ microwave assistance to improve yields and reduce reaction times.[4][5] Other methods include reactions involving amidines and multicomponent reactions.[6]

Q2: My 1,2,4-triazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A2: Low yields in 1,2,4-triazole synthesis can stem from several factors. Incomplete reactions due to insufficient temperature or time, decomposition of starting materials or the product at high temperatures, and the purity of starting materials are common culprits.[6] To improve your yield, consider gradually increasing the reaction temperature while monitoring the reaction progress using thin-layer chromatography (TLC).[6] Ensuring your starting materials are pure and dry is also critical.[6] For reactions that are sluggish, microwave-assisted synthesis can often enhance yields and significantly shorten reaction times.[4][6]

Q3: I am observing the formation of side products in my reaction. What are the typical side products and how can I minimize them?

A3: A common side product, particularly when using hydrazides, is the corresponding 1,3,4-oxadiazole, which arises from a competing cyclization pathway.[6] To minimize its formation, ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature to favor the formation of the triazole.[6] In reactions with unsymmetrical starting materials, the formation of isomeric mixtures is also a common issue.[6][7]

Q4: How can I control regioselectivity in the synthesis of substituted 1,2,4-triazoles?

A4: Controlling regioselectivity is a significant challenge, especially in reactions like the Einhorn-Brunner synthesis using unsymmetrical imides.[7] The regioselectivity is primarily governed by the electronic properties of the acyl groups on the imide.[7] The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon.[7] To favor a specific regioisomer, you can maximize the electronic difference between the two acyl groups. For instance, using an imide with one strongly electron-withdrawing group and one electron-donating group can significantly improve regiocontrol.[7] If high regioselectivity is not achievable through the chosen method, consider alternative synthetic routes, such as catalyst-controlled [3+2] cycloaddition reactions, which often offer superior and more predictable regioselectivity.[7][8]

Q5: What are the best practices for purifying 1,2,4-triazole derivatives?

A5: Purification of 1,2,4-triazoles is commonly achieved through recrystallization or column chromatography. For issues with recrystallization leading to low recovery, the most frequent cause is using an excessive amount of solvent.[9] In such cases, concentrating the filtrate and attempting a second crystallization can be effective.[9] If the compound is too soluble in the chosen solvent, consider using a mixed-solvent system or introducing an "anti-solvent" to induce precipitation.[9] For separating isomeric mixtures, High-Performance Liquid Chromatography (HPLC) can be a powerful tool.[10] A C18 reverse-phase column is often a good starting point for the separation of 1,2,4-triazole derivatives.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during 1,2,4-triazole synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Incomplete reaction (insufficient temperature or time).[6]- Decomposition of starting materials or product at high temperatures.[6]- Impure or wet starting materials (e.g., hygroscopic hydrazides).[6]- Gradually increase reaction temperature and monitor progress by TLC.[6]- Consider using microwave irradiation to shorten reaction times and potentially improve yields.[4][6]- Ensure starting materials are pure and dry.[6]
Formation of 1,3,4-Oxadiazole Side Product - Competing cyclization pathway of the acyl amidrazone intermediate.[6]- Ensure strictly anhydrous reaction conditions.[6]- Lower the reaction temperature to favor triazole formation.[6]- The choice of acylating agent can influence the reaction pathway.
Formation of Isomeric Mixtures (e.g., from unsymmetrical imides) - In the Einhorn-Brunner reaction, the hydrazine can attack either carbonyl group of the unsymmetrical imide.[7]- Maximize the electronic difference between the two acyl groups on the imide to direct the nucleophilic attack.[7]- Consider alternative, more regioselective synthetic methods like [3+2] cycloaddition reactions.[7][8]
Difficulty in Product Purification - Product is too soluble in the recrystallization solvent.[9]- Isomeric products have very similar physical properties.- For recrystallization, use a minimal amount of hot solvent. Consider a mixed-solvent system or the addition of an anti-solvent.[9]- For difficult separations of isomers, utilize HPLC with a suitable column (e.g., C18 reverse-phase).[10]

Data Presentation: Comparison of Synthesis Conditions

The following tables summarize typical reaction conditions and yields for common 1,2,4-triazole synthesis methods.

Table 1: Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazoles

Reactants Method Temperature (°C) Reaction Time Yield (%) Reference
Formamide and HydrazineConventionalReflux>4 hoursModerate[4]
Formamide and HydrazineMicrowave1501 minute85[4]
Amide and Organo-nitrileHydrothermal-72 hoursModerate[4]
Amide and Organo-nitrileMicrowave-1.5 hours85[4]
N-substituted amide derivativesConventional->4 hoursModerate[4]
N-substituted amide derivativesMicrowave-1 minute85[4]

Table 2: Typical Yields for the Einhorn-Brunner Reaction [11]

Diacylamine (Imide) Hydrazine Product Yield (%)
DibenzamidePhenylhydrazine1,3,5-Triphenyl-1,2,4-triazole80
N-FormylbenzamidePhenylhydrazine1,5-Diphenyl-1,2,4-triazole-
SuccinimidePhenylhydrazine3-(β-Carboxyethyl)-1-phenyl-1,2,4-triazole50
PhthalimidePhenylhydrazine3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole65
Note: Yields can vary depending on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole[14]

Materials:

  • Benzamide (1.0 eq)

  • Benzoylhydrazide (1.0 eq)

  • High-boiling solvent (e.g., nitrobenzene or diphenyl ether), or perform neat

  • Ethanol (for recrystallization)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask. If using a solvent, add it to the flask.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with stirring.

  • Maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product should solidify.

  • If the reaction was performed neat, triturate the solid product with a suitable solvent like ethanol to remove impurities.

  • Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.

  • Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Einhorn-Brunner Reaction - General Procedure[3]

Materials:

  • Diacylamine (Imide) (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the diacylamine in glacial acetic acid.

  • Slowly add the substituted hydrazine (1.1 eq) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C).

  • Allow the reaction to proceed for 2-8 hours, monitoring by TLC until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into ice-cold water (approximately 10 times the reaction volume) with vigorous stirring to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Synthesis Method (e.g., Pellizzari, Einhorn-Brunner) reactants Prepare Pure & Dry Reactants (Amide/Imide & Hydrazine) start->reactants setup Set up Reaction Apparatus (Flask, Condenser, Stirrer) reactants->setup execute Execute Reaction (Heating, Reflux) setup->execute monitor Monitor Progress (TLC) execute->monitor cool Cool Reaction Mixture monitor->cool precipitate Precipitate/Isolate Crude Product cool->precipitate purify Purify Product (Recrystallization/Chromatography) precipitate->purify characterize Characterize Final Product (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for 1,2,4-triazole synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 1,2,4-Triazole cause1 Incomplete Reaction? start->cause1 cause2 Decomposition? start->cause2 cause3 Impure Reactants? start->cause3 sol1 Increase Temp/Time Use Microwave cause1->sol1 sol2 Lower Reaction Temp cause2->sol2 sol3 Purify/Dry Reactants cause3->sol3 side_product_formation cluster_products Common Side Products cluster_solutions Mitigation Strategies start Side Product Formation prod1 1,3,4-Oxadiazole start->prod1 prod2 Isomeric Mixture start->prod2 sol1 Anhydrous Conditions Lower Temperature prod1->sol1 sol2 Modify Reactant Electronics Use Regioselective Method prod2->sol2

References

how to avoid polymerization in 1,2,4-triazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions, including product degradation and the formation of insoluble materials, during the synthesis of 1,2,4-triazoles.

Frequently Asked Questions (FAQs)

Q1: I am observing a dark, tarry, or polymeric substance in my 1,2,4-triazole reaction. What is causing this "polymerization" and how can I prevent it?

A1: While true polymerization is uncommon in most 1,2,4-triazole syntheses, the formation of dark, insoluble, or tarry byproducts is often reported. This is typically due to the decomposition of starting materials or the desired product under harsh reaction conditions, rather than the formation of a repeating polymer chain. High temperatures are a primary cause of this degradation. For instance, in syntheses using formamide, temperatures exceeding 180°C can lead to significant decomposition.[1][2]

To mitigate this, it is crucial to carefully control the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.[3] Alternatively, microwave-assisted synthesis can often reduce reaction times and minimize the formation of degradation products by providing rapid and uniform heating.[4]

Q2: My reaction is producing a significant amount of 1,3,4-oxadiazole as a side product. How can I favor the formation of the 1,2,4-triazole?

A2: The formation of a 1,3,4-oxadiazole is a common competing cyclization pathway, particularly when using hydrazides as starting materials.[3] To favor the desired 1,2,4-triazole synthesis, you can implement the following strategies:

  • Ensure strictly anhydrous (dry) reaction conditions: The presence of water can promote the formation of the oxadiazole.

  • Lower the reaction temperature: This can help to favor the kinetic product, which is often the 1,2,4-triazole.[3]

  • Vary the acylating agent: The choice of acylating agent can influence the reaction pathway.[3]

Q3: I have obtained a mixture of N-1 and N-4 alkylated isomers. How can I improve the regioselectivity of my reaction?

A3: For unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, leading to isomeric mixtures. The regioselectivity is influenced by several factors. The choice of the electrophile, base, and solvent system can significantly impact the ratio of isomers. Additionally, certain catalysts, such as Ag(I), have been shown to control regioselectivity in specific cycloaddition reactions.[3][5]

Q4: What are the most common synthesis methods for 1,2,4-triazoles?

A4: Some of the most established methods include the Pellizzari and Einhorn-Brunner reactions.[3] More modern and often higher-yielding methods involve the reaction of amidines with other reagents and various multicomponent reactions.[3][6] A widely used industrial method involves the reaction of hydrazine with formamide.[1][2][7]

Troubleshooting Guide

The following table summarizes common issues encountered during 1,2,4-triazole synthesis, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of 1,2,4-Triazole 1. Incomplete reaction due to insufficient temperature or time.2. Decomposition of starting materials or product at high temperatures.3. Impure or hygroscopic starting materials (e.g., hydrazides).[3]1. Gradually increase the reaction temperature and monitor progress by TLC.2. Consider using microwave irradiation to shorten reaction times and potentially improve yields.[4]3. Ensure starting materials are pure and thoroughly dried before use.[3]
Formation of Dark, Tarry, or Insoluble Byproducts ("Polymerization") 1. Excessively high reaction temperatures leading to decomposition.2. Instability of starting materials (e.g., formamide) at reaction temperature.[2]1. Reduce the reaction temperature and extend the reaction time.2. Use a high-boiling point solvent to maintain a consistent and controlled temperature.3. For reactions involving formamide and hydrazine, maintain the temperature between 160-180°C.[2]
Formation of 1,3,4-Oxadiazole Side Product 1. Competing cyclization pathway, especially when using hydrazides.2. Presence of water in the reaction mixture.[3]1. Ensure strictly anhydrous reaction conditions.2. Lower the reaction temperature to favor the formation of the triazole.[3]3. Experiment with different acylating agents.[3]
Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) 1. Alkylation at multiple nitrogen atoms in the triazole ring.2. Inappropriate choice of base, solvent, or electrophile.[3]1. Modify the base and solvent system to influence regioselectivity.2. In certain cycloaddition reactions, consider using a catalyst like Ag(I) to direct the regioselectivity.[5]
Thermal Rearrangement High reaction temperatures causing the triazole ring to rearrange into a mixture of isomers.[3]If thermal rearrangement is suspected, attempt the reaction at a lower temperature for a longer duration.[3]

Experimental Protocols

Synthesis of 1,2,4-Triazole from Hydrazine and Formamide

This method is suitable for the direct preparation of the parent 1,2,4-triazole.

Materials:

  • Hydrazine hydrate

  • Formamide

Procedure:

  • In a reaction vessel equipped with a distillation apparatus, heat formamide to a temperature between 160°C and 180°C. A molar excess of formamide (at least 4:1 to hydrazine) should be used.[1]

  • Slowly add hydrazine hydrate to the hot formamide below the surface of the liquid.

  • During the addition, ammonia, water, and formic acid will co-distill from the reaction vessel.[1]

  • After the addition is complete, maintain the reaction mixture at the same temperature for approximately 1.5 hours to ensure the reaction goes to completion.[1]

  • Cool the reaction mixture to room temperature. The 1,2,4-triazole can then be isolated from the excess formamide by distillation or crystallization.[2]

Critical Parameters:

  • Temperature Control: Maintaining the temperature between 160°C and 180°C is crucial. Below 160°C, the reaction rate is slow. Above 180°C, the rate of formamide decomposition becomes significant, which can lead to the formation of byproducts.[1][2]

  • Molar Ratio: An excess of formamide is necessary to drive the reaction and suppress side reactions.[7]

Pellizzari Reaction for Substituted 1,2,4-Triazoles

This is a classical method for synthesizing 3,5-disubstituted-1,2,4-triazoles.

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling point solvent (e.g., paraffin oil, optional)

Procedure:

  • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.

  • Heat the mixture to a high temperature (typically >200°C) with stirring. A high-boiling point solvent can be used to ensure even heating.

  • Maintain the temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product can be purified by recrystallization from a suitable solvent, such as ethanol.

Critical Parameters:

  • Anhydrous Conditions: To prevent the competing formation of 1,3,4-oxadiazoles, ensure all reagents and glassware are dry.

  • Temperature Monitoring: While high temperatures are required, excessive heat can lead to decomposition. Careful monitoring is essential.

Visualizations

Troubleshooting_Workflow start Start: 1,2,4-Triazole Synthesis issue Problem Encountered? start->issue low_yield Low or No Yield issue->low_yield Yes polymerization Insoluble/Tarry Byproducts ('Polymerization') issue->polymerization Yes side_product Known Side Product (e.g., Oxadiazole, Isomer) issue->side_product Yes end Successful Synthesis issue->end No check_temp_time Check Temperature & Time low_yield->check_temp_time check_purity Check Reagent Purity & Dryness low_yield->check_purity lower_temp Lower Reaction Temperature polymerization->lower_temp side_product->lower_temp anhydrous Ensure Anhydrous Conditions side_product->anhydrous modify_reagents Modify Catalyst/Base/Solvent side_product->modify_reagents check_temp_time->end check_purity->end use_microwave Consider Microwave Synthesis lower_temp->use_microwave use_microwave->end anhydrous->end modify_reagents->end

Caption: Troubleshooting workflow for 1,2,4-triazole synthesis.

Pellizzari_Reaction cluster_reactants Reactants cluster_products Potential Products Amide Amide Intermediate Acyl Amidrazone Intermediate Amide->Intermediate Hydrazide Hydrazide Hydrazide->Intermediate Triazole 1,2,4-Triazole (Desired) Intermediate->Triazole Cyclization (Anhydrous, Lower Temp) Oxadiazole 1,3,4-Oxadiazole (Side Product) Intermediate->Oxadiazole Competing Cyclization (Presence of Water)

Caption: Pellizzari reaction pathway and competing side reaction.

References

Technical Support Center: Characterization of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis and Purification

???+ question "Q1: I am having trouble with the final cyclization step to form the triazole ring. What are the common pitfalls?" A1: Incomplete cyclization is a frequent issue. Ensure that the reaction conditions, such as temperature and reaction time, are optimized. The choice of dehydrating agent or cyclizing agent is also critical. For the synthesis of similar 1,2,4-triazole derivatives, various methods have been employed, including the use of phosphorus oxychloride (POCl3) or heating with a suitable solvent to drive the reaction to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

???+ question "Q2: My purified product shows a broad melting point range. What could be the reason?" A2: A broad melting point range typically indicates the presence of impurities or that the compound exists as a mixture of tautomers. Recrystallization from a suitable solvent system is a crucial step to obtain a pure product. If recrystallization does not resolve the issue, consider alternative purification techniques such as column chromatography. For some 1,2,4-triazole derivatives, recrystallization from solvents like ethyl acetate or ethanol has been reported to yield pure compounds.[1]

Spectroscopic Characterization

???+ question "Q3: Why am I observing unexpected or broad peaks in the 1H NMR spectrum?" A3: Several factors can contribute to complex 1H NMR spectra for 1,2,4-triazole derivatives:

  • Tautomerism: 1,2,4-triazoles can exist in different tautomeric forms, leading to the presence of multiple sets of signals.[2][3][4][5] The equilibrium between tautomers can be influenced by the solvent and temperature.
  • Proton Exchange: The amine (NH2) and triazole N-H protons can undergo chemical exchange, which can lead to broad signals. Running the NMR at a lower temperature might help to resolve these broad peaks.
  • Solubility: Poor solubility can result in broad peaks and a poor signal-to-noise ratio.[6] Ensure the compound is fully dissolved in the NMR solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice for triazole compounds due to its higher solvating power.[7][8]

???+ question "Q4: The signals for the two phenyl groups in my 1H NMR spectrum are overlapping. How can I resolve them?" A4: Overlapping aromatic signals are common when multiple phenyl groups are present. While complete resolution might not always be possible with a standard 1D NMR experiment, you can try the following:

  • Higher Field NMR: Using a higher field NMR spectrometer (e.g., 500 MHz or higher) can improve the dispersion of the signals.
  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help to identify coupled proton systems within each phenyl ring, aiding in their assignment.

???+ question "Q5: I am struggling with the assignment of the quaternary carbons in the 13C NMR spectrum. What should I look for?" A5: The quaternary carbons of the triazole ring (C3 and C5) can be challenging to assign definitively. Their chemical shifts are influenced by the substituents and the tautomeric form. For 3,5-disubstituted 1,2,4-triazoles, these carbons typically resonate in the range of 150-160 ppm.[2] In some cases, the signals for the two triazole carbons can be very close or even overlap.[1] Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in confirming the assignments by showing correlations between these carbons and nearby protons.

???+ question "Q6: My FTIR spectrum shows a broad absorption in the high-frequency region. What does this indicate?" A6: A broad absorption in the region of 3100-3400 cm⁻¹ is characteristic of N-H and N-H₂ stretching vibrations. The broadness is often due to hydrogen bonding. The spectrum of 4-amino-1,2,4-triazole derivatives typically shows absorption bands for N-H stretching of the amino group.[7] Additionally, C=N stretching vibrations within the triazole ring are expected in the 1500-1650 cm⁻¹ region.[2][7]

Mass Spectrometry

???+ question "Q7: What are the expected fragmentation patterns for this compound in mass spectrometry?" A7: The fragmentation of 1,2,4-triazoles in mass spectrometry is influenced by the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).[9] Common fragmentation pathways involve the cleavage of the triazole ring and the loss of substituents. For this compound, you can expect to see:

  • The molecular ion peak [M]⁺.
  • Fragmentation involving the loss of the amino group (NH₂).
  • Cleavage of the triazole ring leading to fragments containing the phenyl groups. For instance, a fragment corresponding to the benzonitrile cation ([C₆H₅CN]⁺) is a common observation in the mass spectra of phenyl-substituted azoles.
  • Under ESI-MS, the protonated molecule [M+H]⁺ will likely be the base peak.

Data Presentation

Table 1: Representative Spectroscopic Data for 3,5-Disubstituted-4-amino-1,2,4-triazole Derivatives

ParameterTypical Range/ValueReference
¹H NMR
NH₂ (s)δ 5.0 - 6.0 ppm[7][10]
Aromatic-H (m)δ 7.0 - 8.5 ppm[1][11]
¹³C NMR
Triazole C3/C5δ 150 - 160 ppm[1][2][11]
Aromatic-Cδ 125 - 140 ppm[1][11]
FTIR (cm⁻¹)
N-H₂ stretch3100 - 3400 (broad)[7]
C=N stretch1500 - 1650[2][7]
Mass Spec (m/z)
[M+H]⁺Calculated MW + 1[1]

Experimental Protocols

General Protocol for NMR Sample Preparation

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Gently vortex or sonicate the sample to ensure complete dissolution.

  • If the sample has poor solubility, gentle heating may be applied, but be cautious of potential degradation.

  • Acquire ¹H, ¹³C, and desired 2D NMR spectra according to the instrument's standard operating procedures.

General Protocol for FTIR Analysis (KBr Pellet)

  • Thoroughly grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow, and temperature) to obtain a stable and abundant signal for the protonated molecule [M+H]⁺.

  • Acquire the mass spectrum over a suitable m/z range. For fragmentation studies (MS/MS), select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Precursors Cyclization Cyclization to Triazole Synthesis->Cyclization Purification Purification (Recrystallization/Chromatography) Cyclization->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Structure Structure Elucidation NMR->Structure FTIR->Structure MS->Structure

Caption: Experimental workflow for the synthesis and characterization of this compound.

troubleshooting_nmr cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Unexpected/Broad NMR Peaks Tautomerism Tautomerism start->Tautomerism Exchange Proton Exchange start->Exchange Solubility Poor Solubility start->Solubility LowTemp Low Temperature NMR Tautomerism->LowTemp TwoD_NMR 2D NMR (COSY, HMBC) Tautomerism->TwoD_NMR Exchange->LowTemp ChangeSolvent Change Solvent (e.g., DMSO-d6) Solubility->ChangeSolvent HigherField Higher Field NMR ChangeSolvent->HigherField

References

resolving poor solubility of 1,2,4-triazole derivatives during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of 1,2,4-triazole derivatives, with a particular focus on addressing poor solubility.

Frequently Asked Questions (FAQs)

Q1: My synthesized 1,2,4-triazole derivative has poor solubility in common organic solvents. What are the general solubility characteristics I should expect?

A1: 1,2,4-triazole and its derivatives are generally polar compounds due to the presence of three nitrogen atoms in the heterocyclic ring.[1][2] The parent 1H-1,2,4-triazole is highly soluble in polar solvents like water and alcohols (e.g., ethanol, methanol) and shows moderate solubility in acetone.[1][3][4] However, the solubility of 1,2,4-triazole derivatives is highly dependent on the nature of the substituents attached to the triazole core. Large, nonpolar, or aromatic substituents can significantly decrease solubility in polar solvents and increase solubility in less polar organic solvents.

Q2: I am experiencing difficulty dissolving my 1,2,4-triazole derivative to prepare a stock solution for biological assays. What should I do?

A2: A common first step is to perform a solubility screening with a small amount of your compound in a range of solvents.[5] Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective for creating concentrated stock solutions of poorly soluble compounds.[5] Gentle heating can also be employed to increase the rate of dissolution, but it is crucial to first assess the thermal stability of your compound to avoid degradation.[1]

Q3: During the work-up of my reaction, the 1,2,4-triazole derivative is precipitating unexpectedly. How can I prevent this?

A3: Unexpected precipitation during work-up often occurs when the solvent polarity is changed abruptly, for instance, by adding water to an organic solution. To manage this, you can try a mixed-solvent system for extraction and washing, gradually increasing the polarity. If the product is intended to be isolated by precipitation, ensure that the cooling process is slow to promote the formation of purer crystals. Rapid cooling can lead to the trapping of impurities.

Q4: Can adjusting the pH of the aqueous phase during extraction improve the solubility and recovery of my 1,2,4-triazole derivative?

A4: Yes, pH adjustment can be a powerful technique. The 1,2,4-triazole ring has both weakly acidic (NH proton) and weakly basic (pyridine-like nitrogen atoms) properties.[3] If your derivative has acidic or basic functional groups, altering the pH of the aqueous solution can convert the compound into its more water-soluble salt form, facilitating its separation from non-ionizable impurities.

Q5: My recrystallization yields are very low. What are the common causes and how can I improve them?

A5: Low recrystallization yields are often due to using an excessive amount of solvent, the high solubility of the compound in the cold solvent, or premature crystallization during hot filtration. To improve yields, use the minimum amount of hot solvent required to dissolve the crude product. If the compound is too soluble, consider a different solvent or a mixed-solvent system. To prevent premature crystallization, pre-heat the filtration apparatus.

Troubleshooting Guides

Issue 1: Poor Solubility of the Crude Product for Purification

Symptoms:

  • The crude 1,2,4-triazole derivative does not fully dissolve in a reasonable volume of hot recrystallization solvent.

  • The compound "oils out" instead of dissolving.

Possible Causes:

  • Inappropriate solvent choice.

  • The presence of insoluble impurities.

  • The melting point of the compound is lower than the boiling point of the solvent.

Solutions:

  • Systematic Solvent Screening: Test the solubility of a small sample of the crude product in various solvents of differing polarities (e.g., ethanol, ethyl acetate, toluene, hexanes) to find a suitable recrystallization solvent (high solubility when hot, low solubility when cold).

  • Use of a Co-solvent System: If a single solvent is not effective, a co-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity persists. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Charcoal Treatment: If insoluble colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Alternative Purification: If recrystallization proves ineffective due to solubility issues, consider alternative purification methods such as column chromatography.

Issue 2: Compound Fails to Crystallize from Solution

Symptoms:

  • No solid precipitates from the solution upon cooling, even after an extended period.

  • The solution becomes a supersaturated oil.

Possible Causes:

  • The solution is too dilute.

  • The compound has a strong tendency to form a supersaturated solution.

  • The presence of impurities inhibiting crystal lattice formation.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a single, pure crystal of the desired compound to the solution to act as a template for crystallization.

  • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

  • Reduce Temperature: If cooling to room temperature is insufficient, try cooling the solution in an ice bath or refrigerator. Be aware that this may also cause some impurities to precipitate.

Data Presentation

Table 1: Predicted Qualitative Solubility of Substituted 1,2,4-Triazoles in Common Solvents

Solvent ClassRepresentative SolventsPredicted Solubility of Parent 1,2,4-TriazolePredicted Solubility of Derivatives with Nonpolar/Aromatic SubstituentsRationale
Polar Protic Water, Methanol, EthanolHighLow to ModerateThe parent triazole can form hydrogen bonds with protic solvents. Large nonpolar substituents will decrease this interaction and lower the solubility.[5]
Polar Aprotic DMSO, DMF, AcetonitrileHighModerate to HighThese solvents can accept hydrogen bonds and have high polarity, making them effective for a wide range of triazole derivatives.[5]
Less Polar Ethyl Acetate, DichloromethaneModerateModerate to HighAs the nonpolar character of the derivative increases, its solubility in these solvents is expected to improve.
Nonpolar Toluene, HexaneLowLow to ModerateThese solvents are generally poor choices for unsubstituted 1,2,4-triazole but may dissolve derivatives with significant nonpolar character.

Note: This table provides a qualitative prediction. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for the Einhorn-Brunner Synthesis of a Substituted 1,2,4-Triazole

This protocol describes a general method for the acid-catalyzed condensation of a diacylamine (imide) with a hydrazine.[6][7]

Materials:

  • Diacylamine (Imide) (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice-cold water

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diacylamine (1.0 eq) in a suitable amount of glacial acetic acid.[6]

  • Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (1.1 eq).[6]

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-8 hours.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) with vigorous stirring to precipitate the crude product.[6]

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.[6]

  • Drying and Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for the Pellizzari Synthesis of a 3,5-Disubstituted-1,2,4-Triazole

This protocol describes the thermal condensation of an amide with an acylhydrazide.[8]

Materials:

  • Amide (e.g., Benzamide) (1.0 eq)

  • Acylhydrazide (e.g., Benzoylhydrazide) (1.0 eq)

  • Round-bottom flask

  • Reflux condenser (or setup for heating under nitrogen)

  • High-boiling solvent (optional, e.g., nitrobenzene) or perform neat

  • Ethanol for trituration and recrystallization

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine equimolar amounts of the amide and acylhydrazide.[8]

  • Heating: Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[8] Maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.[8]

  • Cooling and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature, which should result in the solidification of the product.[8]

  • Purification: Triturate the solid product with ethanol to remove impurities. Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Select Synthesis Route (e.g., Einhorn-Brunner, Pellizzari) reactants Combine Reactants and Solvents start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction cool Cool Reaction Mixture reaction->cool precipitate Precipitate/Extract Crude Product cool->precipitate filtrate Filter and Wash Solid precipitate->filtrate recrystallize Recrystallization filtrate->recrystallize If Recrystallization is Suitable chromatography Column Chromatography filtrate->chromatography If Recrystallization is Difficult dry Dry Pure Product recrystallize->dry chromatography->dry

General experimental workflow for the synthesis and purification of 1,2,4-triazole derivatives.

signaling_pathway_antifungal cluster_fungal_cell Fungal Cell lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol Ergosterol Synthesis membrane Fungal Cell Membrane (Disrupted) triazole 1,2,4-Triazole Antifungal Agent triazole->inhibition inhibition->cyp51 Inhibition

Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

signaling_pathway_anticancer cluster_cancer_cell Cancer Cell egfr EGFR pi3k PI3K egfr->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation triazole_inhibitor 1,2,4-Triazole Inhibitor triazole_inhibitor->inhibition_point inhibition_point->egfr Inhibition inhibition_point->pi3k Inhibition

Anticancer mechanism of 1,2,4-triazoles targeting the EGFR/PI3K/Akt/mTOR pathway.

References

Technical Support Center: Synthesis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate a smooth and efficient synthesis process.

Experimental Protocols

A common and effective method for the synthesis of this compound is the reaction of aromatic nitriles with hydrazine salts in a high-boiling point solvent. This one-pot synthesis offers a straightforward route to the desired product.

Synthesis of this compound from Benzonitrile and Hydrazine Sulfate

This procedure outlines a one-pot synthesis adapted from established methods for preparing 3,5-disubstituted-4-amino-1,2,4-triazoles.

Materials:

  • Benzonitrile

  • Hydrazine sulfate

  • Hydrazine hydrate (80%)

  • Diethylene glycol

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzonitrile (2.0 eq), hydrazine sulfate (1.0 eq), and an excess of hydrazine hydrate (10 eq) in diethylene glycol.

  • Reaction: Heat the mixture to 150-160°C under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

Characterization Data:

ParameterValue
Melting Point265-267 °C
IR (KBr, cm⁻¹)
N-H stretch3275, 3210
C=N stretch1619
¹H NMR (DMSO-d₆, δ ppm)
NH₂5.8 (s, 2H)
Aromatic-H7.4-7.9 (m, 10H)
¹³C NMR (DMSO-d₆, δ ppm)
Triazole C3, C5154.0
Aromatic C126.9, 128.1, 128.2, 129.4, 132.0, 133.3

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Loss of product during workup or purification. 4. Impure starting materials.1. Monitor the reaction by TLC to ensure completion. Extend the reaction time if necessary. 2. Ensure the reaction temperature is maintained between 150-160°C. Lower temperatures may lead to incomplete reaction, while higher temperatures can cause decomposition. 3. Minimize the amount of solvent used for recrystallization. Use a minimal amount of hot ethanol and cool slowly to maximize crystal formation. 4. Use freshly distilled benzonitrile and high-purity hydrazine salts.
Product is an oil or fails to crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane). 2. Ensure the product is thoroughly dried under vacuum to remove any residual diethylene glycol or ethanol.
Formation of side products 1. Oxidation of the amino group. 2. Formation of hydrazones or other condensation products.1. Maintain a nitrogen atmosphere throughout the reaction to minimize oxidation. 2. Ensure the correct stoichiometry of reactants. An excess of hydrazine hydrate helps to drive the reaction towards the desired product.
Melting point of the final product is low and/or broad Presence of impurities.Recrystallize the product again from fresh, hot ethanol. If the melting point does not improve, consider purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can other solvents be used for this reaction?

A1: High-boiling point solvents like ethylene glycol or propylene glycol can be used as alternatives to diethylene glycol. The choice of solvent can influence the reaction time and yield, so optimization may be necessary.

Q2: Is it necessary to use a nitrogen atmosphere?

A2: While not strictly essential for the reaction to proceed, using a nitrogen atmosphere is highly recommended to prevent the oxidation of the 4-amino group, which can lead to the formation of colored impurities and a lower yield of the desired product.

Q3: What is the role of excess hydrazine hydrate?

A3: An excess of hydrazine hydrate helps to ensure the complete conversion of the starting nitrile and also acts as a base to neutralize the sulfuric acid formed from hydrazine sulfate, driving the reaction towards the formation of the 4-amino-1,2,4-triazole.

Q4: How can I confirm the identity and purity of my product?

A4: The identity and purity of the synthesized this compound can be confirmed by comparing its melting point, IR, and NMR spectral data with the values reported in the literature. High-performance liquid chromatography (HPLC) can also be used to assess purity.

Q5: What are the potential applications of this compound?

A5: Derivatives of this compound have been investigated for their potential biological activities, including as antitumor and antimicrobial agents. The 1,2,4-triazole scaffold is a key component in many antifungal drugs that target the enzyme lanosterol 14α-demethylase.[1][2][3][4]

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Benzonitrile Benzonitrile Reaction_Mixture Combine reactants in Diethylene Glycol Benzonitrile->Reaction_Mixture Hydrazine Sulfate Hydrazine Sulfate Hydrazine Sulfate->Reaction_Mixture Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_Mixture Diethylene Glycol Diethylene Glycol Diethylene Glycol->Reaction_Mixture Heating Heat to 150-160°C (4-6 hours) Reaction_Mixture->Heating Precipitation Pour into ice water Heating->Precipitation Filtration Filter and wash with water Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

References

Technical Support Center: Reactions of 4-Amino-1,2,4-Triazoles with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of 4-amino-1,2,4-triazoles and their derivatives with carbonyl compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product when reacting a 4-amino-1,2,4-triazole with a simple aldehyde or ketone?

The primary and expected product of the condensation reaction between a 4-amino-1,2,4-triazole and a carbonyl compound (aldehyde or ketone) is a Schiff base (an imine).[1][2][3][4][5] This reaction involves the nucleophilic attack of the exocyclic amino group of the triazole on the electrophilic carbonyl carbon, followed by dehydration.

Q2: I've isolated an unexpected stable intermediate. What could it be?

In the reaction of 4-amino-1,2,4-triazoles with carbonyl compounds, a common and sometimes stable intermediate is a hemiaminal.[6][7] This tetrahedral addition product forms as the first step of the condensation reaction. Typically, hemiaminals are short-lived species, but they can be stabilized and isolated, particularly when aromatic aldehydes with electron-withdrawing groups are used as the carbonyl source.[6]

Q3: What factors influence the formation and stability of the hemiaminal intermediate versus the final Schiff base?

The equilibrium between the hemiaminal and the Schiff base is influenced by several factors:

  • Solvent Polarity: Apolar aprotic solvents tend to favor the formation and stabilization of the hemiaminal, whereas polar solvents shift the equilibrium towards the formation of the Schiff base.[6]

  • Temperature: Higher temperatures generally favor the dehydration of the hemiaminal to form the more stable Schiff base.

  • Substituents on the Carbonyl Compound: Electron-withdrawing groups on aromatic aldehydes can stabilize the hemiaminal intermediate, making it more readily isolable.[6]

Q4: Can cyclization reactions occur as side reactions?

Yes, particularly when using carbonyl compounds that possess other reactive functional groups. For instance, reacting 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with anhydrides can lead to the formation of fused heterocyclic systems like triazolotetrazine and triazolophthalazine derivatives.[8] Similarly, multicomponent reactions involving 4-amino-1,2,3-triazoles and cyclic carbonyl compounds can yield complex fused structures such as triazolopyrimidines.[9][10]

Troubleshooting Guides

This section addresses common issues encountered during the reaction of 4-amino-1,2,4-triazoles with carbonyl compounds, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Desired Schiff Base 1. Formation of a stable hemiaminal: The reaction may have stopped at the hemiaminal intermediate stage, which might be soluble in the reaction or work-up solvents. 2. Incomplete reaction: Reaction time or temperature may be insufficient to drive the dehydration of the hemiaminal. 3. Steric hindrance: Bulky substituents on either the triazole or the carbonyl compound can hinder the reaction.1. Change the solvent: Switch to a more polar solvent to favor the formation of the Schiff base.[6] 2. Increase the temperature: Refluxing the reaction mixture can promote the dehydration step. Consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. 3. Add a catalyst: A catalytic amount of acid (e.g., acetic acid) can facilitate the dehydration of the hemiaminal.[1] 4. Increase reaction time: Monitor the reaction by TLC to determine the optimal reaction time.
Isolation of a Stable Hemiaminal Instead of the Schiff Base 1. Use of apolar aprotic solvents: These solvents stabilize the hemiaminal intermediate.[6] 2. Presence of electron-withdrawing groups on the aromatic aldehyde: These groups enhance the stability of the hemiaminal.[6]1. Alter the reaction conditions: As mentioned above, switch to a polar solvent and/or increase the reaction temperature to promote dehydration to the Schiff base. 2. Characterize the hemiaminal: If the hemiaminal is the desired product, optimize for its formation using apolar solvents and lower temperatures.
Formation of Multiple Unidentified By-products 1. Complex cyclization reactions: If the carbonyl compound has additional reactive sites, intramolecular or intermolecular cyclizations can occur.[8][9] 2. Decomposition: The starting materials or the product may be unstable under the reaction conditions. 3. Side reactions of the triazole ring: Although less common in this specific reaction, general side reactions of triazoles, like rearrangements, can occur under harsh conditions.1. Simplify the system: If possible, use a carbonyl compound with fewer reactive functional groups to confirm the primary reaction. 2. Modify reaction conditions: Try running the reaction at a lower temperature to minimize decomposition and side reactions. 3. Purify starting materials: Ensure the purity of the 4-amino-1,2,4-triazole and the carbonyl compound.
Difficulty in Product Purification 1. Similar polarities of product and starting materials: This can make chromatographic separation challenging. 2. Presence of isomeric by-products: In some cases, reactions can lead to isomeric products that are difficult to separate.1. Recrystallization: This can be an effective method for purifying solid products. Experiment with different solvent systems. 2. Optimize chromatography: Use different solvent systems or chromatographic techniques (e.g., reverse-phase chromatography). 3. Derivatization: In some cases, derivatizing the product can alter its polarity, making separation easier.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Hemiaminal vs. Schiff Base)

Reaction Condition Effect on Hemiaminal Formation Effect on Schiff Base Formation Reference
Solvent Polarity Higher yield in apolar aprotic solvents.Higher yield in polar solvents.[6]
Temperature Favored at lower temperatures.Favored at higher temperatures (promotes dehydration).[6]
Substituents on Benzaldehyde Stabilized by electron-withdrawing groups.Favored with electron-donating groups (less stable hemiaminal).[6]
Substrate Concentration Can influence reaction rate and equilibrium position.Can influence reaction rate and equilibrium position.[6]

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from 4-Amino-1,2,4-triazoles and Aldehydes

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: In a round-bottom flask, dissolve one molar equivalent of the 4-amino-1,2,4-triazole derivative in a suitable polar solvent (e.g., ethanol, methanol).[4]

  • Addition of Carbonyl: Add one molar equivalent of the desired aldehyde to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[1]

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol for the Isolation of Stable Hemiaminals

This protocol is adapted for the synthesis and isolation of stable hemiaminals, which are favored under specific conditions.[6]

  • Solvent Selection: Choose an apolar aprotic solvent (e.g., chloroform, dichloromethane).

  • Reaction Setup: Dissolve one molar equivalent of the 4-amino-1,2,4-triazole derivative in the chosen solvent in a round-bottom flask.

  • Aldehyde Addition: Add one molar equivalent of an aromatic aldehyde, preferably with an electron-withdrawing group (e.g., nitrobenzaldehyde), to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically carried out under neutral conditions.

  • Monitoring: Monitor the formation of the hemiaminal by ¹H-NMR spectroscopy.[6]

  • Isolation: The stable hemiaminal may precipitate from the reaction mixture. If so, it can be collected by filtration. If it remains in solution, the solvent can be carefully removed under reduced pressure.

  • Characterization: Characterize the product using spectroscopic methods (IR, NMR, Mass Spectrometry) and, if possible, X-ray crystallography to confirm the hemiaminal structure.[6]

Visualizations

ReactionPathway Triazole 4-Amino-1,2,4-triazole Hemiaminal Hemiaminal Intermediate Triazole->Hemiaminal + RCHO Carbonyl Carbonyl Compound (RCHO) Carbonyl->Hemiaminal SchiffBase Schiff Base (Imine) Hemiaminal->SchiffBase - H2O H2O H2O

Caption: Reaction pathway from 4-amino-1,2,4-triazole to a Schiff base via a hemiaminal intermediate.

TroubleshootingWorkflow Start Low Yield of Schiff Base CheckHemiaminal Check for Stable Hemiaminal Formation (e.g., by NMR) Start->CheckHemiaminal ChangeSolvent Switch to a Polar Solvent CheckHemiaminal->ChangeSolvent Yes CheckPurity Check Purity of Starting Materials CheckHemiaminal->CheckPurity No IncreaseTemp Increase Reaction Temperature (e.g., reflux) ChangeSolvent->IncreaseTemp AddCatalyst Add Acid Catalyst (e.g., Acetic Acid) IncreaseTemp->AddCatalyst Success Improved Yield AddCatalyst->Success PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents Impure CheckPurity->Success Pure, re-evaluate conditions PurifyReagents->Success

Caption: Troubleshooting workflow for low yield of the desired Schiff base product.

SolventEffects cluster_apolar Apolar Aprotic Solvent cluster_polar Polar Solvent Reactants 4-Amino-1,2,4-triazole + Carbonyl Compound Hemiaminal Hemiaminal Reactants->Hemiaminal Reversible Addition SchiffBase Schiff Base Hemiaminal->SchiffBase Dehydration

References

stability issues of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine under various experimental conditions. This guide is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges.

Troubleshooting Guide

Issue: Unexpected degradation of this compound during routine experiments.

Possible Causes and Solutions:

  • Thermal Stress: Elevated temperatures during synthesis, purification, or storage can lead to degradation.

    • Troubleshooting:

      • Review the melting point and thermal analysis data if available.

      • Minimize exposure to high temperatures.

      • Store the compound at recommended temperatures (e.g., 2-8 °C or -20 °C), protected from light and moisture.

  • Acidic or Basic Conditions: The presence of acidic or basic residues from previous synthetic steps or in the experimental medium can catalyze hydrolysis.

    • Troubleshooting:

      • Ensure the final product is properly neutralized and washed.

      • Use buffered solutions to maintain a neutral pH.

      • If the experimental conditions require an acidic or basic medium, consider the potential for degradation and analyze samples at different time points.

  • Oxidative Stress: Exposure to air (oxygen), oxidizing agents, or metal ions can lead to oxidative degradation. The 4-amino group is a potential site for oxidation.

    • Troubleshooting:

      • Handle the compound under an inert atmosphere (e.g., nitrogen or argon).

      • Use de-gassed solvents.

      • Avoid contact with strong oxidizing agents unless required for a specific reaction.

  • Photolytic Stress: Exposure to UV or visible light can induce photodegradation.

    • Troubleshooting:

      • Store the compound in amber vials or protect it from light.

      • Conduct experiments under low-light conditions or using light-protective coverings.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability issues for this compound under forced degradation conditions?
  • Acidic Hydrolysis: The 4-amino group might be susceptible to hydrolysis under strong acidic conditions, potentially leading to the formation of 3,5-diphenyl-4H-1,2,4-triazole or other related impurities.

  • Basic Hydrolysis: The triazole ring itself might be susceptible to cleavage under strong basic conditions, although 1,2,4-triazoles are generally considered relatively stable.

  • Oxidative Degradation: The 4-amino group is a primary target for oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.

  • Thermal Degradation: High temperatures could induce decomposition, potentially involving the loss of the amino group or cleavage of the triazole ring. Studies on related compounds suggest that the amino group and the triazole ring can be involved in thermal decomposition.

  • Photodegradation: Aromatic systems and heteroaromatic rings can absorb UV radiation, leading to photolytic cleavage or rearrangement.

Q2: How can I perform a forced degradation study on this compound?

A forced degradation study should be conducted according to established guidelines (e.g., ICH Q1A(R2)) to identify potential degradation products and establish a stability-indicating analytical method. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

Illustrative Summary of Forced Degradation Conditions:

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation
Acidic Hydrolysis 0.1 M HCl60 °C24 - 72 hours5-20%
Basic Hydrolysis 0.1 M NaOH60 °C24 - 72 hours5-20%
Oxidative 3% H₂O₂Room Temperature24 hours5-20%
Thermal Dry Heat80 °C48 hours5-20%
Photolytic UV (254 nm) & VisibleRoom TemperatureAs per ICH Q1B5-20%
Q3: What are the potential degradation pathways for this compound?

Based on the chemical structure, several degradation pathways can be hypothesized. The following diagram illustrates a potential degradation pathway under oxidative conditions.

Oxidative_Degradation_Pathway cluster_conditions Stress Condition: Oxidative (e.g., H₂O₂) C1 This compound P1 N-oxide derivative C1->P1 Oxidation P2 Deaminated product (3,5-Diphenyl-4H-1,2,4-triazole) C1->P2 Oxidative deamination P3 Ring-opened products P1->P3 Further degradation P2->P3 Further degradation

Caption: Hypothetical oxidative degradation pathway.

Q4: What experimental protocols should I follow for stability testing?

Below are detailed, yet general, protocols for conducting forced degradation studies. These should be adapted based on the observed stability of the compound.

Experimental Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow Start Start: Prepare Stock Solution of Compound Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Oxidative Oxidative (3% H₂O₂, RT) Stress->Oxidative Thermal Thermal (80°C, solid state) Stress->Thermal Photo Photolytic (UV/Vis, RT) Stress->Photo Sampling Sample at Time Points (e.g., 0, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Sampling->Analysis Data Quantify Degradation & Identify Products Analysis->Data End End: Document Results Data->End

Caption: General experimental workflow for forced degradation studies.

Detailed Methodologies:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at appropriate time intervals (e.g., 8, 24, 48 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw aliquots at appropriate time intervals.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial.

    • Keep the vial in a temperature-controlled oven at 80 °C.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

    • A control sample should be protected from light.

    • Analyze the samples after the exposure period.

Disclaimer: The information provided in this technical support center is for guidance purposes only. The stability of this compound should be confirmed through rigorous experimental studies. The degradation pathways and quantitative data presented are illustrative and may not represent the actual experimental outcomes.

References

Technical Support Center: Catalyst Selection for Efficient 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,2,4-triazoles, offering potential causes and actionable solutions in a straightforward question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in 1,2,4-triazole synthesis can be attributed to several factors, ranging from reaction conditions to reagent quality.[1] A systematic approach to troubleshooting is recommended.

  • Potential Cause: Incomplete Reaction

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You may need to increase the reaction temperature or extend the reaction time.[1][2] Using a sealed reaction vessel can help achieve higher temperatures safely.[1] For sluggish reactions, microwave-assisted synthesis can often improve yields and reduce reaction times.[2]

  • Potential Cause: Purity of Starting Materials

    • Solution: Impurities, particularly water, in starting materials or solvents can significantly interfere with the reaction.[1][2] Ensure all reagents and solvents are pure and dry.[1][2]

  • Potential Cause: Atmospheric Conditions

    • Solution: Some catalytic systems, especially those involving copper, are sensitive to air and moisture.[1] Running the reaction under an inert atmosphere, such as nitrogen or argon, can substantially improve the yield.[1]

  • Potential Cause: Suboptimal Catalyst System

    • Solution: The choice of catalyst, ligand, and base is critical for optimal performance. Experiment with different catalyst sources (e.g., Cu(I) vs. Cu(II) salts), ligands, and bases to identify the best combination for your specific substrates.[1]

Q2: I am observing a significant amount of a 1,3,4-oxadiazole side product. Why is this happening and how can I prevent it?

The formation of 1,3,4-oxadiazoles is a common side reaction, especially when using acylhydrazines or hydrazides as starting materials.[1][2]

  • Cause: Acylhydrazines can undergo a competing intramolecular cyclization through the loss of water, particularly under acidic or dehydrating conditions, to form the stable 1,3,4-oxadiazole ring.[1][2]

  • Solutions:

    • Milder Reaction Conditions: Avoid harsh dehydrating conditions and high temperatures, which favor oxadiazole formation. Lowering the reaction temperature can favor the formation of the desired 1,2,4-triazole.[2]

    • Strictly Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to suppress the water elimination pathway leading to the oxadiazole.[2]

    • Catalyst Selection: Employ a catalyst system known to favor triazole formation over oxadiazole formation. The choice of the acylating agent can also influence the reaction pathway.[2]

Q3: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Achieving high regioselectivity, such as distinguishing between 1,3-, 1,5-, and 1,3,5-substituted 1,2,4-triazoles, is a frequent challenge.[3] The choice of catalyst and the electronic properties of the substrates are key factors.[2]

  • Control Strategy: Catalyst-Controlled Synthesis

    • The selection of the metal catalyst can be a powerful tool for directing regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, different catalysts can selectively produce different isomers.[4][5]

      • Ag(I) catalysts have been shown to selectively produce 1,3-disubstituted 1,2,4-triazoles.[4][5]

      • Cu(II) catalysts can favor the formation of 1,5-disubstituted 1,2,4-triazoles.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 1,2,4-triazoles?

Common nitrogen sources for the synthesis of 1,2,4-triazoles include amidines, imidates, amidrazones, and aryl diazonium salts.[6] Other frequently used starting materials are nitriles, hydrazines, and hydrazones.[5][7]

Q2: Are there any metal-free catalytic options for 1,2,4-triazole synthesis?

Yes, several metal-free methods have been developed. These often involve catalysts like iodine or operate under oxidative conditions.[5] For example, a metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines can be achieved using iodine as a catalyst.[8] Another approach utilizes D-glucose as a C1 synthon for the synthesis of 3-trifluoromethyl-1,2,4-triazoles.[5]

Q3: Can microwave irradiation be beneficial for 1,2,4-triazole synthesis?

Microwave irradiation can be a valuable tool, often leading to shorter reaction times and improved yields, especially for reactions that are sluggish or require high temperatures.[2] A catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation.[8]

Catalyst Performance Data

The following tables summarize quantitative data for various catalytic systems used in the synthesis of 1,2,4-triazoles, allowing for easy comparison of their performance.

Table 1: Catalyst-Controlled Regioselective Synthesis of Disubstituted 1,2,4-Triazoles

CatalystProduct RegioisomerYieldReference
Ag(I)1,3-disubstitutedup to 88%[4]
Cu(II)1,5-disubstitutedup to 79%[4]

Table 2: Selected Catalytic Systems for 1,2,4-Triazole Synthesis

Catalyst SystemStarting MaterialsProductYieldReference
[Phen-MCM-41-CuBr] / O₂Amide and Nitrile3,5-disubstituted-1,2,4-triazoleup to 91%[9]
HClO₄-SiO₂Amidrazone and Anhydride1,2,4-triazole derivatives55-95%[4][9]
Cu(OAc)₂Nitriles and Hydroxylamine HCl1,2,4-triazole derivativesGood[5]
IodineHydrazones and Aliphatic Amines1,3,5-trisubstituted 1,2,4-triazolesGood[8]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of 1,2,4-triazoles.

Protocol 1: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Amidines and Nitriles

  • Materials:

    • Amidine hydrochloride (1.0 mmol)

    • Nitrile (1.2 mmol)

    • Copper(I) bromide (CuBr) (0.05 mmol)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

    • Dimethyl sulfoxide (DMSO) (2.0 mL)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a reaction vessel, combine the amidine hydrochloride (1.0 mmol), nitrile (1.2 mmol), copper(I) bromide (0.05 mmol), and cesium carbonate (2.0 mmol).[1]

    • Add dimethyl sulfoxide (2.0 mL) to the reaction vessel.[1]

    • Stir the reaction mixture at 120 °C under an air atmosphere for 24 hours.[1]

    • Monitor the reaction progress by TLC.[1]

    • Upon completion, cool the reaction mixture to room temperature.[1]

    • Add water to the mixture and extract the product with ethyl acetate (3 x 15 mL).[1]

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[1]

    • Remove the solvent by rotary evaporation.[1]

    • Purify the residue by flash column chromatography on silica gel to obtain the pure 1,2,4-triazole derivative.[1]

Protocol 2: Two-Step, One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Nitriles

  • Materials:

    • First nitrile (1.0 mmol)

    • Hydroxylamine hydrochloride (1.2 mmol)

    • Triethylamine (1.5 mmol)

    • tert-Butanol (2.0 mL)

    • Second nitrile (1.0 mmol)

    • Copper(II) acetate (0.2 mmol)

    • Cesium carbonate (3.0 mmol)

    • Dimethyl sulfoxide (2.0 mL)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a sealed reaction tube, add the first nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and triethylamine (1.5 mmol) in tert-butanol (2.0 mL).[1]

    • Stir the mixture at 80 °C for 2 hours.[1]

    • To the resulting mixture, add the second nitrile (1.0 mmol), copper(II) acetate (0.2 mmol), and cesium carbonate (3.0 mmol) in dimethyl sulfoxide (2.0 mL).[1]

    • Seal the tube and stir the reaction mixture at 120 °C for 24 hours.[1]

    • Monitor the reaction progress by TLC.[1]

    • After the reaction is complete, cool the mixture to room temperature.[1]

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).[1]

    • Concentrate the solvent under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-triazole.[1]

Visualizations

The following diagrams illustrate key workflows and concepts in 1,2,4-triazole synthesis.

experimental_workflow start Combine Reactants (Amidine, Nitrile, Catalyst, Base) reaction Heat at 120°C (24 hours) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Water, Ethyl Acetate Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure 1,2,4-Triazole purification->product

Caption: General experimental workflow for copper-catalyzed 1,2,4-triazole synthesis.

catalyst_selection_logic start Desired Regioisomer? ag_catalyst Use Ag(I) Catalyst start->ag_catalyst 1,3-Disubstituted cu_catalyst Use Cu(II) Catalyst start->cu_catalyst 1,5-Disubstituted product_1_3 1,3-Disubstituted 1,2,4-Triazole ag_catalyst->product_1_3 product_1_5 1,5-Disubstituted 1,2,4-Triazole cu_catalyst->product_1_5

Caption: Catalyst selection for controlling regioselectivity in disubstituted 1,2,4-triazoles.

troubleshooting_low_yield start Low Yield check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion check_purity Verify Reagent Purity (Dry Solvents/Reagents) start->check_purity check_atmosphere Consider Inert Atmosphere (N₂ or Ar) start->check_atmosphere optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Base) start->optimize_catalyst increase_temp_time Increase Temperature/Time check_completion->increase_temp_time Incomplete purify_reagents Purify/Dry Reagents check_purity->purify_reagents Impurities Present run_inert Run Under Inert Gas check_atmosphere->run_inert Air Sensitive screen_catalysts Screen Catalysts optimize_catalyst->screen_catalysts Suboptimal

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine and Congeneric Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This guide provides a comparative overview of the bioactivity of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine and other notable triazole compounds, supported by available experimental data. While quantitative bioactivity data for this compound itself is limited in the public domain, this guide will focus on its reported qualitative activity and draw comparisons with structurally related triazoles for which quantitative data is available.

Anticancer Activity

Derivatives of 3,5-Diphenyl-4H-1,2,4-triazole have been synthesized and evaluated for their potential as antitumor agents. Screening of several derivatives against a panel of human cancer cell lines, including breast cancer (MCF7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), has been reported.[1] Generally, these studies have indicated that the parent compound and some of its close analogs exhibit low antiproliferative activity.[1] However, structural modifications of the 4-amino group have led to compounds with notable anticancer potential.

Table 1: Comparative Anticancer Activity of Selected 1,2,4-Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 17 (a 3,5-diaryl-4H-1,2,4-triazole derivative) Various (60 human cancer cell lines)Not specified, but showed "remarkable anticancer potential"Not specifiedNot specified
Imamine-1,3,5-triazine derivative (4f) MDA-MB-231 (Breast)6.25Imatinib35.50
Imamine-1,3,5-triazine derivative (4k) MDA-MB-231 (Breast)8.18Imatinib35.50
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (10a) MCF-7 (Breast)6.43DoxorubicinNot specified
HeLa (Cervical)5.6DoxorubicinNot specified
A549 (Lung)21.1DoxorubicinNot specified
5-Aryl-3-phenylamino-1,2,4-triazole (2.6) Multiple cell linesNot specified, but showed beneficial effectNot specifiedNot specified
5-Aryl-3-phenylamino-1,2,4-triazole (4.6) Multiple cell linesNot specified, but showed beneficial effectNot specifiedNot specified
Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay

cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Measurement A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of triazole compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining the cytotoxic effects of triazole compounds.

Signaling Pathways in Anticancer Activity of Triazoles

Several 1,2,4-triazole derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This often involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and activation of caspases.

Mitochondrial Apoptosis Pathway

Triazole Bioactive Triazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Triazole->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis cluster_0 Preparation cluster_1 Treatment and Incubation cluster_2 Measurement A Prepare sterile nutrient agar plates B Inoculate plates with test microorganism A->B C Create wells in the agar B->C D Add different concentrations of triazole compounds to wells C->D E Incubate plates at 37°C for 24 hours D->E F Measure the diameter of the inhibition zone E->F G Compare with standard antibiotic F->G cluster_0 Animal Preparation and Dosing cluster_1 Induction of Inflammation cluster_2 Measurement and Analysis A Group and acclimatize rats B Administer triazole compounds or standard drug (e.g., Diclofenac) orally A->B C Inject carrageenan into the sub-plantar region of the right hind paw B->C D Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4 hours) C->D E Calculate the percentage inhibition of edema D->E

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel compounds like 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, a thorough structural validation is paramount to understanding its chemical behavior and potential pharmacological activity. This guide provides a comparative overview of the gold-standard technique, X-ray crystallography, alongside complementary spectroscopic methods for the comprehensive structural elucidation of this triazole derivative.

Methodological Showdown: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides an unambiguous determination of the atomic arrangement in a crystalline solid, spectroscopic methods offer valuable insights into the molecule's connectivity and functional groups in various states.

X-ray Crystallography: This powerful technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a detailed three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and torsion angles.

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, helping to establish the connectivity and relative positions of atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

  • Mass Spectrometry (MS): MS determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, further confirming its identity.

Quantitative Data Comparison

The following table summarizes the type of quantitative data obtained from each method. As a direct crystal structure for this compound is not publicly available, data for the closely related compound, 3,5-Bis(4-hydroxyphenyl)-4H-1,2,4-triazol-4-amine monohydrate, is presented as a representative example for X-ray crystallography.[1] Spectroscopic data is derived from published characterizations of various 3,5-diphenyl-4H-1,2,4-triazole derivatives.[2][3][4]

ParameterX-ray Crystallography (for 3,5-Bis(4-hydroxyphenyl)-4H-1,2,4-triazol-4-amine monohydrate)[1]¹H NMR Spectroscopy (Representative Values for Derivatives)¹³C NMR Spectroscopy (Representative Values for Derivatives)IR Spectroscopy (Representative Values for Derivatives)Mass Spectrometry (Representative Values for Derivatives)
Bond Lengths (Å) e.g., C-N, C-C, N-NNot Directly MeasuredNot Directly MeasuredNot Directly MeasuredNot Directly Measured
Bond Angles (°) e.g., C-N-C, N-N-CNot Directly MeasuredNot Directly MeasuredNot Directly MeasuredNot Directly Measured
Dihedral Angles (°) Describes the conformation of the phenyl rings relative to the triazole ringNot Directly MeasuredNot Directly MeasuredNot Directly MeasuredNot Directly Measured
Chemical Shift (δ, ppm) Not ApplicableAromatic Protons: ~7.3-8.1 ppm; NH₂ Protons: ~5.4-5.9 ppmTriazole Carbons: ~153 ppm; Aromatic Carbons: ~123-158 ppmNot ApplicableNot Applicable
Vibrational Frequency (cm⁻¹) Not ApplicableNot ApplicableNot ApplicableNH₂ stretch: ~3300-3450 cm⁻¹; C=N stretch: ~1640 cm⁻¹; Aromatic C-H stretch: ~3030-3100 cm⁻¹Not Applicable
Mass-to-charge ratio (m/z) Not ApplicableNot ApplicableNot ApplicableNot ApplicableMolecular Ion Peak (M⁺) corresponding to the compound's molecular weight

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a small molecule like this compound, integrating both crystallographic and spectroscopic techniques.

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Initial Characterization ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms crystal_growth Single Crystal Growth purification->crystal_growth For Unambiguous Structure final_structure final_structure nmr->final_structure ir->final_structure ms->final_structure xray_diffraction X-ray Diffraction Data Collection crystal_growth->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution structure_solution->final_structure Final Validated Structure

Caption: Workflow for the structural validation of a small molecule.

Advanced and Alternative Structural Validation Techniques

Beyond the conventional methods, several advanced techniques are emerging for the structural analysis of small molecules:

  • Microcrystal-Electron Diffraction (MicroED): This cryo-electron microscopy technique can determine high-resolution structures from nanocrystals, which are much smaller than those required for traditional X-ray crystallography.[5] This is particularly advantageous when growing large, high-quality single crystals is challenging.

  • Crystal Structure Prediction (CSP): Computational methods are increasingly used to predict the most stable crystal structures of a molecule.[6][7] These predictions can guide experimental polymorph screening and provide insights into the molecule's solid-state properties.

Experimental Protocols

X-ray Crystallography (Adapted from a related structure)[1]
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is kept at a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Cu Kα radiation) are directed at the crystal, and the diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The chemical shifts, integration, and coupling patterns are then analyzed to elucidate the structure.

IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., LC-MS).

  • Ionization: The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of ions at different m/z values.

References

A Comparative Guide to 3,5-Diphenyl-4H-1,2,4-triazol-4-amine and 1,2,3-Triazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, heterocyclic compounds are cornerstones in the development of novel therapeutic agents. Among these, triazole isomers, specifically 1,2,4-triazoles and 1,2,3-triazoles, have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative analysis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine and the wider class of 1,2,3-triazole derivatives, offering insights into their performance as potential drug candidates, supported by experimental data.

Core Structural Differences

The fundamental difference between 1,2,4-triazoles and 1,2,3-triazoles lies in the arrangement of the three nitrogen atoms within the five-membered ring. In 1,2,4-triazoles, the nitrogen atoms are at positions 1, 2, and 4, while in 1,2,3-triazoles, they are in adjacent positions (1, 2, and 3). This variation in nitrogen atom placement significantly influences the electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape of the molecules, leading to distinct pharmacological profiles. This compound is a specific derivative of the 1,2,4-triazole scaffold, characterized by two phenyl groups at positions 3 and 5, and an amino group at position 4.

Performance Comparison in Key Therapeutic Areas

This section provides a comparative overview of the reported biological activities of this compound and various 1,2,3-triazole derivatives in anticancer, antimicrobial, and enzyme inhibition studies.

Anticancer Activity

Derivatives of both 1,2,3-triazoles and 1,2,4-triazoles have been extensively investigated for their potential as anticancer agents.[1] Generally, 1,2,3-triazole derivatives have demonstrated a broader and more potent range of anticancer activities.

This compound and its derivatives have been synthesized and screened for their antitumor properties. However, studies have indicated that these specific compounds generally exhibit low antiproliferative activity against various human tumor cell lines, including breast cancer (MCF7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268).[2]

1,2,3-Triazole derivatives , on the other hand, have emerged as a highly promising class of anticancer agents.[3][4] Numerous studies have reported significant cytotoxic activity against a wide array of cancer cell lines.[3] Their mechanisms of action are often more clearly elucidated and involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5] Furthermore, many 1,2,3-triazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[5]

Table 1: Comparison of Anticancer Activity

Compound ClassCancer Cell LineAssayActivity Metric (e.g., IC₅₀, GI₅₀)Reference
3,5-Diphenyl-4-arylmethylamino-4H-1,2,4-triazole derivatives MCF7 (Breast), NCI-H460 (Lung), SF-268 (CNS)Not specifiedLow antiproliferative activity[2]
1,2,3-Triazole Derivative (Compound 8) HT-1080 (Fibrosarcoma)MTTIC₅₀ = 15.13 µM[3]
1,2,3-Triazole Derivative (Compound 8) A-549 (Lung)MTTIC₅₀ = 21.25 µM[3]
1,2,3-Triazole Derivative (Compound 8) MCF-7 (Breast)MTTIC₅₀ = 18.06 µM[3]
1,2,3-Triazole Derivative (Compound 25) K-562 (Leukemia)Not specifiedGrowth Percent = 21.47%[4]
1,2,3-Triazole Derivative (Compound 25) SK-MEL-5 (Melanoma)Not specifiedGrowth Percent = 23.91%[4]

Note: The data presented is collated from different studies and should be interpreted with caution as experimental conditions may vary.

Antimicrobial Activity

Both 1,2,4-triazole and 1,2,3-triazole scaffolds are present in compounds with significant antimicrobial properties.

4-Amino-1,2,4-triazole derivatives , which are structurally related to this compound, have demonstrated notable antibacterial and antifungal activities.[6][7] For instance, certain 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have shown strong activity against Staphylococcus aureus and the fungus Microsporum gypseum, with some compounds exhibiting potency superior or comparable to standard drugs like streptomycin and ketoconazole.[8]

1,2,3-Triazole derivatives also exhibit a broad spectrum of antimicrobial activities.[9] They have been effective against various Gram-positive and Gram-negative bacteria. The versatility of "click chemistry" has allowed for the synthesis of a vast library of 1,2,3-triazole derivatives with diverse substituents, leading to the identification of potent antimicrobial agents.[9]

Table 2: Comparison of Antimicrobial Activity

Compound ClassMicroorganismAssayActivity Metric (e.g., MIC)Reference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5e) Staphylococcus aureusNot specifiedSuperior to Streptomycin[8]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Microsporum gypseumNot specifiedSuperior/Comparable to Ketoconazole[8]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol Staphylococcus aureusNot specifiedMIC = 0.264 mM[6]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol Streptococcus pyogenesNot specifiedMIC = 0.132 mM[6]
1,2,3-Triazole-containing hybrids Staphylococcus aureusNot specifiedPromising activity[9]

Note: The data presented is collated from different studies and should be interpreted with caution as experimental conditions may vary.

Enzyme Inhibition

The ability to inhibit specific enzymes is a key mechanism of action for many drugs. Both triazole isomers have been successful in this regard.[10][11]

3,5-Diphenyl-1,2,4-triazole derivatives have been investigated as inhibitors of various enzymes. For example, derivatives of 3,5-diphenyl-1,2,4-triazole substituted[12][13][14]triazolo[3,4-b][12][14][15]thiadiazole have been identified as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[16]

1,2,3-Triazole derivatives have demonstrated inhibitory activity against a wide range of enzymes, with a particular focus on kinases, which are critical regulators of cell signaling.[5] As mentioned in the anticancer section, they are known to inhibit receptor tyrosine kinases like EGFR and VEGFR.[5] This targeted inhibition disrupts downstream signaling pathways that are often hyperactivated in cancer.

Table 3: Comparison of Enzyme Inhibition Activity

Compound ClassEnzyme TargetAssayActivity Metric (e.g., IC₅₀, Kᵢ)Reference
3,5-Diphenyl-1,2,4-triazole substituted[12][13][14]triazolo[3,4-b][12][14][15]thiadiazole (42e) Monoamine Oxidase B (hMAO-B)FluorometricIC₅₀ = 2.51 µM, Kᵢ = 0.26 µM[16]
1,2,4-Triazole bearing Azinane Analogues (12d) α-GlucosidaseNot specifiedIC₅₀ = 36.74 ± 1.24 µM[11]
1,2,4-Triazole bearing Azinane Analogues (12d) Butyrylcholinesterase (BChE)Not specifiedIC₅₀ = 0.017 ± 0.53 µM[11]
1,2,3-Triazole-coumarin-glycosyl hybrid (8) EGFRNot specifiedIC₅₀ = 0.22 ± 0.01 µM[5]
1,2,3-Triazole-coumarin-glycosyl hybrid (8) VEGFR-2Not specifiedIC₅₀ = 0.93 ± 0.42 µM[5]
1,2,3-Triazole-coumarin-glycosyl hybrid (8) CDK-2/cyclin A2Not specifiedIC₅₀ = 0.24 ± 0.20 µM[5]

Note: The data presented is collated from different studies and should be interpreted with caution as experimental conditions may vary.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these compounds is crucial for rational drug design.

1,2,3-Triazole Derivatives: Targeting Cancer-Related Signaling

Many potent 1,2,3-triazole derivatives exert their anticancer effects by inhibiting key signaling pathways that drive tumor growth and survival.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Grb2/Shc/Sos Dimerization->Adaptor Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Adaptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Triazole 1,2,3-Triazole Derivatives Triazole->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by 1,2,3-triazole derivatives.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Triazole 1,2,3-Triazole Derivatives Triazole->VEGFR Inhibits

Caption: VEGFR signaling pathway and its inhibition by 1,2,3-triazole derivatives.

Mitochondrial_Apoptosis_Pathway Triazole 1,2,3-Triazole Derivatives Bax Bax Triazole->Bax Activates Bcl2 Bcl-2 Triazole->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Bax Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by 1,2,3-triazole derivatives.

This compound: Mechanism Remains to be Elucidated

The precise mechanism of action for this compound and its closely related derivatives is not as well-defined in the current literature. While some derivatives exhibit antimicrobial and enzyme inhibitory activities, the specific molecular targets and signaling pathways they modulate to exert these effects require further investigation. The reported low antiproliferative activity suggests that they may not be potent inhibitors of the primary cancer-related pathways targeted by many 1,2,3-triazole derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of drug candidates.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed Cells in 96-well plate b Treat cells with compounds a->b c Incubate (24-72h) b->c d Add MTT solution c->d e Incubate (4h) d->e f Solubilize Formazan e->f g Read Absorbance (570 nm) f->g

Caption: General workflow for the MTT assay.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Principle: A common format involves measuring the phosphorylation of a substrate by a kinase in the presence and absence of an inhibitor. The amount of phosphorylation can be quantified using various detection methods, such as radioactivity, fluorescence, or luminescence.

Protocol (Generic TR-FRET based):

  • Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase and the test compound and incubate briefly. Initiate the reaction by adding the substrate and ATP. Allow the reaction to proceed for a defined time.

  • Detection: Stop the reaction and add a detection reagent containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

Both 1,2,4-triazole and 1,2,3-triazole scaffolds are of significant interest in drug discovery. While derivatives of this compound have shown some biological activities, the broader class of 1,2,3-triazole derivatives has, to date, demonstrated more potent and well-characterized anticancer properties, often through the targeted inhibition of key signaling pathways. The ease of synthesis of 1,2,3-triazoles via "click chemistry" has also contributed to their extensive exploration.

For researchers and drug development professionals, the choice between these scaffolds will depend on the specific therapeutic target and desired pharmacological profile. While 1,2,3-triazoles currently appear to be a more promising avenue for the development of potent anticancer agents, the therapeutic potential of this compound and its analogs in other areas, such as antimicrobial or specific enzyme inhibition, warrants further investigation. Future head-to-head comparative studies under standardized conditions are needed to provide a more definitive assessment of their relative performance.

References

A Comparative Analysis of the Antimicrobial Spectrum of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial pathogens constitutes a significant global health threat, necessitating the urgent development of novel antimicrobial agents. Among the heterocyclic compounds, 1,2,4-triazole derivatives have garnered considerable attention due to their broad and potent antimicrobial activities.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of various 1,2,4-triazole derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the discovery and development of new antimicrobial therapies.

Data Presentation: Antimicrobial Activity of 1,2,4-Triazole Derivatives

The antimicrobial efficacy of 1,2,4-triazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative 1,2,4-triazole derivatives against a panel of clinically relevant bacteria and fungi.

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesComparable to Streptomycin-Ineffective-[3]
Ofloxacin-triazole analogues0.25 - 10.25 - 10.25 - 1-[4]
Clinafloxacin-triazole hybrids0.25 - 320.25 - 320.25 - 320.25 - 32[4]
Phenylpiperazine-triazole-fluoroquinolone hybrids0.12 - 1.950.12 - 1.950.12 - 1.950.12 - 1.95
4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives----
Schiff bases of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione----[5]
Vinyl-1,2,4-triazole derivatives0.0002 - 0.0069 mM---[6][7]

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerMicrosporum gypseumCryptococcus neoformansReference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesIneffectiveIneffectiveSuperior or comparable to Ketoconazole-[3]
Triazole compounds with 1,2,3-benzotriazine-4-one0.0156 - 2.0--0.0156 - 2.0[8][9]
Schiff bases of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione62.5---[5]
Vinyl-1,2,4-triazole derivatives0.02 - 0.52 mM---[6][7]
N-((5-(substituted aryl)-1,3,4-oxadiazole-2-yl)methyl-N-(4H-1,2,4-triazole-4-yl)benzamide12.550--[10]

Experimental Protocols

The following are detailed methodologies for two standard in vitro antimicrobial susceptibility tests used to evaluate the efficacy of 1,2,4-triazole derivatives.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Microbial Inoculum: Isolate three to five well-isolated colonies of the test microorganism from an 18- to 24-hour-old agar plate. Transfer the colonies into a tube containing sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.

  • Inoculation: Dilute the standardized microbial inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.

  • Preparation of Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the 1,2,4-triazole derivative onto the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart from each other.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Interpretation of Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The interpretation of susceptibility (susceptible, intermediate, or resistant) is based on standardized zone diameter interpretive charts.

Mandatory Visualization

Antifungal Mechanism of Action of 1,2,4-Triazole Derivatives

The primary antifungal mechanism of action of 1,2,4-triazole derivatives involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[11] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Antifungal_Mechanism cluster_action Mechanism of Action cluster_invisible Lanosterol Lanosterol Intermediate 14-demethylated intermediates Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Triazole 1,2,4-Triazole Derivative Ergosterol Ergosterol Intermediate->Ergosterol Inhibition Disruption Disruption of Membrane Integrity Triazole->Inhibition Inhibition->Intermediate Lanosterol_Intermediate_Edge Fungal_Cell_Death Fungal Cell Death Disruption->Fungal_Cell_Death

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial activity of 1,2,4-triazole derivatives using either the broth microdilution or agar disk diffusion method.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results Prep_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Media Prep_Inoculum->Inoculate Prep_Compound Prepare Serial Dilutions of 1,2,4-Triazole Derivative Add_Compound Add Compound to Media Prep_Compound->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Read_Results Read and Record MIC or Zone of Inhibition Incubate->Read_Results Analyze_Data Analyze and Compare Antimicrobial Activity Read_Results->Analyze_Data

Caption: General experimental workflow for antimicrobial susceptibility testing.

This guide provides a foundational comparative analysis of the antimicrobial spectrum of 1,2,4-triazole derivatives. The presented data and protocols can serve as a valuable resource for researchers and scientists in the field of antimicrobial drug discovery, facilitating the identification and development of novel and effective therapeutic agents.

References

A Comparative Guide to Confirming the Purity of Synthesized 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of standard analytical techniques for confirming the purity of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, complete with experimental protocols and data interpretation.

Physicochemical Properties

A preliminary assessment of the synthesized compound's physical properties can offer initial purity indicators.

PropertyExpected Value
Molecular FormulaC₁₄H₁₂N₄
Molecular Weight236.27 g/mol [1]
Melting Point244-245°C

Note: Significant deviations from the expected melting point may suggest the presence of impurities.

Spectroscopic and Chromatographic Purity Analysis

A combination of spectroscopic and chromatographic methods is essential for a comprehensive purity assessment. Each technique provides unique structural and quantitative information.

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Provides information on the chemical environment of hydrogen atoms, confirming the compound's structure.Highly sensitive to structural features and can detect impurities with different proton signatures.May not detect impurities lacking hydrogen atoms or those present at very low concentrations.
¹³C NMR Spectroscopy Reveals the carbon framework of the molecule.Complementary to ¹H NMR, confirming the carbon skeleton and identifying carbon-containing impurities.Lower sensitivity than ¹H NMR; requires longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight of the compound.Provides accurate molecular weight confirmation and can identify impurities with different masses.Isomer differentiation can be challenging.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Useful for confirming the presence of key functional groups like N-H and C=N.Provides limited information on the overall structure and may not be sensitive to minor impurities.
High-Performance Liquid Chromatography (HPLC) Separates the compound from impurities, allowing for quantification.Highly sensitive and quantitative, providing a precise measure of purity.Requires method development and a suitable reference standard.
Elemental Analysis Determines the elemental composition (C, H, N) of the compound.Confirms the empirical formula.Does not provide structural information and is sensitive to sample homogeneity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Expected chemical shifts (δ) in DMSO-d₆: Aromatic protons (Ar-H) typically appear in the range of 7.0-8.0 ppm, and the NH₂ protons will appear as a distinct signal.[2]

  • ¹³C NMR Data Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Expected chemical shifts (δ) in DMSO-d₆: Aromatic carbons will appear in the range of 125-135 ppm, and the triazole ring carbons will have characteristic shifts around 153 ppm.[2]

  • Purity Assessment: The absence of unexpected signals in both ¹H and ¹³C NMR spectra is a strong indicator of high purity. Integration of proton signals can be used to quantify the relative amounts of the main compound and any proton-containing impurities.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode.

    • Expected m/z value: Look for the protonated molecule [M+H]⁺ at approximately m/z 237.28.

  • Purity Assessment: A clean mass spectrum with a dominant peak corresponding to the expected molecular ion and minimal fragmentation or adduct peaks suggests high purity.

High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: A typical mobile phase could be a gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Column: A C18 reverse-phase column is commonly used.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method:

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject the sample onto the column.

    • Run a gradient elution to separate the components.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Purity Assessment: A single, sharp peak in the chromatogram indicates a high degree of purity. The peak area percentage can be used to quantify the purity, often aiming for >95% or >98% depending on the application.

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for confirming the purity of synthesized this compound.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic & Elemental Analysis cluster_conclusion Final Purity Assessment Synthesis Synthesized This compound TLC Thin Layer Chromatography (TLC) Synthesis->TLC Initial Check MP Melting Point Determination TLC->MP NMR NMR Spectroscopy (¹H & ¹³C) MP->NMR Structural Confirmation MS Mass Spectrometry (MS) NMR->MS Molecular Weight Confirmation IR IR Spectroscopy MS->IR HPLC HPLC Analysis IR->HPLC Quantitative Analysis Elemental Elemental Analysis HPLC->Elemental Pure Confirmed Pure (>98%) Elemental->Pure Meets Criteria Impure Impure - Requires Further Purification Elemental->Impure Fails Criteria

References

Efficacy of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine Derivatives Compared to Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine derivatives against standard therapeutic agents. The following sections summarize available quantitative data from preclinical studies, detail the experimental protocols used for these evaluations, and visualize potential mechanisms of action. While direct comparative data for a broad range of this compound derivatives remains an area of active research, this guide synthesizes findings from structurally related 1,2,4-triazole compounds to provide a valuable reference for ongoing drug discovery efforts.

Antimicrobial and Antifungal Efficacy

A study on a series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, which are structurally related to the topic compounds, has demonstrated notable antimicrobial and antifungal activities. The efficacy of these compounds was compared against the standard drugs streptomycin and ketoconazole.

Table 1: Comparative Antimicrobial and Antifungal Activity of 1,2,4-Triazole Derivatives

Compound IDTest OrganismZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)
5b Microsporum gypseum20Ketoconazole18
5c Microsporum gypseum22Ketoconazole18
5d Microsporum gypseum21Ketoconazole18
5e Microsporum gypseum19Ketoconazole18
5m Microsporum gypseum20Ketoconazole18
5n Microsporum gypseum23Ketoconazole18
5h Staphylococcus aureus20Streptomycin21

Anticancer Efficacy

While research has indicated that some 3,5-diphenyl-4H-1,2,4-triazole derivatives exhibit low antiproliferative activity against certain cancer cell lines, specific IC50 or GI50 values in direct comparison with standard anticancer drugs are not extensively documented in the reviewed literature. However, studies on other substituted 1,2,4-triazole derivatives have shown promising cytotoxic effects against various human cancer cell lines. For instance, certain novel 1,2,4-triazole derivatives have been evaluated against MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cell lines, with some compounds demonstrating significant activity.

Due to the limited direct comparative data for the specified this compound core structure, a quantitative comparison table for anticancer activity is not provided at this time. Further research is required to establish a direct efficacy comparison with standard chemotherapeutic agents like doxorubicin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 1,2,4-triazole derivatives.

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.

  • Media Preparation: Nutrient agar medium is prepared and sterilized.

  • Inoculation: The microbial culture is uniformly spread over the surface of the solidified agar plates.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are made on the agar surface using a sterile borer.

  • Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to the wells.

  • Incubation: The plates are incubated at a specified temperature (e.g., 37°C for bacteria, 28°C for fungi) for a designated period (e.g., 24-48 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, is measured in millimeters.

  • Standard Comparison: The activity of the test compounds is compared with that of a standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) tested under the same conditions.[1][2]

MTT Assay for In Vitro Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[3][4][5]

Signaling Pathways and Mechanisms of Action

The biological activity of 1,2,4-triazole derivatives is often attributed to their ability to interact with and inhibit various enzymes.

Antifungal Mechanism of Action

A well-established mechanism for antifungal 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts the membrane integrity, leading to fungal cell death.

Antifungal_Mechanism Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51  Substrate Ergosterol Ergosterol CYP51->Ergosterol  Biosynthesis Disruption CYP51->Disruption Leads to Depletion Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Integrity->Fungal Cell Death Triazole Derivative Triazole Derivative Inhibition Triazole Derivative->Inhibition Inhibition->CYP51

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Anticancer Mechanism of Action

The anticancer activity of 1,2,4-triazole derivatives can be attributed to various mechanisms, including the inhibition of protein kinases. Kinases are key regulators of cell signaling pathways that control cell proliferation, survival, and differentiation. By inhibiting specific kinases involved in cancer progression, these compounds can induce apoptosis (programmed cell death) in cancer cells.

Anticancer_Mechanism cluster_0 Cell Signaling cluster_1 Cellular Response Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Kinase Cascade Kinase Cascade Receptor Tyrosine Kinase->Kinase Cascade Transcription Factors Transcription Factors Kinase Cascade->Transcription Factors Apoptosis Apoptosis Kinase Cascade->Apoptosis Inhibition leads to Proliferation Proliferation Transcription Factors->Proliferation Survival Survival Transcription Factors->Survival Triazole Derivative Triazole Derivative Inhibition Triazole Derivative->Inhibition Inhibition->Kinase Cascade

Caption: Anticancer mechanism of 1,2,4-triazoles via kinase inhibition.

Experimental Workflow for Compound Screening

The general workflow for screening new chemical entities, such as 1,2,4-triazole derivatives, for biological activity involves a series of sequential steps from synthesis to in vitro and potentially in vivo evaluation.

Experimental_Workflow Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Primary Screening Primary Screening Purification & Characterization->Primary Screening Dose-Response Studies Dose-Response Studies Primary Screening->Dose-Response Studies Active Compounds Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Potent Compounds Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: General experimental workflow for screening 1,2,4-triazole compounds.

References

cross-referencing spectroscopic data of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine with literature values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical experimental spectroscopic data for 3,5-Diphenyl-4H-1,2,4-triazol-4-amine against established literature values for analogous compounds. The aim is to offer a valuable resource for the verification and characterization of this compound, which is of interest in medicinal chemistry and drug development.

Spectroscopic Data Comparison

The following tables summarize the expected and literature-based spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentLiterature Chemical Shift (δ) ppm (Analogous Compounds)
7.20 - 7.60m10HAr-H7.10 - 8.20
5.85s2HNH₂5.30 - 6.40

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmAssignmentLiterature Chemical Shift (δ) ppm (Analogous Compounds)
155.0C=N (Triazole ring)153.0 - 159.0
130.5Ar-C125.0 - 135.0
129.0Ar-C125.0 - 135.0
128.5Ar-C125.0 - 135.0
127.0Ar-C (ipso)125.0 - 135.0

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignmentLiterature Wavenumber (cm⁻¹) (Analogous Compounds)
3300 - 3100Medium, BroadN-H stretch (NH₂)3350 - 3150
3100 - 3000MediumC-H stretch (Aromatic)3100 - 3000
1610StrongC=N stretch (Triazole ring)1620 - 1580
1580MediumC=C stretch (Aromatic)1600 - 1550
1490MediumN-H bend (NH₂)1500 - 1450

MS (Mass Spectrometry) Data

m/zRelative Intensity (%)AssignmentLiterature m/z (Analogous Compounds)
236100[M]⁺Varies with substituents
22140[M-NH₂]⁺Varies with substituents
11865[Ph-C≡N-NH₂]⁺Varies with substituents
10430[Ph-C≡N]⁺Varies with substituents
7750[C₆H₅]⁺Varies with substituents

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation : 5-10 mg of the sample was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition :

    • Pulse Program : zg30

    • Number of Scans : 16

    • Relaxation Delay : 1.0 s

    • Acquisition Time : 4.09 s

    • Spectral Width : 20.5 ppm

  • ¹³C NMR Acquisition :

    • Pulse Program : zgpg30

    • Number of Scans : 1024

    • Relaxation Delay : 2.0 s

    • Acquisition Time : 1.36 s

    • Spectral Width : 240 ppm

  • Data Processing : The raw data was processed using MestReNova (or equivalent software). Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

  • Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR (Universal Attenuated Total Reflectance) accessory.

  • Sample Preparation : A small amount of the solid sample was placed directly onto the ATR crystal.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Number of Scans : 16

  • Data Processing : The resulting spectrum was baseline corrected and the peaks were labeled using the spectrometer's software.

Mass Spectrometry (MS)

  • Instrumentation : A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation : The sample was dissolved in methanol at a concentration of 1 mg/mL. The solution was then diluted to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Data Acquisition :

    • Ionization Mode : Positive ion mode

    • Spray Voltage : 3.5 kV

    • Capillary Temperature : 320 °C

    • Sheath Gas Flow Rate : 40 (arbitrary units)

    • Auxiliary Gas Flow Rate : 10 (arbitrary units)

    • Mass Range : m/z 50-500

  • Data Processing : The data was analyzed using Xcalibur software (or equivalent). The mass spectrum was examined for the molecular ion peak and characteristic fragment ions.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_processing Data Processing & Interpretation nmr->data_processing ir->data_processing ms->data_processing lit_comparison Comparison with Literature Values data_processing->lit_comparison Cross-referencing

Spectroscopic Analysis Workflow

Computational Docking Analysis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the computational docking performance of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine derivatives against key biological targets implicated in cancer. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to support in silico drug design and lead optimization efforts.

The this compound scaffold has emerged as a promising framework in medicinal chemistry due to its diverse pharmacological activities. Computational docking studies are instrumental in elucidating the binding modes and predicting the affinity of derivatives based on this scaffold with various biological targets. This guide focuses on the comparative docking performance of these compounds against two critical cancer-related protein targets: human Epidermal Growth Factor Receptor (hEGFR) and c-Met tyrosine kinase.

Performance Comparison Against Biological Targets

The following tables summarize the quantitative data from computational docking studies, comparing the performance of 3,5-Diphenyl-4H-1,2,4-triazole derivatives with established inhibitors.

Human Epidermal Growth Factor Receptor (hEGFR)

Several novel 3,5-diphenyl-1H-1,2,4-triazole derivatives have been synthesized and evaluated as potential hEGFR inhibitors. The in vitro inhibitory activities and docking scores of the most promising compounds are compared with the known EGFR inhibitor, Gefitinib.

Compound IDStructure/SubstitutionIC50 (µM)Ki (µM)Docking Score (kcal/mol)Reference
Compound 6e 3,5-diphenyl-1H-1,2,4-triazole with a specific modification (details in original publication)Significant0.174Not explicitly stated[1]
Compound 5e 3,5-diphenyl-1H-1,2,4-triazole with a different modification (details in original publication)Significant-Not explicitly stated[1]
Gefitinib (Reference Inhibitor)--Not explicitly stated[1]

Note: The specific structures of compounds 5e and 6e are detailed in the referenced publication. The docking scores were used to propose the binding modes but were not explicitly listed in the abstract.

c-Met Tyrosine Kinase

A series of 3-(benzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine derivatives, which are structurally related to the core topic, were synthesized and their anticancer activity was evaluated through docking with the c-Met tyrosine kinase receptor. The docking scores are compared with the known c-Met inhibitor, Crizotinib.

Compound IDStructure/SubstitutionDocking Score (Kcal/mol)Reference
Compound 3a 3-(benzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine derivative-3.058[2]
Compound 3b 3-(benzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine derivative-4.131[2]
Compound 3c 3-(benzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine derivative-3.898[2]
Crizotinib (Reference Inhibitor)-3.223[2]

Experimental Protocols

The methodologies employed in the cited computational docking studies are crucial for interpreting the results and for designing future experiments.

Molecular Docking of hEGFR Inhibitors

The general protocol for docking 3,5-diphenyl-1H-1,2,4-triazole derivatives against hEGFR is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structures of the 3,5-diphenyl-1,2,4-triazole derivatives and the reference compound (e.g., Gefitinib) are generated and energy-minimized using computational chemistry software.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Schrödinger's Glide. The prepared ligands are docked into the active site of the prepared hEGFR protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket to identify the most favorable binding mode.

  • Analysis: The results are analyzed based on the docking score or binding energy, which estimates the binding affinity. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Molecular Docking of c-Met Tyrosine Kinase Inhibitors

The protocol for docking 3-(benzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine derivatives against the c-Met tyrosine kinase receptor follows a similar procedure:

  • Receptor and Ligand Preparation: The 3D structure of the c-Met tyrosine kinase receptor is retrieved from the PDB. The protein is prepared by removing water molecules and adding hydrogens. The 3D structures of the triazole derivatives and Crizotinib are generated and optimized.

  • Grid Generation: A grid box is defined around the active site of the c-Met receptor to specify the search space for the docking simulation.

  • Docking and Scoring: Docking is performed to predict the binding poses of the ligands within the receptor's active site. The scoring function of the docking program is used to rank the poses based on their predicted binding affinity.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical computational docking workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Caption: EGFR Signaling Pathway.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effectors HGF HGF Ligand cMet c-Met Receptor HGF->cMet GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS Cell_Processes Proliferation, Motility, Invasion PI3K->Cell_Processes RAS->Cell_Processes STAT3->Cell_Processes

Caption: c-Met Signaling Pathway.

Docking_Workflow PDB Protein Data Bank (PDB) Protein_Prep Protein Preparation (Add Hydrogens, Remove Water) PDB->Protein_Prep Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Design Ligand Design & 3D Structure Generation Ligand_Prep Ligand Preparation (Energy Minimization) Ligand_Design->Ligand_Prep Docking Molecular Docking (e.g., AutoDock, Glide) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Docking Score, Binding Mode) Docking->Analysis

Caption: Computational Docking Workflow.

References

A Comparative Analysis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine Derivatives as Selective MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of Novel Triazole Derivatives for Monoamine Oxidase-B.

This guide provides a comparative assessment of a series of novel 3,5-diphenyl-4H-1,2,4-triazol-4-amine derivatives for their selective inhibition of monoamine oxidase-B (MAO-B). The data presented herein is derived from a study by Bekircan et al. (2022), which systematically synthesized and evaluated these compounds for their potential as therapeutic agents in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2] The selective inhibition of MAO-B is a key strategy in the treatment of these conditions, as it can increase dopamine levels in the brain while avoiding the side effects associated with the inhibition of MAO-A.[1][2]

Comparative Inhibition Data

The inhibitory activities of the synthesized 3,5-diphenyl-1,2,4-triazole substituted[2]triazolo[3,4-b][3]thiadiazole derivatives against human MAO-A and MAO-B are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50 in µM) and the selectivity index (SI), which is the ratio of IC50 for MAO-A to IC50 for MAO-B. A higher SI value indicates greater selectivity for MAO-B.

Series 1: 6-(4-Substituted phenyl)-3-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole Derivatives
Compound IDRhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI)
39a H> 10010.32> 9.69
39b F> 1008.74> 11.44
39c Cl> 1005.17> 19.34
39d Br> 1004.65> 21.51
39e CH3> 10012.86> 7.78
39f OCH3> 10015.21> 6.57
39g NO2> 10018.33> 5.46
39h CF3> 1007.52> 13.30
Series 2: 6-(Substituted)-3-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole Derivatives
Compound IDRhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI)
41a Methyl> 10022.14> 4.52
41b Ethyl> 10025.68> 3.89
41c Propyl> 10028.91> 3.46
41d Phenyl> 10010.32> 9.69
Series 3: 6-(4-Substituted benzyl)-3-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole Derivatives
Compound IDRhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI)
42a H> 1006.88> 14.53
42b F> 1004.15> 24.10
42c Cl> 1003.27> 30.58
42d Br> 1003.06> 32.68
42e CH3> 1002.51> 39.84
42f OCH3> 1004.98> 20.08
42g NO2> 1008.12> 12.32
42h CF3> 1002.81> 35.59

Key Findings and Structure-Activity Relationship

The study revealed that all tested compounds were selective for hMAO-B to varying degrees. Notably, compounds 42e and 42h demonstrated the highest inhibitory activity against hMAO-B, with IC50 values of 2.51 µM and 2.81 µM, respectively.[1][2] These compounds also exhibited significant selectivity, with SI values greater than 39 and 35, respectively.[1][2]

A kinetic analysis of the most potent derivative, 42e , indicated a mixed mode of inhibition for hMAO-B, with a Ki value of 0.26 µM.[2] The structure-activity relationship suggests that the[1][2]triazolo[3,4-b][3]thiadiazole scaffold is a promising foundation for developing novel and selective hMAO-B inhibitors.[1][2]

Experimental Protocols

The inhibitory activity of the 3,5-diphenyl-1,2,4-triazole derivatives against hMAO-A and hMAO-B was determined using an in vitro fluorometric method based on the Amplex Red® reagent.

Amplex Red® Monoamine Oxidase Assay Protocol

This assay detects the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate by MAO. In the presence of horseradish peroxidase (HRP), the Amplex Red® reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H2O2 in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin. The fluorescence is measured to determine the enzyme activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex Red® reagent

  • Horseradish peroxidase (HRP)

  • p-Tyramine hydrochloride (MAO substrate)

  • Clorgyline (MAO-A inhibitor control)

  • Selegiline (MAO-B inhibitor control)

  • Sodium phosphate buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (3,5-diphenyl-1,2,4-triazole derivatives)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Amplex Red® reagent and HRP in sodium phosphate buffer.

    • Dissolve the test compounds and control inhibitors in DMSO and then dilute to the desired concentrations with buffer.

    • Prepare a solution of the substrate, p-tyramine, in the buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the sodium phosphate buffer.

    • Add the test compound solution or control inhibitor solution to the respective wells.

    • Add the MAO-A or MAO-B enzyme solution to the wells.

    • Incubate the plate at 37°C for a specified pre-incubation time.

    • Initiate the enzymatic reaction by adding the p-tyramine substrate solution to all wells.

    • Incubate the plate at 37°C for a specified reaction time, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence of each well using a microplate reader with excitation at approximately 530-560 nm and emission detection at approximately 580-590 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compounds to the fluorescence of the control wells (enzyme and substrate without inhibitor).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for MAO Inhibition Assay

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Amplex Red, HRP) add_reagents Add Buffer, Inhibitors, & Enzyme to Plate reagents->add_reagents compounds Prepare Test Compounds & Control Inhibitors compounds->add_reagents enzyme Prepare MAO-A/B Enzyme Solutions enzyme->add_reagents substrate Prepare Substrate (p-Tyramine) add_substrate Add Substrate to Initiate Reaction substrate->add_substrate pre_incubation Pre-incubate at 37°C add_reagents->pre_incubation pre_incubation->add_substrate incubation Incubate at 37°C (in dark) add_substrate->incubation measure_fluorescence Measure Fluorescence (Ex: 530-560nm, Em: 580-590nm) incubation->measure_fluorescence calc_inhibition Calculate % Inhibition measure_fluorescence->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

Caption: Workflow for the Amplex Red-based MAO inhibition assay.

Structure-Activity Relationship for MAO-B Selectivity

SAR_MAO_B_Selectivity cluster_core Core Scaffold cluster_series Substituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole cluster_activity MAO-B Inhibitory Activity core 3,5-Diphenyl-4H-1,2,4-triazole series1 6-(4-Substituted phenyl) core->series1 series2 6-(Alkyl/Phenyl) core->series2 series3 6-(4-Substituted benzyl) core->series3 moderate Moderate Potency (IC50: 4-18 µM) series1->moderate Halogens (Cl, Br) improve potency over unsubstituted phenyl low Lower Potency (IC50: 10-29 µM) series2->low Alkyl chains show lower potency than phenyl substitution high Highest Potency (IC50: 2.5-3.3 µM) series3->high Benzyl substitution with electron- withdrawing (CF3) or donating (CH3) groups at para position shows highest potency and selectivity

Caption: Structure-activity relationship of derivatives for MAO-B inhibition.

References

A Comparative Analysis of Synthetic Pathways to 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of scaffold molecules is a critical starting point. This guide provides a comparative overview of various synthetic routes to 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, a key intermediate in the synthesis of various biologically active compounds. We will delve into the experimental protocols and quantitative data for the most prominent methods to aid in the selection of the most suitable pathway for your research needs.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Route 1: From Benzonitrile and Hydrazine Benzonitrile, Hydrazine sulfateHydrazine hydrate, Ethylene glycol130-140 °C, 24 h75One-pot synthesis, readily available starting materialsHigh temperature, long reaction time
Route 2: From 1,2-Dibenzoylhydrazine and Hydrazine 1,2-DibenzoylhydrazineHydrazine hydrateReflux, 6 h85Good yield, relatively shorter reaction timeRequires pre-synthesis of the starting material
Route 3: From Ethylbenzoate Benzoylhydrazone Ethylbenzoate benzoylhydrazoneHydrazine hydrateHigh temperature (specifics not fully detailed in readily available literature)Not specified in detailHistorical methodLack of readily available detailed experimental protocol and yield data

Synthetic Route 1: One-Pot Reaction of Benzonitrile and Hydrazine

This method provides a direct, one-pot approach to the desired triazole from commercially available starting materials.

Experimental Protocol

A mixture of benzonitrile (2.06 g, 0.02 mol), hydrazine sulfate (1.3 g, 0.01 mol), and hydrazine hydrate (80%, 10 mL) in ethylene glycol (20 mL) is heated at 130-140 °C for 24 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield this compound.[1][2]

Benzonitrile Benzonitrile Reaction_Vessel Ethylene Glycol 130-140 °C, 24h Benzonitrile->Reaction_Vessel Hydrazine_Sulfate Hydrazine_Sulfate Hydrazine_Sulfate->Reaction_Vessel Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: One-pot synthesis from benzonitrile.

Synthetic Route 2: Cyclization of 1,2-Dibenzoylhydrazine with Hydrazine

This two-step approach involves the initial synthesis of 1,2-dibenzoylhydrazine, which is then cyclized to form the target triazole.

Experimental Protocol

Step 1: Synthesis of 1,2-Dibenzoylhydrazine

To a solution of benzoylhydrazine (13.6 g, 0.1 mol) in pyridine (50 mL), benzoyl chloride (14.0 g, 0.1 mol) is added dropwise with stirring in an ice bath. The mixture is then stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to give 1,2-dibenzoylhydrazine.

Step 2: Synthesis of this compound

A mixture of 1,2-dibenzoylhydrazine (2.40 g, 0.01 mol) and hydrazine hydrate (80%, 5 mL) is refluxed for 6 hours. After cooling, the reaction mixture is poured into cold water. The solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford this compound.

cluster_0 Step 1 cluster_1 Step 2 Benzoylhydrazine Benzoylhydrazine Pyridine Pyridine 0 °C to RT Benzoylhydrazine->Pyridine Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Pyridine Dibenzoylhydrazine 1,2-Dibenzoylhydrazine Pyridine->Dibenzoylhydrazine Reflux Reflux 6h Dibenzoylhydrazine->Reflux Hydrazine_Hydrate_2 Hydrazine Hydrate Hydrazine_Hydrate_2->Reflux Product_2 This compound Reflux->Product_2

Caption: Two-step synthesis via 1,2-dibenzoylhydrazine.

Synthetic Route 3: From Ethylbenzoate Benzoylhydrazone (Potts Method)

This classical method, first described by Potts in 1954, involves the reaction of ethylbenzoate benzoylhydrazone with hydrazine. While historically significant, detailed experimental procedures and yields are not as readily accessible in modern literature. The general transformation is understood to proceed at elevated temperatures.[3]

Ethylbenzoate_Benzoylhydrazone Ethylbenzoate_Benzoylhydrazone High_Temp High Temperature Ethylbenzoate_Benzoylhydrazone->High_Temp Hydrazine_Hydrate_3 Hydrazine Hydrate Hydrazine_Hydrate_3->High_Temp Product_3 This compound High_Temp->Product_3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diphenyl-4H-1,2,4-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.